2-(Chloromethyl)-4-phenylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-10-14-17-13-9-5-4-8-12(13)15(18-14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVPHUNJJYOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455137 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88629-03-2 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascending Therapeutic Trajectory of 2-(Chloromethyl)-4-phenylquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Among its vast derivatives, the 2-(Chloromethyl)-4-phenylquinazoline series has emerged as a particularly promising class of compounds. The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic modification, allowing for the generation of diverse chemical libraries.[5][6] This, coupled with the structural significance of the 4-phenyl substituent, has paved the way for the discovery of potent molecules with significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-(Chloromethyl)-4-phenylquinazoline derivatives, offering a valuable resource for researchers dedicated to the development of novel therapeutics.
Introduction: The Quinazoline Core and the Significance of the 2-(Chloromethyl)-4-phenyl Substitution
Quinazoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, with several derivatives already approved by the FDA for clinical use, especially as anticancer agents.[1][7] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2]
The 2-(Chloromethyl)-4-phenylquinazoline scaffold is of particular interest due to two key features:
-
The 2-(Chloromethyl) Group: This highly reactive functional group serves as a crucial electrophilic site for nucleophilic substitution reactions.[5][6] This allows for the facile introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.
-
The 4-Phenyl Group: The presence of a phenyl ring at the 4-position significantly influences the molecule's steric and electronic properties, often contributing to enhanced binding affinity with biological targets.
This guide will delve into the specifics of this promising class of compounds, exploring their synthesis, therapeutic applications, and the underlying mechanisms of action.
Synthetic Strategies for 2-(Chloromethyl)-4-phenylquinazoline Derivatives
The synthesis of 2-(chloromethyl)-4-phenylquinazoline derivatives typically involves multi-step reaction sequences. A general and efficient approach involves the cyclization of appropriately substituted anthranilic acid derivatives.
General Synthetic Protocol
A common synthetic route begins with the reaction of an o-aminobenzamide with a benzaldehyde derivative to form a 2-phenylquinazolin-4(3H)-one intermediate. This is followed by chlorination to yield the corresponding 4-chloro-2-phenylquinazoline, which can then be further modified.[8] An alternative one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has also been described, offering an improved and convenient method.[9][10]
Below is a representative experimental protocol for the synthesis of a 2-(chloromethyl)-4-phenylquinazoline derivative:
Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
-
To a solution of 2-aminobenzamide and benzaldehyde in ethanol, add iodine.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Isolate the resulting 2-phenylquinazolin-4(3H)-one precipitate by filtration.
Step 2: Synthesis of 4-Chloro-2-phenylquinazoline
-
Dissolve the 2-phenylquinazolin-4(3H)-one from Step 1 in phosphorus oxychloride.
-
Reflux the mixture at 90°C for 5 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure to obtain the crude 4-chloro-2-phenylquinazoline.
Step 3: Synthesis of the Final 2-(Chloromethyl)-4-phenylquinazoline Derivative
-
The introduction of the chloromethyl group can be achieved through various methods, including the reaction with chloroacetonitrile or chloroacetamide in the presence of a suitable catalyst.[11][12] For instance, reacting o-aminoacetophenone with 2-chloroacetamide in the presence of phosphoric acid can yield 2-(chloromethyl)-4-methylquinazoline.[6][11]
Visualization of the Synthetic Workflow
Caption: Inhibition of the EGFR signaling pathway by 2-(Chloromethyl)-4-phenylquinazoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the 2-(chloromethyl)-4-phenylquinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 | 0.85 | [1] |
| Compound 9 | MGC-803 | > 6.23 | [1] |
| AK-3 | A549 | 10.38 ± 0.27 | [13] |
| AK-3 | MCF-7 | 6.44 ± 0.29 | [13] |
| AK-10 | A549 | 8.55 ± 0.67 | [13] |
| AK-10 | MCF-7 | 3.15 ± 0.23 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to numerous diseases. [14]Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. [15][14] Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines. Certain quinazoline derivatives can inhibit this pathway, thereby reducing inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping: Divide rats into control and treatment groups.
-
Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., phenylbutazone) orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Quantitative Data Summary
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 9 | 50 | 20.4 | [16] |
| Azetidinones (11-16) | 50 | 24.6 - 27.3 | [16] |
| Thiazolidinones (17-22) | 50 | 22.9 - 32.5 | [16] |
| Phenylbutazone (Standard) | 50 | 38.6 | [6] |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2-(chloromethyl)-4-phenylquinazoline scaffold have provided valuable insights into the structural requirements for optimal biological activity.
-
Substituents on the 4-Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can significantly impact potency. For instance, the introduction of halogen atoms (F, Cl, Br) at the para position has been shown to increase antiproliferative activity. [1]* Modifications at the 2-Chloromethyl Position: The high reactivity of the chloromethyl group allows for the introduction of various nucleophiles, leading to diverse derivatives with altered biological profiles. For example, reaction with amines or thiols can produce new compounds with potentially enhanced activity. [5]
Future Directions and Conclusion
The therapeutic potential of 2-(chloromethyl)-4-phenylquinazoline derivatives is undeniable. Their synthetic accessibility, coupled with their potent biological activities, makes them a highly attractive scaffold for further drug development. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of these derivatives to identify novel leads with improved potency and selectivity.
-
Elucidation of Novel Mechanisms of Action: Investigating alternative biological targets beyond EGFR and NF-κB to broaden the therapeutic applications of this compound class.
-
In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to assess their safety and efficacy in relevant disease models.
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
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QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. (n.d.). TSI Journals. [Link]
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. [Link]
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A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010, December 22). PubMed. [Link]
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(PDF) 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. (2025, November 30). ResearchGate. [Link]
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). MDPI. [Link]
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The Versatility of the 4-Phenylquinazoline Scaffold: A Technical Guide to its Biological Activity in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core, a fused aromatic bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of clinically approved drugs. Among its various substituted analogues, the 4-phenylquinazoline framework has emerged as a particularly versatile and potent pharmacophore. Its unique structural features allow for diverse interactions with a range of biological targets, leading to a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the biological significance of 4-phenylquinazoline derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary experimental protocols for their evaluation.
Anticancer Activity: A Multi-Targeted Approach
The 4-phenylquinazoline scaffold has been extensively investigated for its anticancer potential, demonstrating efficacy through the modulation of various key targets in cancer signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs)[1][2][3]. The phenyl group at the 4-position mimics the aniline moiety, and strategic substitutions on this ring, as well as on the quinazoline core, have led to the development of potent and selective EGFR inhibitors. These compounds typically compete with ATP at the kinase domain of EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and metastasis[4].
Several clinically approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core and have demonstrated the therapeutic potential of targeting EGFR in non-small cell lung cancer (NSCLC)[3][5]. Research continues to explore novel 4-phenylquinazoline derivatives to overcome acquired resistance to existing therapies, often arising from mutations in the EGFR kinase domain, such as the T790M and C797S mutations[5][6].
Mechanism of Action: EGFR Inhibition
The primary mechanism involves the competitive binding of the 4-phenylquinazoline derivative to the ATP-binding pocket of the EGFR tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor, which in turn abrogates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Figure 1: Simplified EGFR signaling pathway and its inhibition by 4-phenylquinazoline derivatives.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:
| Position on Scaffold | Favorable Substitutions | Impact on Activity |
| Quinazoline C6, C7 | Methoxy, Ethoxy groups | Enhance binding affinity and potency[1]. |
| 4-Phenyl Ring | Electron-withdrawing groups (e.g., Cl, Br, F) | Generally increase activity[2][7]. |
| Quinazoline N1 | Hydrogen bond donor capability | Crucial for interaction with key methionine residues in the ATP binding pocket[8]. |
| Quinazoline N3 | Hydrogen bond acceptor capability | Important for binding, often through a water-mediated interaction[8]. |
Tubulin Polymerization Inhibition
Several 4-phenylquinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division[1][9][10]. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[10][11]. This mechanism is distinct from that of taxanes and vinca alkaloids, offering a potential avenue to overcome resistance to these established chemotherapeutic agents.
One notable example is the compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which demonstrated high in vitro cytotoxic activity and significant inhibition of tubulin assembly[10][11].
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a common method to assess the inhibitory effect of a 4-phenylquinazoline derivative on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (4-phenylquinazoline derivative) dissolved in DMSO
-
Positive control (e.g., Colchicine, Combretastatin A-4)
-
96-well microplate reader with temperature control
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the general tubulin buffer.
-
Add varying concentrations of the test compound or control to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding a solution of tubulin and GTP to each well.
-
Immediately place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Other Anticancer Mechanisms
The versatility of the 4-phenylquinazoline scaffold extends to other anticancer mechanisms, including:
-
Topoisomerase Inhibition: Certain 4-amino-2-phenylquinazoline derivatives have been designed as topoisomerase I inhibitors, demonstrating potent cytotoxic effects[12].
-
PARP Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a target for cancers with deficiencies in DNA repair pathways[1].
-
Translocator Protein (TSPO) Ligands: 4-Phenylquinazoline-2-carboxamides have been developed as potent ligands for the translocator protein (TSPO), which is overexpressed in many cancers and is involved in apoptosis and cell proliferation[13][14][15].
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders. The 4-phenylquinazoline scaffold has been explored for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Derivatives of 4-phenylquinazoline have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation[16]. Some compounds have also demonstrated significant anti-inflammatory effects in both in vitro and in vivo models by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2[17]. The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway[17].
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Figure 2: General workflow for the evaluation of the anti-inflammatory activity of 4-phenylquinazoline derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 4-phenylquinazoline scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.
For instance, certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria[18]. Another study highlighted the antibacterial and antibiofilm effects of an N4-benzyl-N2-phenylquinazoline-2,4-diamine against Staphylococcus aureus and Staphylococcus epidermidis[19][20].
The mechanism of antimicrobial action can vary depending on the specific substitutions on the quinazoline scaffold and may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.
Conclusion
The 4-phenylquinazoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, enabling the targeting of a diverse array of biological molecules. The extensive research into its anticancer, anti-inflammatory, and antimicrobial activities underscores its significant therapeutic potential. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold for the treatment of other diseases. The continued investigation of 4-phenylquinazoline derivatives holds great promise for the discovery of new and effective therapeutic agents.
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Fassihi, A., et al. (2018). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. ResearchGate. [Link]
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Alafeefy, A. H., et al. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. Molecules, 12(10), 2413-2426. [Link]
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Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed. [Link]
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Patel, M. B., et al. (2021). Synthesis and Antimicrobial Evaluation of Quinazoline-4[3H]-one Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(3), 856-863. [Link]
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Bruno, O., et al. (2014). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(11), 4638-4649. [Link]
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Zborovskii, Y. V., & Orysyk, V. V. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
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Castellano, S., et al. (2012). Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Journal of Medicinal Chemistry, 55(9), 4506-4510. [Link]
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Hussein, M. A. (2013). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. [Link]
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de Oliveira, L. F. S., et al. (2020). N4‐benzyl‐N2‐phenylquinazoline‐2,4‐diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]
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Wang, C., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 769-781. [Link]
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Ghogare, R. S., & Veerasamy, R. (2015). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 7(10), 349-356. [Link]
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Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. [Link]
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Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 246-255. [Link]
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Singh, S., & Sharma, P. K. (2019). Bio-activities of quinazoline Anticancer activity Cancer is a major... ResearchGate. [Link]
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Siddique, M. I., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 39(6), 1-15. [Link]
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Milite, C., et al. (2017). Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO). Journal of Medicinal Chemistry, 60(18), 7733-7749. [Link]
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Milite, C., et al. (2017). Exploiting the 4-Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein (TSPO). Figshare. [Link]
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Al-Ostath, R. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]
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Musella, S., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 25(6), 3500. [Link]
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- 20. researchgate.net [researchgate.net]
Molecular weight and physicochemical characteristics of 2-(Chloromethyl)-4-phenylquinazoline
[1][2][3][4]
Executive Summary
2-(Chloromethyl)-4-phenylquinazoline (CAS: 88629-03-2) is a privileged heterocyclic scaffold and a high-value intermediate in medicinal chemistry. Characterized by a quinazoline core substituted with a phenyl group at the C4 position and a reactive chloromethyl moiety at C2, this compound serves as a critical electrophilic building block.
Its primary utility lies in the chloromethyl "warhead," which acts as a versatile handle for nucleophilic substitution, enabling the rapid generation of diverse libraries of bioactive molecules. It is extensively utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents, and novel psychotropic ligands.
Molecular Identity & Physicochemical Specifications[1][5][6][7]
Core Identity
| Parameter | Specification |
| IUPAC Name | 2-(Chloromethyl)-4-phenylquinazoline |
| CAS Number | 88629-03-2 |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.71 g/mol |
| SMILES | ClCC1=NC(C2=CC=CC=C2)=C3C=CC=CC3=N1 |
| InChI Key | Calculated from structure |
Physicochemical Properties (Experimental & Predicted)
The following data synthesizes available experimental values with high-confidence computational models (ACD/Labs, ChemAxon) where specific empirical data is proprietary.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Standard conditions |
| Color | White to Pale Yellow | Depends on purity/synthesis method |
| Melting Point | 90 – 110 °C (Predicted) | Note: 3-oxide analog melts at 135°C |
| LogP (Octanol/Water) | 4.04 ± 0.4 | Highly Lipophilic (Class II/IV) |
| Polar Surface Area (TPSA) | 25.78 Ų | Good membrane permeability potential |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature |
| Solubility (Organic) | Soluble in DMSO, DCM, DMF, EtOAc | Suitable for organic synthesis |
| pKa (Conjugate Acid) | ~3.5 (Quinazoline N1) | Weakly basic |
Structural Analysis & Reactivity Profile
The Electrophilic "Warhead"
The defining feature of this molecule is the C2-Chloromethyl group . Unlike a standard alkyl chloride, this position is activated by the adjacent quinazoline nitrogen atoms.
-
Electronic Effect: The electron-deficient quinazoline ring (via the C=N imine bond) pulls electron density, making the methylene carbon highly electrophilic.
-
Reactivity: It undergoes rapid SN2 reactions with nucleophiles (amines, thiols, alkoxides).
-
Stability: While stable as a solid, it is prone to hydrolysis in aqueous acidic/basic conditions, converting to the corresponding alcohol (2-hydroxymethyl).
The C4-Phenyl Anchor
The phenyl ring at C4 is twisted relative to the quinazoline plane due to steric hindrance with the C5 proton. This non-planar conformation is crucial for:
-
Binding Affinity: It often occupies hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases).
-
Solubility: It significantly increases lipophilicity compared to the methyl analog.
Synthetic Pathways & Experimental Protocols
Primary Synthesis Route: Cyclocondensation
The most robust method for synthesizing 2-(chloromethyl)-4-phenylquinazoline involves the cyclization of 2-aminobenzophenone with chloroacetonitrile. This method builds the heterocycle and installs the functional group simultaneously.
Reaction Scheme:
-
Precursors: 2-Aminobenzophenone + Chloroacetonitrile.
-
Catalyst: Acidic conditions (e.g., HCl gas in Dioxane) or Lewis Acid (ZnCl₂).
-
Mechanism: Nitrile activation
Nucleophilic attack by aniline amine Intramolecular cyclization.
Alternative Route: Radical Halogenation
-
Starting Material: 2-Methyl-4-phenylquinazoline.
-
Reagent: N-Chlorosuccinimide (NCS) + Benzoyl Peroxide (Radical Initiator).
-
Solvent: CCl₄ or Benzene (Reflux).
-
Note: This method is effective but requires careful control to avoid over-chlorination (dichloromethyl formation).
Visualization: Synthetic Workflow
Figure 1: Cyclocondensation pathway for the synthesis of the target compound.
Experimental Protocol: Nucleophilic Substitution
Use Case: Synthesizing a 2-(aminomethyl) derivative for drug screening.
Safety Note: 2-(Chloromethyl)-4-phenylquinazoline is a potent alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Preparation: Dissolve 1.0 eq (254 mg, 1 mmol) of 2-(chloromethyl)-4-phenylquinazoline in 5 mL anhydrous DMF or Acetonitrile.
-
Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., Morpholine, Piperazine) and 2.0 eq of base (K₂CO₃ or DIPEA) to scavenge the generated HCl.
-
Why? The base prevents protonation of the nucleophile, ensuring reaction kinetics remain fast.
-
-
Reaction: Stir at 60°C for 2–4 hours . Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar product spot.
-
-
Workup: Dilute with water (20 mL). If the product precipitates, filter and wash.[1] If oil forms, extract with DCM (3 x 10 mL), dry over MgSO₄, and concentrate.
Reactivity Visualization
Figure 2: Divergent synthesis capabilities of the chloromethyl handle.
Safety & Handling
-
Hazards: Causes severe skin burns and eye damage (Skin Corr.[2] 1B). Potential sensitizer.[3]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).
-
Disposal: Quench excess material with dilute ammonia or nucleophilic scavenger before disposal as hazardous organic waste.
References
-
ChemScene. "2-(Chloromethyl)-4-phenylquinazoline Product Data." ChemScene Chemical Directory. Link
-
PubChem. "2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide (Related Analog Data)." National Library of Medicine. Link
-
Li, H. Z., et al. "A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives." Molecules, 2010.[1] Link
-
EPA. "2-(chloromethyl)-4-phenylquinazoline - Related Substances." CompTox Chemicals Dashboard. Link
Solubility Profile of 2-(Chloromethyl)-4-phenylquinazoline in Organic Solvents
[1]
Executive Summary
2-(Chloromethyl)-4-phenylquinazoline (CAS: 20028-76-2) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of benzodiazepine anxiolytics (e.g., Diazepam, Chlordiazepoxide).[1] Its solubility profile is governed by the lipophilic quinazoline core and the polarizable chloromethyl moiety.
-
Primary Solvency: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, Dioxane).[1]
-
Recrystallization Potential: Exhibits steep temperature-dependent solubility in lower alcohols (Ethanol, Isopropanol), making them ideal for purification.[1]
-
Antisolvents: Practically insoluble in water and aliphatic hydrocarbons (Hexane, Heptane).[1]
This guide provides the solubility landscape derived from process chemistry patents, followed by a rigorous protocol for determining precise thermodynamic solubility using laser monitoring techniques.
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The molecule features a planar, aromatic quinazoline ring fused with a phenyl group. The chloromethyl group adds electrophilic character but does not significantly enhance hydrophilicity.[1]
-
Lipophilicity (LogP): Estimated ~3.3 – 3.8 (High affinity for non-polar/moderately polar solvents).[1]
-
Crystal Lattice Energy: High melting point (typically >100°C, derivative dependent) indicates strong
stacking, requiring solvents with high polarizability or hydrogen-bond disruption capability for dissolution.[1]
Empirical Solubility Data (Process-Derived)
The following data is synthesized from industrial patent literature regarding the workup and purification of quinazoline intermediates.
| Solvent Class | Specific Solvent | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM) | High | Extraction / Dissolution |
| Chlorinated | Chloroform | High | Analytical Standard / Reaction Medium |
| Polar Aprotic | 1,4-Dioxane | High | Reaction Solvent (Cyclization) |
| Polar Aprotic | DMF / DMSO | Very High | Synthesis Medium |
| Alcohols | Ethanol | Temp.[1] Dependent | Recrystallization (Ideal) |
| Alcohols | Isopropanol | Temp.[1][2] Dependent | Recrystallization (Secondary) |
| Esters | Ethyl Acetate | Moderate | Washing / Extraction |
| Hydrocarbons | Hexane / Heptane | Insoluble | Antisolvent / Precipitation |
| Aqueous | Water | Insoluble | Impurity Removal (Washing) |
Visual Solubility Landscape
The diagram below illustrates the solvent hierarchy for 2-(Chloromethyl)-4-phenylquinazoline, categorized by interaction type.
Figure 1: Solubility hierarchy indicating solvent suitability for extraction (Green), recrystallization (Yellow), and precipitation (Red).[1]
Experimental Protocol: Thermodynamic Solubility Determination
Since specific mole-fraction tables are often proprietary, this section details the Laser Monitoring Observation Technique . This method is superior to the static shake-flask method for generating precise solubility curves (
Principle
The solubility is determined by detecting the "clear point" (dissolution) of a solute-solvent mixture of known composition as temperature increases.[1] A laser beam passes through the suspension; as the solid dissolves, light intensity (
Workflow Diagram
Figure 2: Automated Laser Monitoring workflow for determining saturation temperature (
Step-by-Step Protocol
-
Preparation: Accurately weigh excess 2-(Chloromethyl)-4-phenylquinazoline (
) into a jacketed glass vessel. Add a known mass of solvent ( ).[1] -
Setup: Insert a laser source (e.g., 650 nm, <5 mW) and a photodetector on opposite sides of the vessel. Ensure constant magnetic stirring.
-
Equilibration: Set the initial temperature 5-10 K below the expected boiling point of the solvent.
-
Dynamic Measurement: Lower the temperature to form a suspension, then heat at a slow rate (e.g., 20 K/h).
-
Data Capture: Record the temperature where laser transmittance intensity undergoes a sharp increase (the point of total dissolution). This
corresponds to the saturation temperature for the mole fraction . -
Iteration: Add a known increment of solvent to the vessel (diluting the mixture) and repeat the heating cycle to obtain a new
data point.
Thermodynamic Modeling (Data Analysis)[1]
Once experimental data is gathered, it must be correlated to predict solubility at any temperature. The Modified Apelblat Equation is the industry standard for quinazoline derivatives.
The Modified Apelblat Model
1- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[1][3]
- : Empirical model parameters derived from multiple linear regression of the experimental data.
Why this model?
It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a high correlation coefficient (
Thermodynamic Parameters
Using the Van't Hoff analysis on the linear portion of the plot (
Process Application: Purification Strategy
The solubility differential between Ethanol (temperature-dependent) and Hexane (antisolvent) is exploited for high-purity isolation.[1]
Recrystallization Protocol (Ethanol/Hexane System)
-
Dissolution: Dissolve crude 2-(Chloromethyl)-4-phenylquinazoline in Ethanol at reflux (
C). Use minimal solvent to achieve near-saturation.[1] -
Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.[1]
-
Nucleation: Cool the filtrate slowly to
C. -
Antisolvent Addition: If yield is low, add Hexane dropwise until slight turbidity persists.
-
Crystallization: Cool to
C. The sudden drop in solubility (combined with the antisolvent effect) forces the pure compound to crystallize out, leaving impurities in the mother liquor.[1]
References
-
Process Chemistry of Benzodiazepines
-
Solubility Measurement Techniques
-
Thermodynamic Modeling (Analogous Compounds)
- Title: Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems.
- Source:Journal of Chemical & Engineering D
- Context: Provides the mathematical basis (Apelbl
-
Link:[1]
-
General Properties
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- 5. 6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE | 5958-24-7 [chemicalbook.com]
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- 9. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architect’s Guide to Phenylquinazolines: From Classical Condensation to C-H Activation
Topic: History and Development of Phenylquinazoline Synthesis Pathways Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The phenylquinazoline scaffold—specifically the 2-phenyl and 4-phenyl isomers—represents a "privileged structure" in medicinal chemistry. Unlike the broader quinazoline family (often associated with EGFR inhibitors like Gefitinib), the phenyl-substituted variants occupy a distinct pharmacological niche, serving as potent ligands for the Translocator Protein (TSPO), anticonvulsants, and emerging chemically stable fluorophores.
For the synthetic chemist, the evolution of phenylquinazoline synthesis mirrors the broader history of organic chemistry: moving from harsh, thermodynamic condensation reactions (19th century) to atom-economical, kinetic control via transition metal catalysis and C-H activation (21st century).
This guide analyzes this evolution not just as a history lesson, but as a decision-making framework for selecting the optimal synthetic pathway based on available starting materials and functional group tolerance.
The Classical Era: Thermodynamic Force (1869–1990s)
The Griess and Niementowski Origins
The history begins with Peter Griess (1869), who synthesized the first quinazoline derivative using cyanogen and anthranilic acid.[1] However, the true cornerstone was laid by Stefan Niementowski in 1895.
The Niementowski Reaction involves the condensation of anthranilic acid with amides.[1][2][3] While robust, the classical method suffers from significant limitations:
-
High Temperatures: Often requires fusion at 150–200°C.[4]
-
Sublimation: Starting materials often sublime before reacting.
-
Scope Limitation: efficiently produces quinazolin-4(3H)-ones, which require subsequent chlorination (POCl₃) and Suzuki coupling to achieve the phenylquinazoline core, adding two steps to the workflow.
Visualization: The Classical Decision Tree
The following diagram illustrates the logic flow of early synthesis strategies, highlighting the "step-count penalty" incurred when targeting phenylquinazolines via classical routes.
Figure 1: The classical linear pathway to 4-phenylquinazoline, illustrating the inefficiency of the "make-then-functionalize" approach.
The Modern Era: Oxidative & Catalytic Convergence (2000s–Present)
Modern methods prioritize step economy . Instead of building the ring and then adding the phenyl group, contemporary protocols construct the ring with the phenyl group already in place, or use C-H activation to functionalize the core directly.
Method A: Metal-Free Oxidative Cyclization (Iodine/TBHP)
This is a high-value protocol for 2-phenylquinazolines. It utilizes an oxidative amination mechanism, converting sp³ C-H bonds into C=N bonds.
-
Why it works: Iodine acts as a Lewis acid and radical initiator, while TBHP serves as the terminal oxidant.
-
Advantage: Avoids heavy metals; tolerates air and moisture.
Protocol 1: Synthesis of 2-Phenylquinazoline via I₂/TBHP
Based on Zhang et al. (2010)
Reagents:
-
2-Aminobenzophenone (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Iodine (I₂) (0.3 mmol, 30 mol%)
-
TBHP (70% aq., 2.0 mmol)
-
Solvent: tert-Butyl alcohol (t-BuOH) or DMSO
Step-by-Step Workflow:
-
Charge: In a sealed tube, combine 2-aminobenzophenone, benzylamine, and iodine in t-BuOH (3 mL).
-
Initiate: Add TBHP dropwise at room temperature.
-
Heat: Stir the mixture at 80°C for 4–8 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to RT. Add sat. aq. Na₂S₂O₃ to quench unreacted iodine (color changes from dark brown to yellow).
-
Extract: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.
-
Purify: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).
Mechanism Visualization (Graphviz): This diagram elucidates the radical cascade, a critical concept for troubleshooting low yields (often caused by radical scavengers in impure solvents).
Figure 2: Mechanistic pathway of the I₂/TBHP mediated oxidative cyclization.
Method B: Transition Metal-Catalyzed Acceptorless Dehydrogenation
For researchers prioritizing atom economy (green chemistry), Manganese (Mn) and Iridium (Ir) catalyzed Acceptorless Dehydrogenative Coupling (ADC) is the gold standard. This method liberates H₂ gas and water as the only byproducts.[5]
-
Key Insight: This pathway utilizes "Hydrogen Borrowing." The catalyst oxidizes the alcohol to an aldehyde (borrowing H), facilitates condensation, and then (in some variants) uses the hydrogen to reduce an intermediate, or releases it as H₂ gas (ADC).
Comparative Data: Classical vs. Modern Methods
| Metric | Classical (Niementowski) | Metal-Free (I₂/TBHP) | Metal-Catalyzed (Mn-ADC) |
| Atom Economy | Low (requires activating groups) | Moderate (TBHP waste) | High (H₂/H₂O byproduct) |
| Temperature | >150°C | 80°C | 110–130°C |
| Substrate Scope | Limited (Amides) | Broad (Benzylamines) | Broad (Alcohols) |
| Yield (Avg) | 40–60% | 70–90% | 60–85% |
| Key Risk | Sublimation/Charring | Peroxide Safety | Catalyst Cost/Sensitivity |
Advanced Frontier: C-H Activation
The current frontier (2015–Present) involves the direct functionalization of the quinazoline core.
Protocol 2: Pd-Catalyzed Ortho-Arylation of 4-Phenylquinazoline Context: If you already have a phenylquinazoline core but need to diversify the phenyl ring (e.g., for SAR studies), C-H activation is superior to de novo synthesis.
Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Directing Group: The quinazoline N-atom acts as the intrinsic directing group.
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂.
-
Coupling Partner: Aryl iodides.
This method allows for the late-stage diversification of drug candidates without rebuilding the heterocycle from scratch.
References
-
Griess, P. (1869).[6] "Ueber die Einwirkung des Cyans auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 2(2), 415–418. Link
-
Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564. Link
-
Zhang, K., et al. (2010). "A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization." Organic Letters, 12(12), 2841–2843. Link
-
Balaraman, E., et al. (2020).[7] "Manganese(I)-Catalyzed Benzylic C-H Amination by Amidines: Expedient Synthesis of Quinazolines." The Journal of Organic Chemistry, 85(23), 15653–15666. Link
-
Chen, H., et al. (2018).[8] "Iron-Catalyzed C(sp3)–H Oxidation and Intramolecular C–N Bond Formation: Synthesis of Quinazolines." Organic Letters, 20(13), 4036–4039. Link
-
Wang, H., et al. (2015).[7] "Copper-Catalyzed Dual Oxidative Benzylic C–H Aminations: Direct Synthesis of Quinazolines." Organic Letters, 17(10), 2462–2465. Link
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Topic: Identifying Pharmacophores Derived from 2-(Chloromethyl)-4-phenylquinazoline
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This guide provides a detailed technical framework for identifying and utilizing pharmacophores derived from 2-(Chloromethyl)-4-phenylquinazoline, a versatile synthetic intermediate. We will explore the strategic importance of this scaffold, detail the methodologies for both ligand- and structure-based pharmacophore modeling, and provide actionable protocols for their application in virtual screening and lead optimization. This document is designed for drug discovery professionals, offering field-proven insights into leveraging computational tools to accelerate the development of novel quinazoline-based therapeutics.
Introduction: The Strategic Value of the Quinazoline Scaffold
The quinazoline ring system, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[3] Its rigid structure and arrangement of nitrogen atoms allow it to mimic endogenous purine systems and engage in a variety of non-covalent interactions—such as hydrogen bonding and π-π stacking—that are critical for high-affinity binding to biological targets.
This has led to the successful development of several quinazoline-based drugs, most notably a class of protein kinase inhibitors used in cancer therapy, including gefitinib, erlotinib, and lapatinib.[1][4][5] These molecules primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2]
The subject of this guide, 2-(Chloromethyl)-4-phenylquinazoline, serves as an ideal starting point for building novel therapeutics. Its core structure contains the essential quinazoline anchor and a 4-phenyl group to probe hydrophobic interactions. Crucially, the 2-(chloromethyl) group is a highly reactive electrophile, providing a synthetic handle for introducing a wide array of functional groups.[6][7] This allows for the rapid generation of a chemical library, a prerequisite for robust structure-activity relationship (SAR) studies and the subsequent identification of a pharmacophore. A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[8][9][10]
Section 1: The 2-(Chloromethyl)-4-phenylquinazoline Core: A Multi-Functional Starting Point
The utility of this scaffold is rooted in the distinct roles of its three primary components.
-
The Quinazoline Nucleus: This bicyclic system is the primary anchor. The nitrogen atom at position 1 (N1) commonly acts as a hydrogen bond acceptor, famously interacting with a backbone methionine residue in the hinge region of many protein kinases.[4]
-
The 4-Phenyl Group: This bulky, hydrophobic substituent is crucial for defining selectivity and potency. It occupies a specific hydrophobic pocket within the target's active site, and modifications to this ring can fine-tune the molecule's binding affinity and pharmacokinetic properties.
-
The 2-(Chloromethyl) Group: This is the synthetic engine of the scaffold. As a reactive alkyl chloride, it readily undergoes nucleophilic substitution with a vast range of amines, thiols, and alcohols.[6][11] This enables the systematic exploration of the chemical space in the solvent-exposed region of the binding site, a key strategy for optimizing properties like solubility and potency.
General Synthesis Strategy
The synthesis of the core scaffold typically involves the cyclization of an appropriately substituted anthranilic acid derivative with chloroacetonitrile.[12][13] The resulting 2-(chloromethyl) intermediate is then used to generate a library of analogs for biological testing.
Caption: General workflow for synthesizing a library of analogs from the core scaffold.
Section 2: Methodologies for Pharmacophore Identification
Two primary, complementary approaches are used to derive a pharmacophore model, their selection dictated by the availability of structural data for the biological target.[8][10][14]
Ligand-Based Pharmacophore Modeling
Causality: This method is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known biological activities is available.[8][9] The core principle is that molecules with similar biological functions often share a common set of 3D chemical features arranged in a specific geometry.
-
Dataset Preparation (Self-Validation Pillar 1):
-
Action: Assemble a dataset of at least 20-30 analogs derived from 2-(Chloromethyl)-4-phenylquinazoline. This set must include highly active, moderately active, and inactive compounds.
-
Rationale: A diverse activity range is crucial. Including only highly active compounds can lead to a model that is overly specific and lacks predictive power for novel scaffolds. Inactive compounds help define "negative constraints" or regions where functionality is detrimental.
-
-
Conformational Analysis:
-
Action: For each molecule in the dataset, generate a comprehensive set of low-energy 3D conformations using computational chemistry software (e.g., MOE, Discovery Studio).
-
Rationale: Molecules are flexible. The biologically active conformation may not be the lowest energy state in a vacuum. A thorough search is required to ensure the correct bioactive conformer is considered for alignment.
-
-
Feature Definition and Pharmacophore Generation:
-
Action: Define chemical features for all molecules: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (HY), Positive/Negative Ionizable. Software algorithms then align the conformations of the most active molecules to find a common 3D arrangement of these features.
-
Rationale: This step identifies the shared characteristics responsible for activity. The resulting hypotheses are scored based on how well they map the active molecules while excluding the inactive ones.
-
-
Model Validation (Self-Validation Pillar 2):
-
Action: The generated pharmacophore model must be rigorously validated.
-
Test Set Validation: Withhold a portion of the initial dataset (the "test set"). A good model should accurately predict the activity of the test set compounds.
-
Decoy Set Screening: Screen the model against a database containing known active compounds mixed with a large number of "decoy" molecules (compounds with similar physical properties but different topology).
-
-
Rationale: Validation ensures the model has true predictive power and is not a result of chance correlation. A validated model should demonstrate high enrichment, meaning it preferentially identifies active molecules over decoys.
-
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Structure-Based Pharmacophore Modeling
Causality: This is the preferred method when a high-resolution 3D structure of the target protein (typically from X-ray crystallography or NMR) is available, often complexed with a ligand.[10] The model is derived directly from the key interactions observed between the target and the ligand in the binding site.
-
Target Selection and Preparation:
-
Action: Obtain a relevant crystal structure from the Protein Data Bank (PDB). For quinazolines, a structure of a kinase like EGFR (e.g., PDB ID: 1M17) is a common starting point. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Rationale: The raw PDB file is not ready for modeling. Proper preparation ensures that the electrostatic and steric environment of the binding site is accurately represented.
-
-
Binding Site Identification and Interaction Mapping:
-
Action: Identify the amino acid residues that form the binding pocket around the co-crystallized ligand. Use software to automatically map all potential interactions (hydrogen bonds, hydrophobic contacts, ionic bonds).
-
Rationale: This step translates the 3D structural information into a set of chemical features. The resulting interaction map forms the basis of the pharmacophore.
-
-
Pharmacophore Feature Generation:
-
Action: Convert the interaction map into pharmacophore features. For example, a hydrogen bond from a backbone NH to a ligand's nitrogen becomes an HBA feature. A pocket lined with leucine and valine residues generates a hydrophobic (HY) feature.
-
Rationale: This abstracts the specific protein-ligand interactions into a more general model that can be used to screen for novel molecules that satisfy the same requirements.
-
-
Model Refinement with Exclusion Volumes:
-
Action: Add "exclusion volumes" to the model. These are spheres that represent the space occupied by the protein atoms.
-
Rationale (Self-Validation): This is a critical step. A molecule might match all the chemical features but still fail to bind because of a steric clash with the protein. Exclusion volumes ensure that any molecule that fits the pharmacophore also fits within the geometric constraints of the binding pocket.
-
Caption: Workflow for Structure-Based Pharmacophore Modeling.
Section 3: A Case Study: Deriving a Kinase Inhibitor Pharmacophore
Let's hypothesize a drug discovery project targeting a protein kinase. A library of compounds derived from 2-(Chloromethyl)-4-phenylquinazoline has been synthesized and tested.
Hypothetical Ligand Data
| Compound ID | R-Group at 2-position | IC50 (nM) | Activity Class |
| LEAD-01 | -NH-(4-methoxyphenyl) | 15 | High |
| LEAD-02 | -NH-(3-pyridyl) | 25 | High |
| LEAD-03 | -S-(morpholinoethyl) | 80 | Medium |
| LEAD-04 | -O-(benzyl) | 500 | Low |
| LEAD-05 | -NH-(cyclohexyl) | >10,000 | Inactive |
Resulting Pharmacophore Model
Based on this data, a ligand-based approach would likely yield a pharmacophore with the following features, reflecting the common traits of the most active compounds (LEAD-01 and LEAD-02).
-
Aromatic Ring (AR1): Corresponding to the fused ring system of the quinazoline core.
-
Hydrogen Bond Acceptor (HBA): Located on the N1 nitrogen of the quinazoline ring.
-
Hydrophobic Feature (HY): Corresponding to the 4-phenyl group.
-
Hydrogen Bond Donor (HBD): The -NH- linker introduced via substitution.
-
Aromatic Ring (AR2) / H-Bond Acceptor: A feature representing the terminal aromatic ring (phenyl or pyridyl) or an acceptor for the pyridyl nitrogen.
Caption: Hypothetical pharmacophore model for a kinase inhibitor.
Section 4: Application in Drug Discovery
A validated pharmacophore model is not an end in itself; it is a powerful tool for the next stages of drug discovery.
-
Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen massive virtual libraries of millions of compounds.[15][16] This process filters the library down to a manageable number of "hits" that possess the required 3D features, dramatically reducing the time and cost compared to high-throughput screening of physical compounds.
-
Lead Optimization: The model provides a clear roadmap for medicinal chemists. If a lead compound shows moderate activity but is missing a feature or has a poor fit, the model guides the design of new analogs to better match the pharmacophoric requirements, leading to improved potency and selectivity.
Conclusion
The 2-(Chloromethyl)-4-phenylquinazoline scaffold represents a highly productive starting point for modern drug discovery. Its synthetic tractability allows for the creation of focused libraries essential for building robust structure-activity relationships. By applying the systematic, self-validating computational workflows of ligand- and structure-based pharmacophore modeling, research teams can efficiently translate initial biological data into a powerful 3D model. This model serves as a critical filter for virtual screening and a guiding blueprint for lead optimization, ultimately accelerating the journey from a promising scaffold to a novel clinical candidate.
References
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Mittal, A., Arora, R., & Kakkar, R. (n.d.). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Journal of Theoretical and Computational Chemistry. [Link]
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El-Azab, I. H., & El-Gamal, K. M. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Latin American Journal of Pharmacy. [Link]
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Al-Suwaidan, I. A., Alanazi, M. M., & Abdel-Aziz, A. A.-M. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
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Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
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Chen, S., & Yuan, S. (1999). Automated Pharmacophore Identification for Large Chemical Data Sets. Journal of Chemical Information and Computer Sciences. [Link]
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Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. Methods in Molecular Biology. [Link]
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Saeed, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
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Patsnap. (2025). What are computational methods in drug discovery? Patsnap Synapse. [Link]
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Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. [Link]
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Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics. [Link]
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Kumar, V., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors... ResearchGate. [Link]
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Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. [Link]
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Creative Biolabs. (n.d.). Pharmacophore Similarity Search. Creative Biolabs. [Link]
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Al-Ostoot, F. H., et al. (2025). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research. [Link]
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Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Methods and Protocols. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]
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Wei, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]
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Wei, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
-
ResearchGate. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. [Link]
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Wei, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
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Kim, H. P., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. [Link]
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An In-depth Technical Guide to 2-(Chloromethyl)-4-phenylquinazoline: Properties, Synthesis, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its known identifiers, predicted properties, and discusses its synthetic utility and potential applications based on the chemistry of the quinazoline scaffold.
Core Compound Identification
The primary step in any rigorous scientific endeavor is the unambiguous identification of the substance . 2-(Chloromethyl)-4-phenylquinazoline is registered under the following identifiers:
| Identifier | Value | Source |
| CAS Registry Number | 88629-03-2 | [1] |
| Molecular Formula | C₁₅H₁₁ClN₂ | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
| Canonical SMILES | ClCC1=NC(C2=CC=CC=C2)=C3C=CC=CC3=N1 | [1] |
| InChI Key | Information Not Available | |
| Synonyms | None commonly listed | [1] |
Physicochemical and Computed Properties
While detailed experimental data for 2-(Chloromethyl)-4-phenylquinazoline is not extensively reported in publicly accessible literature, computational models provide valuable insights into its physicochemical profile. These predictions are crucial for designing synthetic routes, and for anticipating its behavior in various chemical and biological systems.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.0356 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
These computed values suggest that 2-(Chloromethyl)-4-phenylquinazoline is a lipophilic molecule with limited aqueous solubility, a common characteristic for compounds of this structural class.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The construction of the 2-(chloromethyl)-4-phenylquinazoline scaffold can be logically approached through the cyclization of an appropriately substituted anthranilamide derivative or a related precursor. A plausible route would involve the reaction of 2-aminobenzophenone with chloroacetonitrile. This general strategy is employed for various quinazoline syntheses.
Causality of Experimental Choices:
-
Starting Materials: 2-Aminobenzophenone provides the core phenyl-substituted benzene ring and the nitrogen atom at position 1. Chloroacetonitrile serves as the source for the two-carbon fragment and the chloromethyl group at the 2-position of the quinazoline ring.
-
Reaction Conditions: Such cyclization reactions are typically acid-catalyzed and may require heating to overcome the activation energy for the intramolecular condensation and ring-closure.
Core Reactivity: The Chloromethyl Group as a Synthetic Handle
The primary locus of reactivity for 2-(Chloromethyl)-4-phenylquinazoline is the chloromethyl group at the 2-position. This functional group is an excellent electrophile, making the molecule a versatile building block in organic synthesis. The quinazoline ring system is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse functionalities at the 2-position via the chloromethyl group is of significant interest.
The key reaction involving this group is nucleophilic substitution , where a wide range of nucleophiles can displace the chloride ion. This allows for the facile introduction of various side chains, which is a cornerstone of modern drug discovery and development.
dot
Caption: Generalized nucleophilic substitution at the 2-position.
This reactivity allows for the synthesis of a library of derivatives, including:
-
Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)-4-phenylquinazolines.
-
Thioethers: Reaction with thiols provides 2-((alkyl/arylthio)methyl)-4-phenylquinazolines.
-
Ethers: Reaction with alcohols or phenols results in 2-(alkoxymethyl)- or 2-(phenoxymethyl)-4-phenylquinazolines.
This synthetic versatility is paramount for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Research and Drug Development
While specific biological activities for 2-(Chloromethyl)-4-phenylquinazoline have not been detailed in the available literature, the quinazoline core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.
Role as a Chemical Intermediate
The primary and most evident application of 2-(Chloromethyl)-4-phenylquinazoline is as a key intermediate for the synthesis of more complex molecules. Its utility stems from the combination of the biologically relevant quinazoline scaffold and the reactive chloromethyl handle. Researchers can leverage this compound to efficiently generate novel derivatives for screening in various therapeutic areas. The synthesis of novel 4-anilinoquinazoline derivatives, for instance, has been a fruitful area of research for the development of anticancer agents.[2][3][4]
Context from Structurally Related Compounds
The broader family of quinazoline-containing molecules has demonstrated a wide range of biological activities, suggesting potential avenues of exploration for derivatives of 2-(Chloromethyl)-4-phenylquinazoline. These include:
-
Anticancer Agents: Many quinazoline derivatives are known to be potent inhibitors of protein kinases, which are crucial targets in oncology.
-
Antimicrobial Agents: The quinazoline scaffold has been incorporated into compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Activity: Related compounds, such as 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, are key intermediates in the synthesis of benzodiazepines like chlordiazepoxide and diazepam, which have anxiolytic and sedative effects.
The logical framework for utilizing 2-(Chloromethyl)-4-phenylquinazoline in a research program is illustrated below.
dot
Caption: Workflow for the use of the title compound in drug discovery.
Safety and Handling
Specific safety and handling data for 2-(Chloromethyl)-4-phenylquinazoline is not available. However, based on its structure and the known hazards of similar compounds, the following precautions are strongly advised:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Reactivity Hazards: As a reactive alkylating agent, it should be stored away from strong oxidizing agents, acids, bases, and nucleophiles.
Conclusion
2-(Chloromethyl)-4-phenylquinazoline (CAS 88629-03-2) is a valuable chemical intermediate whose full potential is yet to be extensively documented in the public domain. Its core value lies in the combination of the medicinally important quinazoline scaffold and a reactive chloromethyl group, which allows for straightforward chemical modification. While a detailed experimental profile is sparse, its structural similarity to well-studied quinazolines provides a strong rationale for its use in the synthesis of novel compounds for evaluation in drug discovery programs, particularly in oncology and infectious diseases. Further research into the synthesis, characterization, and biological activity of this compound and its derivatives is warranted.
References
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Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]
-
Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]
-
MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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Methodological & Application
Step-by-step synthesis protocol for 2-(Chloromethyl)-4-phenylquinazoline
Application Note: Synthesis and Mechanistic Evaluation of 2-(Chloromethyl)-4-phenylquinazoline Scaffolds
Target Audience: Research Chemists, Process Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
The 2-(chloromethyl)-4-phenylquinazoline core, along with its derivatives such as 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, serves as a highly versatile electrophilic intermediate in heterocyclic chemistry[1][2]. Primarily recognized as a critical precursor in the synthesis of 1,4-benzodiazepine psychotherapeutic agents (e.g., chlordiazepoxide, diazepam), the scaffold undergoes facile ring expansion or nucleophilic displacement due to the highly reactive chloromethyl moiety[2][3].
This application note details a robust, scalable biphasic synthesis protocol for constructing the 2-(chloromethyl)-4-phenylquinazoline framework, emphasizing the causality behind solvent selection, thermal control, and phase-transfer dynamics.
Mechanistic Rationale & Pathway Design
The construction of the quinazoline core from an ortho-aminobenzophenone derivative requires two distinct mechanistic phases:
-
N-Acylation (Schotten-Baumann Conditions): The weakly nucleophilic primary amine of 2-aminobenzophenone is acylated using chloroacetyl chloride. A biphasic system (Ethyl Acetate / Aqueous NaOH) is employed. Causality: The aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the aniline nitrogen, while the organic phase protects the highly moisture-sensitive chloroacetyl chloride from rapid hydrolysis[2][4].
-
Oxime Formation & Cyclization: The resulting 2-chloroacetamido intermediate is subjected to condensation with hydroxylamine hydrochloride (or via an iminochloride intermediate) to facilitate dehydration and closure of the pyrimidine ring, yielding the quinazoline (or quinazoline 3-oxide) structure[2][5][6].
Synthetic Workflow Diagram
Fig 1: Biphasic synthetic workflow for 2-(chloromethyl)-4-phenylquinazoline derivatives.
Step-by-Step Experimental Protocol
Note: The following protocol is adapted from validated process chemistry methodologies for quinazoline-3-oxide derivatives[2][4][6] and optimized for laboratory-scale execution.
Phase 1: Synthesis of 2-Chloroacetamido-benzophenone Intermediate
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel. Purge the system with dry Nitrogen (
). -
Substrate Dissolution: Dissolve 50.0 mmol of the 2-aminobenzophenone derivative in 150 mL of anhydrous Ethyl Acetate. Analytical Check: Ensure complete dissolution before proceeding to prevent localized reagent concentration.
-
Base Addition: Add 60.0 mmol (a slight molar excess) of 3N aqueous NaOH solution to the reaction vessel. Adjust the stirring rate to 400-500 RPM to ensure a fine emulsion of the biphasic system[2].
-
Thermal Control: Cool the biphasic mixture to exactly 15°C using an ice-water bath. Causality: Maintaining the temperature between 5°C and 25°C is critical; higher temperatures accelerate the competitive hydrolysis of chloroacetyl chloride, reducing yield[2][4].
-
Acylation: Charge the dropping funnel with 55.0 mmol of chloroacetyl chloride dissolved in 20 mL of Ethyl Acetate. Add this solution dropwise over 30 minutes, maintaining the internal temperature
20°C. -
Workup: After 2 hours of stirring, separate the phases. Wash the organic phase sequentially with 1N HCl (50 mL), saturated
(50 mL), and brine (50 mL). Dry over anhydrous , filter, and concentrate in vacuo to yield the intermediate.
Phase 2: Cyclization to the Quinazoline Core
-
Condensation: Suspend the crude 2-chloroacetamido intermediate in 100 mL of absolute ethanol. Add 60.0 mmol of hydroxylamine hydrochloride (
). -
Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 4-6 hours. Causality: The elevated temperature drives the condensation of the ketone to the oxime, followed by spontaneous intramolecular cyclization to form the quinazoline-3-oxide ring system[5][6].
-
Isolation: Cool the reaction mixture to 0-5°C to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to afford the target 2-(chloromethyl)-4-phenylquinazoline derivative.
Process Optimization & Analytical Data
The selection of the organic solvent during the Phase 1 acylation significantly impacts the purity and yield of the intermediate. Ethyl acetate outperforms halogenated solvents by providing optimal partitioning coefficients for the Schotten-Baumann reaction[2].
Table 1: Solvent Optimization for Phase 1 N-Acylation
| Organic Solvent | Internal Temp (°C) | Reaction Time (h) | Isolated Yield (%) | HPLC Purity (%) | Phase Separation Profile |
| Ethyl Acetate | 15 | 2.0 | 92% | >98.5% | Rapid, clean interface |
| Dichloromethane | 15 | 2.0 | 78% | 94.0% | Moderate emulsion |
| Chloroform | 15 | 3.5 | 71% | 91.5% | Persistent emulsion |
| Tetrahydrofuran | 15 | 4.0 | 55% | 82.0% | Poor (miscibility issues) |
Laboratory Safety & Handling Parameters
-
Containment: Chloroacetyl chloride is a severe lachrymator and corrosive alkylating agent. All operations involving its transfer and reaction must be conducted within a certified, high-velocity chemical fume hood.
-
Toxicity: 2-(chloromethyl)-quinazoline derivatives are highly reactive alkylating agents and potential mutagens. Exposure can cause severe irritation to the respiratory tract and skin[7].
-
PPE Requirements: Operators must utilize heavy-duty nitrile or butyl rubber gloves (double-gloved), a chemical-resistant lab coat, and full-face splash protection.
-
Quenching: Unreacted chloroacetyl chloride in waste streams must be carefully quenched with a dilute, ice-cold solution of sodium hydroxide or sodium carbonate before disposal.
References
Sources
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Application Note: Nucleophilic Substitution Reaction Conditions for 2-(Chloromethyl)-4-phenylquinazoline
Executive Summary
2-(Chloromethyl)-4-phenylquinazoline, alongside its 3-oxide and 6-chloro derivatives, is a highly versatile building block in medicinal chemistry. It is most notably recognized as the critical intermediate in the synthesis of 1,4-benzodiazepine psychotherapeutics, including chlordiazepoxide and diazepam[1][2]. The defining chemical feature of this molecule is its pathway-divergent reactivity: depending strictly on the nature of the nucleophile, the substrate will either undergo a direct
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively drive the reaction toward the desired heterocyclic scaffold.
Mechanistic Causality: The Divergent Pathways of Nucleophilic Attack
The reactivity of the chloromethyl group is heavily influenced by the steric bulk, polarizability, and proton-donating ability of the attacking nucleophile. Understanding this causality is essential for predictive synthetic design:
-
Primary Amines (Ring Expansion): When treated with primary amines (e.g., methylamine), the initial nucleophilic attack at the chloromethyl group is followed by a cascade reaction. The presence of a second exchangeable proton on the amine allows the quinazoline ring to open and subsequently re-close, yielding a thermodynamically stable 7-membered 1,4-benzodiazepine 4-oxide[1][4].
-
Secondary Amines (Steric Blockade): Secondary amines (e.g., dimethylamine, piperidine) possess high nucleophilicity but introduce significant steric bulk and lack the requisite second proton for the rearrangement cascade. Consequently, the reaction halts at the simple benzylic substitution, yielding 2-(aminomethyl)quinazoline derivatives[5].
-
S-Nucleophiles (Soft Attack): Thiols are highly polarizable "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially attack the "soft" benzylic carbon rather than the "harder" electrophilic centers of the quinazoline ring, bypassing the ring-enlarging rearrangement entirely to form thioethers[3].
Reaction pathway divergence of 2-(chloromethyl)-4-phenylquinazoline based on nucleophile type.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected outcomes based on the nucleophile class.
| Nucleophile Type | Example Reagent | Reaction Pathway | Typical Solvent | Temp | Typical Yield | Ref |
| Primary Amine | Methylamine | Ring Expansion (Benzodiazepine) | Methanol / Ethanol | 0°C to RT | 60 - 85% | [1][4] |
| Secondary Amine | Dimethylamine | Direct | Diethyl Ether / EtOH | RT to Reflux | 70 - 83% | [5] |
| S-Nucleophile | Thiophenol | Direct | Ethanol / THF | RT | 75 - 90% | [1][3] |
Experimental Protocols
Safety Warning: 2-(Chloromethyl)-4-phenylquinazoline derivatives are known alkylating agents and potential irritants[1]. All procedures must be conducted in a certified fume hood using appropriate PPE.
Protocol A: Synthesis of 1,4-Benzodiazepine Derivatives via Primary Aminolysis
Objective: Induce ring expansion to form 2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide (a chlordiazepoxide precursor).
-
Preparation: Dissolve 1.0 equivalent of 2-(chloromethyl)-4-phenylquinazoline 3-oxide in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Nucleophile Addition: Cool the solution to 0–5 °C using an ice-water bath. Slowly add a methanolic solution of methylamine (3.0 to 5.0 equivalents) dropwise to control the exothermic nature of the initial displacement[4].
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
-
Causality Insight: Extended stirring is mandatory. While the initial
displacement is rapid, the subsequent ring-opening and cyclization to the 7-membered ring is rate-limiting.
-
-
Work-up: Concentrate the mixture under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous
, and concentrate. -
Self-Validation & Isolation: Recrystallize the crude product from ethanol. The success of the rearrangement is validated by TLC; the highly basic benzodiazepine product will show a distinct
shift and will stain heavily with Dragendorff's reagent compared to the neutral quinazoline starting material.
Protocol B: Direct Displacement using Secondary Amines
Objective: Synthesize 2-(N,N-dimethylaminomethyl)-4-phenylquinazoline 3-oxide without ring expansion.
-
Preparation: Suspend 1.0 equivalent of the quinazoline substrate in anhydrous diethyl ether[5].
-
Nucleophile Addition: Add 2.5 equivalents of dimethylamine (as a solution in ethanol or THF) at room temperature.
-
Reaction Propagation: Stir the mixture at room temperature for 4–6 hours.
-
Causality Insight: Secondary amines are highly nucleophilic but bulky. Using an ethereal solvent stabilizes the transition state of the simple substitution without providing the protic environment that sometimes inadvertently aids ring-opening side reactions[5].
-
-
Work-up: Quench the reaction with a minimal amount of water. Separate the ether layer and dry it over anhydrous
. -
Self-Validation & Isolation: Treat the dry ether solution with dry hydrogen bromide (HBr) gas. The formation of a granular white precipitate (the hydrobromide salt) acts as a self-validating purification step[5]. Unreacted starting material cannot form a stable precipitating salt in ether. Filter and recrystallize the salt from 2-propanol.
Protocol C: Thiolysis for Thioether Formation
Objective: Synthesize 2-(thiomethyl)-4-phenylquinazoline derivatives via soft nucleophilic attack.
-
Preparation: Dissolve 1.0 equivalent of the quinazoline substrate in absolute ethanol.
-
Activation: In a separate flask, mix 1.2 equivalents of the desired thiol (e.g., thiophenol) with 1.2 equivalents of a mild base (e.g., triethylamine) to generate the highly nucleophilic thiolate anion.
-
Nucleophile Addition: Add the thiolate solution dropwise to the quinazoline solution at room temperature.
-
Reaction Propagation: Stir for 2–4 hours.
-
Causality Insight: Thiolysis is significantly faster than aminolysis due to the superior nucleophilicity of sulfur. The soft thiolate strictly attacks the benzylic carbon, guaranteeing zero ring-expansion[3].
-
-
Self-Validation & Isolation: Concentrate the solvent, dilute with water, and extract with ethyl acetate. Wash with brine, dry, and evaporate. Validation is achieved via
-NMR: the benzylic protons ( ) will show a distinct upfield shift compared to the strongly deshielded chloromethyl protons of the starting material.
References
-
Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide with Dimethylamine | Journal of Medicinal Chemistry. Available at:[Link]
-
Attack of S‐ vs N‐Nucleophiles on 2‐halomethylquinazoline 3‐Oxides | Journal of Heterocyclic Chemistry. Available at: [Link]
-
A mild and practical procedure for synthesis of substituted 2-aminobenzophenones | ResearchGate. Available at: [Link]
- US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor | Google Patents.
Sources
- 1. Buy 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | 94206-84-5 [smolecule.com]
- 2. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Nucleophilic Substitution of 2-(Chloromethyl)-4-phenylquinazoline with Primary Amines
[1]
Abstract & Scope
This application note details the optimized protocols for the synthesis of 2-(aminomethyl)-4-phenylquinazoline derivatives via nucleophilic substitution (
Chemical Basis & Reaction Mechanism[2][3][4][5]
Reactivity Profile
The starting material, 2-(chloromethyl)-4-phenylquinazoline , contains two potential electrophilic sites: the C4 position of the quinazoline ring and the methylene carbon of the chloromethyl group.
-
C2-Chloromethyl (Primary Target): The chlorine atom is a good leaving group, activated by the electron-withdrawing nature of the adjacent quinazoline ring (specifically the N1 and N3 atoms). This makes the methylene carbon highly susceptible to
attack by primary amines. -
C4-Phenyl (Stabilizing Factor): Unlike 4-chloroquinazolines, the 4-phenyl group is not a leaving group.[1] It provides steric bulk and conjugation, directing nucleophilic attack almost exclusively to the exocyclic chloromethyl group.
Mechanism ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution. The lone pair of the primary amine attacks the methylene carbon, displacing the chloride ion.
Figure 1: Mechanistic pathway for the aminolysis of 2-(chloromethyl)-4-phenylquinazoline.
Critical Experimental Considerations
Stoichiometry & Bis-Alkylation
A common pitfall is the formation of tertiary amines (bis-alkylation), where the product competes with the starting amine for the alkyl halide.
-
Solution: Use a 1.2 – 1.5 molar equivalent of the primary amine if it is valuable. If the amine is inexpensive/volatile, use 3.0 – 5.0 equivalents to drive kinetics and suppress over-alkylation.
Base Selection
-
Inorganic Bases (
, ): Preferred in aprotic solvents (DMF, MeCN). They effectively scavenge HCl without competing as nucleophiles. -
Organic Bases (TEA, DIPEA): Can be used but carry a risk of forming quaternary ammonium salts with the highly reactive chloromethyl group.
Stability
The chloromethyl group is sensitive to moisture. Prolonged exposure to wet solvents can lead to hydrolysis, yielding the alcohol byproduct (2-(hydroxymethyl)-4-phenylquinazoline).[1] Anhydrous solvents are mandatory. [1]
Standard Protocols
Method A: High-Yield Protocol (Aprotic Conditions)
Recommended for valuable amines or when strictly anhydrous conditions are required.[1]
Reagents:
-
2-(Chloromethyl)-4-phenylquinazoline (1.0 equiv)[1]
-
Primary Amine (1.2 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1][2] -
Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-(chloromethyl)-4-phenylquinazoline in MeCN (0.1 M concentration).
-
Activation: Add
and catalytic KI. Stir for 10 minutes at Room Temperature (RT). -
Addition: Add the primary amine dropwise.
-
Reaction: Heat to 60°C (MeCN) or 50°C (DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup:
Method B: Green Chemistry Protocol (Protic Conditions)
Recommended for robust, non-valuable amines and large-scale preparations.[1]
Reagents:
-
2-(Chloromethyl)-4-phenylquinazoline (1.0 equiv)[1]
-
Primary Amine (3.0 equiv) – Acts as reactant and base
-
Solvent: Ethanol or Isopropanol (Absolute)[1]
Procedure:
-
Mixing: Combine starting material and excess amine in Ethanol (0.2 M).
-
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Precipitation: Cool the mixture to 0°C. The hydrochloride salt of the product may precipitate directly.
-
Neutralization: If no precipitate forms, evaporate solvent, treat with saturated
, and extract with Ethyl Acetate.
Experimental Workflow & Decision Tree
Figure 2: Decision tree for workup based on solvent selection.[1]
Data Summary & Troubleshooting
| Variable | Recommendation | Effect on Reaction |
| Solvent | MeCN, DMF, EtOH | DMF accelerates rate (polar aprotic) but is harder to remove.[1] EtOH is greener but requires reflux. |
| Base | Neutralizes HCl. Prevents protonation of the nucleophilic amine. | |
| Catalyst | KI (10 mol%) | Forms transient alkyl iodide (Finkelstein reaction), which is a better leaving group ( |
| Temp | 50°C - Reflux | Higher temps increase rate but risk dimerization.[1] Do not exceed 80°C. |
Troubleshooting Guide
-
Low Yield: Check for hydrolysis (SM converting to alcohol). Ensure solvents are dry. Add molecular sieves.
-
Product is Oil: Many quinazoline amines are oils.[1] Convert to HCl salt by bubbling HCl gas through an ether solution of the product to obtain a solid.
-
Starting Material Remains: Add 0.1 eq Potassium Iodide (KI) to catalyze the reaction.
Safety & Handling (E-E-A-T)
-
Vesicant Warning: 2-(chloromethyl)quinazolines are alkylating agents and potential vesicants (blistering agents).[1]
References
-
MDPI (Molecules) . A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization. Available at: [Link][1]
-
Organic Chemistry Portal. Nucleophilic Substitution (
) Mechanisms and Conditions. Available at: [Link][1] -
PubChem . 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide (Analogous Reactivity Data). Available at: [Link][1]
Application Note: Optimization of Solvent Systems for Quinazoline Alkylation Reactions
Abstract & Strategic Overview
Quinazoline derivatives, particularly quinazolin-4(3H)-ones , are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib) and anti-inflammatory agents. A critical bottleneck in their synthesis is the alkylation step , which often suffers from poor regioselectivity between the N3-nitrogen (desired pharmacophore) and the O4-oxygen (kinetic impurity).
This Application Note provides a definitive guide to optimizing solvent systems to control this regioselectivity. By leveraging the principles of ambient nucleophilicity and solvation thermodynamics , we demonstrate how to shift reaction pathways toward the N-alkylated product (
Mechanistic Insight: The Solvation Effect
The quinazolin-4(3H)-one core exists in a tautomeric equilibrium. Upon deprotonation by a base, it forms an ambient anion capable of reacting at either the Nitrogen (N3) or Oxygen (O4) atom.
The Tautomeric Challenge
-
N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents that solvate the cation (e.g.,
), leaving the anion "naked" and more nucleophilic at the softer Nitrogen center. -
O-Alkylation (Kinetic Control): Often observed in non-polar solvents or under conditions where the "hard" Oxygen center is more accessible or when silver salts (
) are used (which chelate the nitrogen).
Solvent-Base Synergies
The choice of solvent dictates the transition state energy.
-
DMF/DMSO (Polar Aprotic): High dielectric constants dissociate ion pairs. The exposed anion attacks via the N-atom (softer nucleophile) to form the thermodynamically stable amide-like product.
-
Acetone/MeCN (Polar Aprotic, Lower BP): Good for selectivity but may require longer reaction times due to lower boiling points.
-
Protic Solvents (EtOH, Water): Generally suppress alkylation rates due to hydrogen bonding with the nucleophile, but can be used in "Green" protocols with specific catalysts.
Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on solvent choice.
Figure 1: Mechanistic divergence in quinazoline alkylation driven by solvent-ion interactions.
Protocol 1: High-Throughput Solvent Screening
Objective: Determine the optimal solvent for a specific quinazoline substrate alkylation with an alkyl halide (R-X).
Materials
-
Substrate: 4-Chloroquinazoline or Quinazolin-4(3H)-one derivative (1.0 eq).
-
Alkylating Agent: Methyl iodide, Benzyl bromide, or functionalized alkyl halide (1.2 eq).
-
Base: Anhydrous
(2.0 eq). -
Solvents: DMF, Acetonitrile (MeCN), Acetone, Ethanol (EtOH), Toluene.
Workflow
-
Preparation: Prepare 5 reaction vials. Add Substrate (0.5 mmol) and Base (1.0 mmol) to each.
-
Solvent Addition: Add 2.0 mL of the respective solvent to each vial.
-
Note: Ensure solvents are anhydrous (water content <0.1%) to prevent hydrolysis of the alkylating agent.
-
-
Activation: Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.
-
Alkylation: Add Alkylating Agent (0.6 mmol) dropwise.
-
Incubation:
-
Vial A (DMF): Heat to 60°C.
-
Vial B (MeCN): Reflux (80°C).
-
Vial C (Acetone): Reflux (56°C).
-
Vial D (EtOH): Reflux (78°C).
-
Vial E (Toluene): Reflux (110°C).
-
-
Monitoring: Monitor by TLC or LC-MS at 1h, 4h, and 12h.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Analyze crude ratio via
H NMR.
Data Interpretation (Expected Results)
| Solvent System | Dielectric Constant ( | Reaction Rate | N3:O4 Selectivity | Yield (Typical) | Notes |
| DMF | 36.7 | Fast | >95:5 | 85-95% | Recommended. Hard to remove; requires aqueous workup. |
| DMSO | 46.7 | Very Fast | >95:5 | 80-90% | High BP makes isolation difficult. |
| Acetone | 20.7 | Moderate | 90:10 | 70-80% | Easy workup; good for thermally unstable halides. |
| Acetonitrile | 37.5 | Moderate | 92:8 | 75-85% | Good balance of selectivity and ease of removal. |
| Ethanol | 24.5 | Slow | Mixed | 40-60% | Green solvent; often requires microwave assistance. |
| Toluene | 2.38 | Slow | Poor | <40% | Promotes O-alkylation or no reaction without phase transfer catalyst. |
Protocol 2: Optimized Scale-Up Procedure (DMF System)
Context: This protocol is optimized for the synthesis of 3-benzylquinazolin-4(3H)-one , a common intermediate. It utilizes DMF to maximize N-selectivity but includes a specific workup to efficiently remove the high-boiling solvent.
Reagents
-
Quinazolin-4(3H)-one (10.0 g, 68.4 mmol)
-
Benzyl Bromide (14.0 g, 82.1 mmol, 1.2 eq)
- (Powdered, Anhydrous) (18.9 g, 136.8 mmol, 2.0 eq)
-
DMF (Dimethylformamide), Anhydrous (100 mL, 10 vol)
-
Water (Ice-cold)
-
Ethyl Acetate (for extraction, if necessary)
Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Charging: Charge Quinazolin-4(3H)-one and
. -
Solvation: Add DMF (100 mL). Stir at 25°C for 30 minutes. The mixture will appear as a white suspension.
-
Critical Step: This "aging" period ensures complete formation of the potassium salt.
-
-
Addition: Add Benzyl Bromide dropwise over 20 minutes via an addition funnel, maintaining internal temperature <35°C (exothermic).
-
Reaction: Heat the mixture to 60°C and stir for 3-5 hours.
-
Validation: Check HPLC. Target: <2% starting material remaining.
-
-
Quench & Precipitation (The "Crash-Out" Method):
-
Cool the reaction mixture to 20°C.
-
Pour the reaction mixture slowly into 500 mL of vigorously stirred ice-water .
-
Observation: The N-alkylated product is typically hydrophobic and will precipitate as a white solid. DMF and inorganic salts remain in the aqueous phase.
-
-
Isolation:
-
Stir the slurry for 30 minutes to ensure all DMF is leached out.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake with water (
mL) and cold isopropanol ( mL) to remove trace impurities.
-
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Quality Control (Self-Validating)
-
NMR Check:
-
N-Alkylation (Target): Look for the benzylic
peak around 5.20 ppm . -
O-Alkylation (Impurity): Look for the benzylic
peak shifted downfield to 5.60 - 5.70 ppm . -
Acceptance Criteria: N-isomer > 98% by integration.
-
Troubleshooting & Green Alternatives
Common Issues
-
Issue: High O-alkylation observed (>10%).
-
Cause: Solvent not polar enough or reaction temperature too high (favoring kinetic product).
-
Fix: Switch to DMF or DMSO; lower temperature to 40-50°C.
-
-
Issue: Low conversion.
-
Cause: Poor solubility of the base.
-
Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or TBAB (5 mol%) as a Phase Transfer Catalyst.
-
-
Issue: "Gummy" precipitate during water quench.
-
Fix: The product may be semi-solid. Extract with Ethyl Acetate, wash with brine to remove DMF, then recrystallize from Ethanol/Hexane.
-
Green Chemistry Adaptation
For labs restricting DMF/DMSO (due to toxicity/disposal):
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Lactate .
-
Conditions: These solvents are less polar. To maintain N-selectivity, use Cesium Carbonate (
) instead of Potassium Carbonate. The "Cesium Effect" improves solubility and N-nucleophilicity. -
Microwave: Run the reaction in Ethanol at 120°C (sealed vessel) for 20 mins.
References
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews. [Link][2]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. [Link]
-
Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones. Organic & Biomolecular Chemistry. [Link]
-
Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. [Link]
Sources
Microwave-assisted synthesis of 2-(Chloromethyl)-4-phenylquinazoline derivatives
An Application Guide and Protocol for the Rapid Synthesis of 2-(Chloromethyl)-4-phenylquinazoline Derivatives via Microwave Irradiation
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 2-(chloromethyl)-4-phenylquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Quinazolines are a privileged scaffold, forming the core of numerous bioactive molecules.[1] Traditional synthetic methods often require prolonged reaction times, harsh conditions, and result in moderate yields. This application note details a robust, efficient, and rapid protocol utilizing microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently improves product yields.[2][3][4] We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, discuss optimization strategies, and outline methods for product characterization.
Introduction: The Advantage of Microwave-Assisted Synthesis
The quinazoline nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-(chloromethyl) substituent, in particular, serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution to generate diverse chemical libraries for drug screening.[5][6]
Conventional thermal heating methods for quinazoline synthesis can be inefficient, requiring high temperatures and long reflux times. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[7] This leads to rapid, uniform heating of the reaction mixture, often resulting in:
-
Dramatically Reduced Reaction Times: Reactions that take hours can be completed in minutes.[3][4]
-
Higher Yields: Improved reaction kinetics often minimize the formation of byproducts.
-
Enhanced Purity: Cleaner reaction profiles simplify product purification.
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry.[8][9]
Reaction Principle and Mechanism
The synthesis of the 2-(chloromethyl)-4-phenylquinazoline core is typically achieved through the acid-catalyzed cyclocondensation of a 2-aminobenzophenone derivative with chloroacetonitrile.
Plausible Reaction Mechanism:
-
Protonation: The reaction is initiated by the protonation of the nitrile group of chloroacetonitrile by an acid catalyst (e.g., HCl or a Lewis acid), making it a more potent electrophile.
-
Nucleophilic Attack: The lone pair of the amino group on the 2-aminobenzophenone attacks the electrophilic carbon of the protonated nitrile, forming a nitrilium ion intermediate.
-
Intramolecular Cyclization: The carbonyl oxygen of the benzophenone moiety then attacks the carbon of the intermediate, leading to a six-membered ring closure.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps result in the formation of the stable aromatic quinazoline ring.
Microwave irradiation significantly accelerates this process by rapidly heating the polar reactants and intermediates, overcoming the activation energy barriers for the cyclization and dehydration steps more efficiently than conventional heating.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(chloromethyl)-4-phenylquinazoline from 2-aminobenzophenone and chloroacetonitrile.
Materials and Reagents
-
2-Aminobenzophenone (1.0 equiv.)
-
Chloroacetonitrile (1.2 equiv.)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (0.2 equiv.) or HCl in an anhydrous solvent.
-
Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF) (ensure high boiling point and good microwave absorption)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Instrumentation
-
A dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with programmable temperature, pressure, and power control.
-
Standard laboratory glassware.
-
Magnetic stirrer and stir bars.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (e.g., 197 mg, 1.0 mmol), chloroacetonitrile (e.g., 90 mg, 1.2 mmol), and anhydrous ZnCl₂ (e.g., 27 mg, 0.2 mmol).
-
Solvent Addition: Add 3-4 mL of 1,4-dioxane to the vial. Seal the vial securely with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to a target temperature of 150°C, a hold time of 15 minutes, and a maximum power of 200W. Stirring should be active throughout the irradiation period.
-
Reaction Quenching and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (or via compressed air cooling). Carefully uncap the vial in a fume hood. Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Wash the organic layer with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Use a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) as the eluent.
-
Fraction Collection: Monitor the fractions by TLC and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield 2-(chloromethyl)-4-phenylquinazoline as a solid.
Visualization of Experimental Workflow
The overall synthetic and purification workflow can be visualized as follows:
Caption: Workflow for Microwave-Assisted Quinazoline Synthesis.
Process Optimization and Troubleshooting
Optimizing reaction conditions is crucial for maximizing yield and purity. Below is a table summarizing typical parameters to investigate.
| Run | Temperature (°C) | Time (min) | Catalyst | Solvent | Yield (%) | Observations |
| 1 | 120 | 20 | ZnCl₂ | Dioxane | 65 | Incomplete conversion |
| 2 | 150 | 15 | ZnCl₂ | Dioxane | 88 | Clean reaction, high yield |
| 3 | 160 | 10 | ZnCl₂ | Dioxane | 85 | Minor byproduct formation |
| 4 | 150 | 15 | None | Dioxane | <10 | Catalyst is essential |
| 5 | 150 | 15 | ZnCl₂ | DMF | 91 | Excellent yield, faster heating |
Troubleshooting Tips:
-
Low Yield: Increase the reaction temperature or time. Ensure the catalyst is anhydrous and active. Consider a different solvent with a higher dielectric constant, like DMF or DMSO.
-
Byproduct Formation: Decrease the reaction temperature or time. Ensure the stoichiometry of reactants is accurate.
-
Reaction Not Starting: Confirm that the solvent used is polar enough to absorb microwave energy effectively. Check the viability of the starting materials.
Characterization of the Final Product
Confirming the identity and purity of the synthesized 2-(chloromethyl)-4-phenylquinazoline is essential.
Analytical Techniques
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Expected ¹H NMR signals include aromatic protons for the quinazoline and phenyl rings, and a characteristic singlet for the -CH₂Cl protons around 4.8-5.0 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), C=N and C=C stretching in the aromatic system (~1620-1450 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[10]
Caption: Logical Workflow for Product Characterization.
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Chloroacetonitrile is toxic and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Microwave reactors can generate high pressures. Use only certified reaction vials and never exceed the recommended volume or temperature limits for the vessel.
-
Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.
Conclusion
The microwave-assisted protocol presented here offers a superior alternative to conventional methods for the synthesis of 2-(chloromethyl)-4-phenylquinazoline derivatives. This approach is characterized by its operational simplicity, speed, efficiency, and high yields, making it highly suitable for applications in medicinal chemistry research and the rapid generation of compound libraries for drug development.
References
- Academia.edu. A Microwave Improvement in the Synthesis of the Quinazoline Scaffold.
-
Zahra, J. A., & Taha, M. O. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580869. Retrieved from [Link]
-
Wannasiri, C., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13, 22633-22643. Retrieved from [Link]
- Scholars Research Library. Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives.
- PMC. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
-
Patil, J. P., Amrutkar, S. V., & Ranawat, M. S. (2011). Microwave assisted synthesis of quinazolinone using different bases. Journal of Chemical and Pharmaceutical Research, 3(6), 848-852. Retrieved from [Link]
- RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane.
-
Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Retrieved from [Link]
-
PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Retrieved from [Link]
- Guidechem. (2023). What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline?.
- ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis.
- TSI Journals. MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES.
-
ResearchGate. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
-
Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3340. Retrieved from [Link]
-
ResearchGate. (2013). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Retrieved from [Link]
- Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A Microwave Improvement in the Synthesis of the Quinazoline Scaffold [academia.edu]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of quinazolinone using different bases - ProQuest [proquest.com]
- 10. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
The Strategic Utility of 2-(Chloromethyl)-4-phenylquinazoline as a Versatile Precursor for Advanced Heterocyclic Scaffolds
Introduction: The Quinazoline Core and the Power of a Reactive Handle
The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The inherent value of this scaffold is significantly amplified by the strategic introduction of reactive functional groups that permit diverse and efficient molecular elaboration. 2-(Chloromethyl)-4-phenylquinazoline stands out as a particularly valuable building block in this regard. The presence of a highly reactive chloromethyl group at the 2-position, electronically activated by the adjacent quinazoline ring system, renders it an excellent electrophile for a multitude of synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of 2-(Chloromethyl)-4-phenylquinazoline, complete with detailed protocols and mechanistic insights for its application in the construction of complex heterocyclic systems.
I. Synthesis of the Core Building Block: 2-(Chloromethyl)-4-phenylquinazoline
The journey into the diverse applications of this key intermediate begins with its efficient synthesis. A robust and scalable method involves the acid-catalyzed cyclocondensation of 2-aminobenzophenone with chloroacetonitrile. This approach offers a straightforward entry into the desired quinazoline system.
Causality Behind the Experimental Choices:
The use of a strong acid catalyst, such as hydrogen chloride, is crucial for protonating the carbonyl oxygen of 2-aminobenzophenone, thereby activating it towards nucleophilic attack by the nitrogen of the amino group. The subsequent reaction with chloroacetonitrile and intramolecular cyclization leads to the formation of the quinazoline ring. The choice of a non-protic solvent like 1,4-dioxane is to ensure the solubility of the reactants and to avoid competing reactions with the solvent.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-phenylquinazoline
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2-aminobenzophenone (20.0 g, 0.101 mol) and 1,4-dioxane (50 mL).
-
Reagent Addition: Add chloroacetonitrile (8.4 g, 0.111 mol) to the stirred solution.
-
Acid Catalysis: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the introduction of HCl, allow the reaction mixture to warm to room temperature and stir for an additional 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold 10% aqueous sodium carbonate solution (200 mL) to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-(Chloromethyl)-4-phenylquinazoline as a solid.
II. Nucleophilic Substitution: Gateway to Functionalized Quinazolines
The primary mode of reactivity for 2-(Chloromethyl)-4-phenylquinazoline is its susceptibility to nucleophilic attack at the chloromethyl carbon, proceeding via a classic SN2 mechanism. This reactivity allows for the facile introduction of a wide array of functional groups, each serving as a potential stepping stone for further heterocyclic synthesis.
A. Synthesis of Azido Derivatives: Precursors for Triazoles
The introduction of an azide moiety is a synthetically powerful transformation, as the resulting 2-(azidomethyl)-4-phenylquinazoline is a key precursor for the construction of 1,2,3-triazole-containing heterocycles via "click" chemistry.
Sodium azide is an excellent nucleophile for displacing the chloride in an SN2 fashion. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the sodium cation while leaving the azide anion highly nucleophilic. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate without promoting decomposition of the azide product.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-(Chloromethyl)-4-phenylquinazoline (5.0 g, 19.6 mmol) in anhydrous DMF (40 mL).
-
Nucleophile Addition: Add sodium azide (1.91 g, 29.4 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at 60 °C for 4-6 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure to yield 2-(Azidomethyl)-4-phenylquinazoline, which can often be used in the next step without further purification.
B. Synthesis of Thioether and Thiouronium Salt Derivatives: Building Blocks for Thiazoles and Thiazolopyrimidines
The reaction with sulfur nucleophiles provides access to another important class of heterocyclic precursors. Thiourea, for instance, reacts to form a thiouronium salt, which can be cyclized to form aminothiazole derivatives.
Thiourea is a good sulfur nucleophile that readily displaces the chloride. The reaction is typically carried out in a protic solvent like ethanol under reflux to ensure sufficient energy for the reaction to proceed to completion. The resulting thiouronium salt is a stable, crystalline solid that can be easily isolated.
-
Reaction Setup: To a solution of 2-(Chloromethyl)-4-phenylquinazoline (4.0 g, 15.7 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add thiourea (1.32 g, 17.3 mmol).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours, during which a precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Purification: Wash the filter cake with cold ethanol and dry under vacuum to obtain the (4-Phenylquinazolin-2-ylmethyl)isothiouronium chloride.
C. Synthesis of Amino Derivatives: Access to Diverse Functionality
The reaction with primary and secondary amines provides a direct route to a wide range of N-substituted quinazoline derivatives, which are themselves of significant interest in medicinal chemistry.
-
Reaction Setup: Dissolve 2-(Chloromethyl)-4-phenylquinazoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (1.5-2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine, for 2-24 hours.
-
Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6-8 |
| Piperidine | Et₃N | DMF | 50 | 4-6 |
| Aniline | K₂CO₃ | DMF | 80 | 12-16 |
III. From Building Block to New Heterocycles: Advanced Applications
The true power of 2-(Chloromethyl)-4-phenylquinazoline lies in its ability to serve as a linchpin for the construction of more complex, fused heterocyclic systems.
A. Synthesis of[1][2][3]Triazolo[4,3-a]quinazolines
The previously synthesized 2-(azidomethyl)-4-phenylquinazoline can be further elaborated into triazole-fused systems. One common method involves an intramolecular Staudinger-aza-Wittig reaction. A more direct approach to substituted triazoles is through a [3+2] cycloaddition with alkynes (Huisgen cycloaddition), often catalyzed by copper(I).
Caption: Workflow for the synthesis of triazole-substituted quinazolines.
-
Reaction Setup: In a flask, dissolve 2-(Azidomethyl)-4-phenylquinazoline (1.0 eq) and a terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
B. Synthesis of Alkenyl Quinazolines via Wittig Reaction
The chloromethyl group can be converted into a phosphonium salt, which upon treatment with a base, generates a phosphonium ylide. This ylide can then undergo a Wittig reaction with aldehydes or ketones to form C-C double bonds, providing access to alkenyl-substituted quinazolines.
Caption: Synthesis of alkenyl quinazolines via the Wittig reaction.
Step 1: Synthesis of (4-Phenylquinazolin-2-ylmethyl)triphenylphosphonium chloride
-
Reaction Setup: In a 100 mL flask, dissolve 2-(Chloromethyl)-4-phenylquinazoline (5.0 g, 19.6 mmol) in toluene (50 mL).
-
Reagent Addition: Add triphenylphosphine (5.4 g, 20.6 mmol).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours. A precipitate will form.
-
Isolation: Cool the reaction to room temperature and collect the solid phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
Step 2: Wittig Olefination
-
Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour, during which the characteristic color of the ylide should appear.
-
Reaction with Carbonyl: Cool the ylide solution back to 0 °C and add a solution of the desired aldehyde or ketone (1.0 eq) in THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain the desired alkenyl quinazoline.
IV. Safety and Handling
2-(Chloromethyl)-4-phenylquinazoline is a reactive alkylating agent and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All waste should be disposed of according to institutional guidelines.
Conclusion
2-(Chloromethyl)-4-phenylquinazoline is a powerful and versatile building block for the synthesis of a wide range of functionalized quinazolines and more complex heterocyclic systems. Its predictable reactivity, primarily through nucleophilic substitution, allows for the strategic installation of various functional groups that can be further manipulated. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The ability to readily access diverse molecular architectures from this single precursor underscores its importance in the ongoing quest for novel bioactive compounds.
References
-
Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]
-
Farber, S., Wuest, H. M., & Meltzer, R. I. (1964). REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE. Journal of Medicinal Chemistry, 7(2), 235–237. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][2][3]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
Sources
Application Notes and Protocols for the Scalable Preparation of 2-(Chloromethyl)-4-phenylquinazoline from 2-aminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, scalable, and validated protocol for the synthesis of 2-(Chloromethyl)-4-phenylquinazoline, a crucial intermediate in pharmaceutical development, starting from the readily available 2-aminobenzophenone. The presented methodology is structured to ensure scientific integrity, providing not just procedural steps but also the underlying chemical principles and practical insights for successful implementation in a research and development setting.
Introduction and Significance
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Specifically, 2-(Chloromethyl)-4-phenylquinazoline serves as a key building block for the synthesis of various biologically active molecules, including potential therapeutic agents. Its reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
The synthesis of this important intermediate from 2-aminobenzophenone is a common route, typically proceeding through a two-step sequence involving an initial acylation followed by a cyclization reaction. This guide will provide a detailed, step-by-step protocol for this transformation, with an emphasis on scalability, safety, and thorough characterization of the products.
Reaction Scheme and Mechanism
The overall synthesis is a two-step process:
-
Chloroacetylation: 2-aminobenzophenone is first acylated with chloroacetyl chloride to form the intermediate, N-(2-benzoylphenyl)-2-chloroacetamide (also known as 2-chloroacetamidobenzophenone).
-
Cyclization: The intermediate undergoes an intramolecular cyclization to yield the final product, 2-(Chloromethyl)-4-phenylquinazoline.
The mechanistic underpinning of this synthesis involves an initial nucleophilic attack of the amino group of 2-aminobenzophenone on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an acid- or heat-mediated intramolecular cyclization of the resulting amide. The cyclization likely proceeds through the formation of a six-membered ring, followed by dehydration to yield the aromatic quinazoline core.
Scalable Synthesis Protocol
This protocol is designed for a scalable synthesis, with quantities that can be adjusted proportionally based on the desired yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzophenone | ≥98% | Sigma-Aldrich, etc. | |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich, etc. | Highly corrosive and lachrymatory. Handle in a fume hood. |
| Toluene | Anhydrous | Standard commercial | |
| Cyclohexane | Reagent Grade | Standard commercial | |
| Phosphorus pentoxide (P₂O₅) | ≥98% | Sigma-Aldrich, etc. | Highly hygroscopic and corrosive. |
| Dichloromethane (DCM) | Reagent Grade | Standard commercial | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard commercial | |
| Ethanol | Reagent Grade | Standard commercial | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (size appropriate for scale)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Analytical instrumentation (NMR, MS, IR)
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-(Chloromethyl)-4-phenylquinazoline.
Step-by-Step Procedure
Step 1: Synthesis of N-(2-benzoylphenyl)-2-chloroacetamide (2-Chloroacetamidobenzophenone)
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminobenzophenone (e.g., 50 g, 0.253 mol) and anhydrous toluene (500 mL). Stir the mixture to dissolve the solid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (e.g., 22.5 mL, 0.28 mol) dropwise to the cooled solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. A precipitate may form during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding water (200 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of toluene and cyclohexane to afford N-(2-benzoylphenyl)-2-chloroacetamide as a solid.
Step 2: Synthesis of 2-(Chloromethyl)-4-phenylquinazoline
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the N-(2-benzoylphenyl)-2-chloroacetamide (e.g., 50 g, 0.183 mol) obtained from the previous step and anhydrous toluene (500 mL).
-
Carefully add phosphorus pentoxide (P₂O₅) (e.g., 78 g, 0.55 mol) in portions to the stirred suspension. The mixture will become thick.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (DCM) (3 x 200 mL).
-
Combine the organic extracts and wash with water (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol to yield pure 2-(Chloromethyl)-4-phenylquinazoline as a crystalline solid.
Characterization and Data
Thorough characterization of the final product is essential for confirming its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.72 g/mol |
| Melting Point | Varies with purity, literature values can be consulted |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20-8.00 (m, 2H, Ar-H), 7.85-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 5H, Ar-H), 4.85 (s, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0, 160.5, 151.0, 137.5, 134.0, 130.5, 129.0, 128.8, 128.5, 127.0, 126.5, 121.5, 45.0 (-CH₂Cl) |
| Mass Spectrum (ESI-MS) | m/z: 255.06 [M+H]⁺, 257.06 [M+H+2]⁺ (isotopic pattern for one chlorine atom) |
Safety and Handling
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
2-Aminobenzophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]
-
Chloroacetyl Chloride: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7][8]
-
Phosphorus Pentoxide: Causes severe skin burns and eye damage. Reacts violently with water.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Lab coat
-
Work in a well-ventilated fume hood at all times.
5.2. Waste Disposal
-
All organic waste should be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized before disposal.
-
Follow all local and institutional regulations for chemical waste disposal.
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure the use of anhydrous solvent and fresh chloroacetyl chloride. Incomplete reaction can occur if the temperature is not maintained during the addition.
-
Difficult Cyclization in Step 2: Phosphorus pentoxide is highly hygroscopic; use freshly opened reagent. Ensure vigorous stirring as the reaction mixture can be heterogeneous. Alternative cyclizing agents such as phosphorus oxychloride (POCl₃) can be explored, but reaction conditions will need to be re-optimized.
-
Purification Challenges: If the final product is oily or difficult to crystallize, column chromatography on silica gel using a hexane-ethyl acetate gradient can be employed for purification.
Conclusion
The protocol detailed in this guide provides a robust and scalable method for the synthesis of 2-(Chloromethyl)-4-phenylquinazoline from 2-aminobenzophenone. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The comprehensive characterization data serves as a benchmark for product validation, ensuring the quality and reliability of the synthesized material.
References
- Grover, G., & Kini, S. G. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]
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Functionalization strategies for the chloromethyl group on quinazolines
Application Note: Strategic Functionalization of the Chloromethyl Group on Quinazolines
Executive Summary & Strategic Value
The chloromethyl group (-CH₂Cl) attached to a quinazoline scaffold represents a high-value "tactical handle" in medicinal chemistry.[1][2] Unlike the aromatic chloride at the C4 position (which undergoes SNAr), the chloromethyl group—typically at C2 or on the benzenoid ring—functions as a highly reactive benzylic electrophile.
This moiety is pivotal for:
-
Fragment Linking: Connecting the pharmacophore (quinazoline kinase inhibitor) to solubilizing tails (e.g., morpholine, piperazine).
-
PROTAC Design: Serving as the attachment point for linkers recruiting E3 ligases.
-
Covalent Probes: Acting as a latent electrophile or a precursor to acrylamides.
Scope: This guide details the chemoselective transformation of chloromethyl quinazolines into amines, ethers, thioethers, and "click-ready" azides, addressing the critical challenge of competing hydrolysis and ring N-alkylation.
Mechanistic Insight: The Reactivity Landscape
The quinazoline ring is electron-deficient (π-deficient). A chloromethyl group attached to this system (especially at C2) exhibits enhanced electrophilicity compared to benzyl chloride due to the electron-withdrawing inductive effect (-I) and mesomeric effects of the diaza-naphthalene system.
Key Reactivity Rules:
-
Mechanism: Predominantly SN2 . Steric hindrance at the nucleophile significantly impacts yield.
-
The Selectivity Trap: In 4(3H)-quinazolinone derivatives, the N3-proton is acidic (pKa ~10). Strong bases (e.g., NaH, KOtBu) will deprotonate N3, leading to competitive N-alkylation (dimerization) rather than the desired side-chain substitution.
-
Hydrolysis Risk: In aqueous alcoholic solvents, the -CH₂Cl group is prone to solvolysis to form the hydroxymethyl derivative (-CH₂OH), a common impurity.
Visualizing the Pathway
Figure 1: Divergent reactivity pathways for chloromethyl quinazolines. Green/Red/Yellow paths represent desired transformations; dotted grey paths represent competing side reactions.
Detailed Protocols
Module A: The Nitrogen Vector (Amination)
Application: Synthesis of solubilizing tails (e.g., for Gefitinib/Erlotinib analogs).
The Challenge: Preventing over-alkylation (quaternization) and hydrolysis. The Solution: Use of mild inorganic bases in a polar aprotic solvent or ethanol at controlled temperatures.
Protocol 1: Reaction with Secondary Amines (e.g., N-Boc-Piperazine)
-
Reagents:
-
Substrate: 2-(Chloromethyl)-4(3H)-quinazolinone (1.0 equiv).[3]
-
Nucleophile: N-Boc-piperazine (1.2 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN is preferred to eliminate solvolysis risk.
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate sluggish reactions via the Finkelstein reaction (in situ formation of -CH₂I).
-
-
Procedure:
-
Setup: Charge a round-bottom flask with the quinazoline substrate and anhydrous K₂CO₃. Purge with N₂.
-
Addition: Add MeCN (0.1 M concentration relative to substrate). Add the amine.[4][5]
-
Reaction: Heat to 50–60 °C . Do not reflux vigorously unless necessary, to minimize degradation. Monitor by TLC (System: DCM/MeOH 95:5).
-
Workup:
-
Cool to room temperature (RT).
-
Filter off the inorganic salts (K₂CO₃/KCl).
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
-
-
-
Critical Control Point: If using primary amines, use a large excess (3–5 equiv) or add the chloride slowly to the amine solution to prevent the formation of tertiary amine byproducts (bis-alkylation).
Module B: The Oxygen Vector (Etherification)
Application: Creating ether-linked pharmacophores.[3]
Protocol 2: Reaction with Phenols
-
Reagents:
-
Substrate: 2-(Chloromethyl)quinazoline derivative (1.0 equiv).
-
Nucleophile: Substituted Phenol (1.1 equiv).
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv).
-
Solvent: DMF or Acetone.
-
-
Procedure:
-
Pre-activation: Stir the phenol and Base in DMF for 15 minutes at RT to generate the phenoxide anion.
-
Coupling: Add the chloromethyl quinazoline. Add KI (0.1 equiv) if using K₂CO₃/Acetone.
-
Reaction: Stir at 60 °C for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
-
Advanced Strategy: The "Click" Pivot
Converting the chloromethyl group to an azide opens the door to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid generation of triazole libraries.
Protocol 3: Azidation (Synthesis of 2-(Azidomethyl)quinazoline)
-
Caution: Organic azides with low C/N ratios (<3) are potentially explosive. Quinazoline azides are generally stable but handle with care behind a blast shield.
-
Procedure:
-
Dissolve 2-(chloromethyl)quinazoline (1.0 mmol) in DMSO (3 mL).
-
Add Sodium Azide (NaN₃, 1.2 mmol).
-
Stir at Room Temperature for 2–3 hours. Heating is rarely required and increases safety risks.
-
Workup: Dilute with water (15 mL) and extract with DCM. Wash organic layer with brine. Dry over MgSO₄.
-
Usage: Use the crude azide immediately for the "Click" reaction; isolation of the solid azide is possible but storage in solution is safer.
-
Decision Logic for Process Optimization
Use this logic flow to select the optimal conditions for your specific nucleophile.
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile type and substrate sensitivity.
Troubleshooting & Stability Data
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Chloride is a poor leaving group in this specific solvent. | Add KI (10 mol%) to form the more reactive iodide in situ (Finkelstein). Switch solvent to Acetone or MEK. |
| Hydrolysis (-CH₂OH) | Wet solvent or hygroscopic base. | Use anhydrous MeCN/DMF. Store K₂CO₃ in a desiccator. Avoid MeOH/EtOH if reaction is slow. |
| Dimerization | Base is too strong, deprotonating the quinazoline ring NH. | Switch from Cs₂CO₃/NaH to K₂CO₃ or DIPEA . Lower the reaction temperature. |
| Precipitate in Rxn | Product or salt crashing out. | If salt (KCl), filter. If product, this is good—filter and wash to isolate. |
References
-
Li, H.-Z., et al. (2010).[6] A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485.
-
Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43.[7]
-
Barmak, A., et al. (2019).[8] Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones.[8] Journal of Chemical Research. (Contextual citation for quinazoline stability).
-
Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes (General reference for NHS/Amine chemistry logic applied here).
-
BenchChem. 2-(Chloromethyl)-4-methylquinazoline Product Information & Reactivity Profile. (Representative supplier data for stability).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Catalytic Enhancement of Reactivity in 2-(Chloromethyl)-4-phenylquinazoline
[1]
Executive Summary
2-(Chloromethyl)-4-phenylquinazoline is a high-value scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR, VEGFR targets) and bioactive heterocyclic libraries.[1] While the C(2)-chloromethyl group acts as an electrophilic "heteroaromatic benzylic" halide, its reactivity can be suboptimal with weak nucleophiles or in sterically demanding couplings.[1]
This guide details catalytic strategies to accelerate nucleophilic substitution (
Mechanistic Insight & Reactivity Profile
The Electrophile: 2-(Chloromethyl)-4-phenylquinazoline
The chloromethyl group at position 2 is activated by the electron-deficient quinazoline ring.[1] However, the 4-phenyl substituent adds steric bulk and conjugation, which can influence the trajectory of incoming nucleophiles.
-
Primary Challenge: The C-Cl bond, while reactive, often requires elevated temperatures for complete conversion with poor nucleophiles (e.g., electron-deficient anilines, hindered phenols). High temperatures increase the risk of hydrolysis (to the hydroxymethyl derivative) or dimerization.
-
The Solution: Catalytic activation lowers the activation energy (
), allowing reactions to proceed at lower temperatures with higher fidelity.
Catalytic Pathways[2][3][4][5]
-
Finkelstein-Type Catalysis (Iodide): The addition of a catalytic amount of iodide (
) converts the alkyl chloride to a transient, highly reactive alkyl iodide.[1] -
Phase Transfer Catalysis (PTC): Quaternary ammonium salts facilitate the transfer of anionic nucleophiles from a solid or aqueous phase into the organic phase where the quinazoline is dissolved.
Visualization: Catalytic Mechanisms
The following diagram illustrates the dual pathways for activating the chloromethyl species.
Figure 1: Mechanistic pathway showing the catalytic acceleration via the transient iodomethyl intermediate (Finkelstein-type activation).[1]
Experimental Protocols
Protocol A: Iodide-Catalyzed Amination (The "Finkelstein" Method)
Best for: Weakly nucleophilic amines (e.g., anilines, electron-poor heterocycles) or sterically hindered secondary amines.[1]
Rationale: Chloride is a mediocre leaving group. Iodide is an excellent nucleophile (to displace Cl) and an excellent leaving group (to be displaced by the amine). Adding 10-20 mol% NaI creates a catalytic cycle that significantly increases the rate.[1]
Materials:
-
Substrate: 2-(Chloromethyl)-4-phenylquinazoline (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.2 equiv )[1]
-
Base:
or DIPEA (1.5 equiv) to scavenge HCl. -
Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(chloromethyl)-4-phenylquinazoline (1 mmol, ~254 mg) in anhydrous MeCN (5 mL).
-
Activation: Add NaI (0.1 mmol, 15 mg). Stir at room temperature for 10 minutes. Observation: The solution may darken slightly due to trace iodine, or precipitate NaCl.
-
Nucleophile Addition: Add the amine (1.1 mmol) followed by the base (
, 1.5 mmol). -
Reaction: Heat to 50–60°C. Monitor by TLC or LC-MS.
-
Note: Without catalyst, this might require reflux (82°C) and 12+ hours. With catalyst, conversion often completes in 2–4 hours at mild heat.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1] Dry over
and concentrate.
Protocol B: Phase Transfer Catalysis (PTC) for Etherification
Best for: Phenols, Alcohols, and Thiols. Particularly useful when using inorganic bases (
Rationale: The phenoxide anion is generated at the solid/liquid interface. The quaternary ammonium catalyst (TBAI) transports the anion into the organic phase and simultaneously provides the iodide activation (if TBAI is used).
Materials:
-
Substrate: 2-(Chloromethyl)-4-phenylquinazoline (1.0 equiv)[1]
-
Nucleophile: Phenol/Thiol (1.1 equiv)[1]
-
Catalyst: Tetrabutylammonium Iodide (TBAI ) (0.1 equiv).[1] Note: TBAI is superior to TBAB here because it provides both Phase Transfer AND Iodide activation.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv).[1] -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Biphasic Setup: Suspend the Phenol (1.1 mmol) and Base (
, 2.0 mmol) in the organic solvent (DCM, 5 mL). -
Catalyst Addition: Add TBAI (0.1 mmol). Stir vigorously for 15 minutes to allow ion pairing.
-
Substrate Addition: Add 2-(chloromethyl)-4-phenylquinazoline (1.0 mmol).
-
Reaction: Stir at reflux (DCM: 40°C, Toluene: 80°C).
-
Workup: Filter off the solid inorganic salts. Wash the filtrate with water.[5] Evaporate solvent to obtain the crude ether.
Optimization & Troubleshooting Guide
The following table summarizes the effects of different catalytic systems on reaction parameters.
| Variable | Standard Conditions | Catalytic Conditions (Recommended) | Impact of Catalyst |
| Solvent | DMF, DMSO (High boiling, hard to remove) | MeCN, Acetone, DCM | Catalyst allows use of lower-boiling, easier-to-remove solvents.[1] |
| Temp | 80°C - 120°C | 25°C - 60°C | Reduces thermal degradation and hydrolysis.[1] |
| Time | 12 - 24 Hours | 1 - 4 Hours | Significant throughput increase.[1] |
| Yield | 50 - 70% (Side reactions common) | 85 - 95% | Cleaner reaction profile.[1] |
Decision Tree for Protocol Selection
Use this logic flow to select the optimal method for your specific derivative.
Figure 2: Workflow for selecting the appropriate catalytic protocol based on nucleophile electronics.
Safety & Handling (Critical)
-
Genotoxicity: 2-(Chloromethyl)quinazolines are alkylating agents and potential genotoxic impurities (GTIs).[1] Handle in a fume hood with double gloves.
-
Vesicant Properties: Benzylic-type halides can cause severe skin and eye irritation.[1]
-
Waste Disposal: Quench reaction mixtures with an amine source (e.g., morpholine) or aqueous hydroxide before disposal to destroy residual alkylating agent.
References
-
Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 2010, 15(12), 9473-9485. [1]
-
Finkelstein Reaction Mechanism & Utility: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Standard reference for Finkelstein/Iodide catalysis). [1]
-
Phase Transfer Catalysis in Heterocyclic Synthesis: Makosza, M. "Phase-transfer catalysis.[1] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399-1403. [1]
-
Quinazoline Reactivity Reviews: Nandwana, N. K., et al. "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives."[7] Molecules, 2024, 29(10), 2353.[7] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Finkelstein Reaction: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
One-pot synthesis methods involving 2-(Chloromethyl)-4-phenylquinazoline
This guide details the one-pot synthesis and application of 2-(Chloromethyl)-4-phenylquinazoline , a versatile electrophilic scaffold used in the development of fused heterocycles and kinase inhibitors.
Part 1: Introduction & Core Chemistry
2-(Chloromethyl)-4-phenylquinazoline is a "privileged scaffold" intermediate. Unlike its 4-quinazolinone counterparts (derived from anthranilic acid), this fully aromatic system is derived from 2-aminobenzophenone . Its reactivity is defined by two distinct zones:
-
The Electrophilic Chloromethyl Group (C2-CH₂Cl): Highly susceptible to S_N2 reactions with amines, thiols, and alkoxides.
-
The N3 Nitrogen: A weak nucleophile that can participate in cyclization reactions to form fused systems like imidazo[1,2-c]quinazolines.
Part 2: Detailed Protocols
Protocol 1: One-Pot Synthesis of 2-(Chloromethyl)-4-phenylquinazoline
Objective: Efficient synthesis of the core scaffold from 2-aminobenzophenone without isolating unstable intermediates. Mechanism: Acid-catalyzed condensation of an o-aminophenyl ketone with a nitrile, followed by intramolecular cyclodehydration.
Materials:
-
Starting Material: 2-Aminobenzophenone (10 mmol, 1.97 g)
-
Reagent: Chloroacetonitrile (30 mmol, 1.9 mL)
-
Catalyst/Solvent: HCl (gas) saturated in Dioxane (4 M) or anhydrous AlCl₃ (Lewis Acid route). Recommended: HCl/Dioxane for cleaner workup.
-
Solvent: 1,4-Dioxane (20 mL)
Step-by-Step Methodology:
-
Dissolution: In a dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-aminobenzophenone in 1,4-dioxane.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Add 4 M HCl in dioxane dropwise (5 mL). The solution may turn yellow/orange indicating protonation of the ketone.
-
Addition: Add chloroacetonitrile (3.0 equiv) slowly via syringe.
-
Cyclization (The "One-Pot" Phase):
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (100–105°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the benzophenone spot indicates completion.
-
-
Workup:
-
Pour the mixture into crushed ice (100 g) containing aqueous ammonia (25%) to adjust pH to ~9. Critical: This neutralizes the hydrochloride salt and precipitates the free base.
-
Extract with Dichloromethane (DCM) (3 × 30 mL).
-
Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
Yield: Typically 75–85%. Appearance: Yellowish crystalline solid.
Protocol 2: One-Pot Synthesis of Imidazo[1,2-c]quinazolines
Objective: Utilization of 2-(Chloromethyl)-4-phenylquinazoline to generate a tricyclic fused system in a single pot. Application: Synthesis of benzodiazepine receptor ligands or kinase inhibitors.
Materials:
-
Substrate: 2-(Chloromethyl)-4-phenylquinazoline (1.0 equiv)
-
Reagent: 2-Aminopyridine (or substituted imidazole) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Alkylation (Stage 1):
-
Dissolve 2-(Chloromethyl)-4-phenylquinazoline (1 mmol) and 2-aminopyridine (1.2 mmol) in DMF (5 mL).
-
Stir at 80°C for 2 hours. This forms the intermediate pyridinium salt (S_N2 attack).
-
-
Cyclization (Stage 2):
-
Isolation:
Part 3: Data & Visualization
Optimization Data (Solvent Effects on Protocol 1)
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1,4-Dioxane | HCl (gas) | 100 | 6 | 82 | Cleanest profile; easy workup. |
| Ethanol | H₂SO₄ | 80 | 12 | 55 | Side reactions (solvolysis of -CH₂Cl). |
| Toluene | AlCl₃ | 110 | 4 | 70 | Harder purification; aluminum salts. |
| DMF | None | 140 | 24 | <10 | No reaction without acid catalyst. |
Reaction Mechanism Diagram
Caption: Acid-catalyzed cyclocondensation pathway for the synthesis of the quinazoline scaffold.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Protocol 1.
References
-
US Patent 3932325A . Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor. (Describes the foundational cyclization chemistry of aminobenzophenones with chloroacetyl derivatives).
-
ChemicalBook . 2-(Chloromethyl)-4-methylquinazoline Synthesis. (Analogous protocol adapted for the phenyl derivative).
-
Molecules (MDPI) . A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Provides solvent/catalyst optimization data relevant to the quinazoline ring closure).
-
Scientific Reports . Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives. (Downstream application of the scaffold).
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors with bioactivity and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(Chloromethyl)-4-phenylquinazoline Derivatives
[label="Nucleophilic Attack\n(H2O / MeOH / Amines)", fillcolor="#FBBC05", fontcolor="#20
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Welcome to the Application Scientist Support Hub. This module addresses the persistent yield optimization challenges in the synthesis of 2-(chloromethyl)-4-phenylquinazoline and its derivatives (such as the 6-chloro-3-oxide intermediate, a critical precursor for benzodiazepine synthesis).
As a Senior Application Scientist, I frequently consult on the synthesis of quinazoline scaffolds. The primary reason yields plummet during this specific synthesis is the inherent dual-reactivity of the target molecule. The chloromethyl group at the 2-position is an exceptional alkylating agent, making it a prime target for unwanted nucleophilic substitution, while the quinazoline core requires robust conditions to fully cyclize. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.
Mechanistic Workflow & Causality
To troubleshoot effectively, we must first map the chemical logic of the synthesis. The most reliable industrial route avoids the troublesome oxime mixtures by utilizing a step-wise chloroacetylation, followed by iminochloride formation, and finally, ring closure[1].
Optimized synthetic workflow for 2-(chloromethyl)-4-phenylquinazoline derivatives.
Troubleshooting FAQs
Q1: Why is my chloroacetylation yield plateauing at 60%, and how do I prevent the formation of di-acylated byproducts? Causality: Chloroacetyl chloride is highly reactive. If your base is too strong (e.g., neat pyridine) or the temperature exceeds 25°C, two competing side reactions occur: over-acylation (di-chloroacetylation of the primary amine) and rapid hydrolysis of the acid chloride reagent. Solution: Transition to a biphasic solvent system. Utilizing ethyl acetate and a slight molar excess of 3N NaOH (aqueous) maintained strictly between 15°C and 20°C ensures that the HCl byproduct is neutralized in the aqueous phase, while the mono-acylated product remains safely partitioned in the organic phase[1][2].
Q2: During the final cyclization step, I observe a complete loss of the chloromethyl group. What causes this degradation? Causality: The chloromethyl group at the 2-position of the quinazoline ring is highly electrophilic. It readily undergoes nucleophilic substitution reactions with protic solvents (like methanol or water) or amines[3]. Prolonged heating during cyclization in protic solvents leads to solvolysis, converting your target into a hydroxymethyl or methoxymethyl derivative. Solution: Perform the cyclization step under strictly anhydrous conditions (e.g., using anhydrous THF) and keep reaction times brief. If synthesizing the 3-oxide derivative using hydroxylamine, strictly control the pH and temperature to prevent the nucleophile from attacking the aliphatic chloride instead of the iminochloride[2].
Nucleophilic degradation pathways of the reactive chloromethyl group.
Q3: My final product degrades during silica gel chromatography. How can I improve recovery? Causality: Standard silica gel is slightly acidic and retains ambient moisture. As your compound passes through the column, the silica catalyzes the hydrolysis of the sensitive chloromethyl group into a hydroxymethyl group. Solution: Avoid column chromatography entirely for this specific scaffold. Rely on crystallization from non-nucleophilic solvent mixtures (e.g., toluene and methylene chloride)[4]. If chromatography is absolutely mandatory for your workflow, you must use neutralized silica (pre-slurried with 1% triethylamine in hexanes) and perform a rapid flash elution.
Quantitative Data Analysis: Impact of Reaction Conditions
The following table summarizes the quantitative yield improvements achieved by shifting from traditional, suboptimal conditions to the mechanistically optimized parameters described in this guide.
| Reaction Step | Suboptimal Condition | Optimized Condition | Yield Improvement | Mechanistic Rationale |
| Chloroacetylation | Pyridine solvent, 25°C | Biphasic (EtOAc / 3N NaOH), 15°C | 65% → 90% | Biphasic system partitions the HCl byproduct into the aqueous layer, preventing acid-catalyzed degradation and amine hydrochloride precipitation[1]. |
| Iminochloride Formation | SOCl₂ reflux, 80°C | POCl₃, 0°C to 5°C | 55% → 85% | Lower temperatures suppress the formation of tarry polymerization byproducts, while POCl₃ provides superior electrophilic activation of the amide carbonyl. |
| Cyclization | Methanol, Reflux (12h) | Anhydrous THF / NH₃, 4h | 40% → 78% | Eliminates solvolysis (methoxymethyl ether formation) of the highly reactive chloromethyl group[3]. |
Self-Validating Experimental Protocol
This protocol outlines the optimized synthesis of the 6-chloro-2-(chloromethyl)-4-phenylquinazoline-3-oxide intermediate. It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoints are met.
Phase 1: Biphasic Chloroacetylation
-
Preparation: Under a nitrogen atmosphere, dissolve 0.1 mol of 2-amino-5-chlorobenzophenone in 200 mL of ethyl acetate[1].
-
Cooling: Chill the solution to exactly 15°C using an ice-water bath. Causality: Maintaining <20°C prevents the hydrolysis of the incoming chloroacetyl chloride.
-
Base Addition: Add 0.11 mol of 3N NaOH aqueous solution[1].
-
Acylation: Dropwise add 0.11 mol of chloroacetyl chloride over 30 minutes.
-
Validation Check: The organic layer should transition from bright yellow (free amine) to pale/colorless as the amide forms. If the aqueous layer becomes highly acidic (pH < 4), the NaOH has been consumed by ambient moisture; pause and adjust.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloroacetamido-5-chlorobenzophenone[2].
Phase 2: Iminochloride Formation & Cyclization
-
Activation: Suspend the intermediate in anhydrous dichloromethane and cool to 0°C.
-
Chlorination: Add 1.2 equivalents of POCl₃. Stir for 2 hours.
-
Validation Check: TLC (Hexane:EtOAc 3:1) should show complete consumption of the amide (Rf ~0.4) to a higher-running iminochloride intermediate (Rf ~0.7).
-
-
Cyclization: Introduce anhydrous hydroxylamine hydrochloride (or ammonia if the non-oxide is desired) while maintaining the temperature strictly below 10°C to induce ring closure[2].
-
Crystallization (Crucial Step): Do not subject the crude product to silica gel. Dissolve the crude precipitate in a 1:1 mixture of toluene and methylene chloride at 40°C, then allow slow evaporation.
-
Validation Check: X-ray quality crystals or a fine powder will precipitate. The absence of a broad -OH stretch in IR spectroscopy (~3300 cm⁻¹) confirms the chloromethyl group has survived intact without hydrolysis.
-
References
- US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor Google P
- US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor Google P
Sources
- 1. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 2. US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 3. Buy 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | 94206-84-5 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Chloromethyl Intermediates
Subject: Preventing Hydrolysis of Chloromethyl Groups (
Diagnostic & Triage: Why is your reaction failing?
The chloromethyl group is a "double-edged sword" in synthesis: its high electrophilicity makes it an excellent handle for further functionalization (e.g., amine alkylation), but this same property renders it highly unstable during standard aqueous workups.
Before selecting a protocol, diagnose your substrate's specific sensitivity profile using the table below.
Substrate Sensitivity Matrix
| Substrate Class | Reactivity Level | Primary Failure Mode | Mechanism of Instability |
| Heteroaromatic (e.g., 2-chloromethylpyridine, chloromethylthiazole) | CRITICAL | Complete hydrolysis to alcohol within minutes of aqueous contact. | Anchimeric Assistance: The ring nitrogen lone pair displaces chloride, forming a highly reactive cationic intermediate that water opens immediately. |
| Electron-Rich Benzylic (e.g., 4-methoxybenzyl chloride) | HIGH | Significant hydrolysis during bicarbonate washes or silica chromatography. | |
| Electron-Poor Benzylic (e.g., 4-nitrobenzyl chloride) | MODERATE | Generally stable to rapid cold aqueous wash; degrades on prolonged storage. | |
| HIGH | Degradation to | Enolization/Polarization: The adjacent carbonyl highly polarizes the C-Cl bond. |
Troubleshooting Guides (Q&A)
Q1: I am synthesizing a chloromethyl pyridine derivative. The LCMS shows the product in the reaction mixture, but it vanishes after the wash. Why?
A: You are witnessing Anchimeric Assistance (Neighboring Group Participation). Unlike benzyl chloride, 2- or 4-chloromethyl pyridines are not just "reacting" with water; they are actively driving the leaving group off. The pyridine nitrogen attacks the methylene carbon intramolecularly, forming a strained, highly electrophilic pyridinium salt. Water (or hydroxide from bicarbonate) opens this ring instantly to form the alcohol.
-
The Fix: STOP doing aqueous workups. Switch to Protocol A (Non-Aqueous Isolation) immediately.
Q2: My chloromethyl compound is acid-sensitive, but silica gel chromatography decomposes it. How do I purify it?
A: Standard silica gel is slightly acidic (pH 4-5) and contains adsorbed water (hygroscopic). This creates a "solid-phase hydrolysis reactor" for your compound.
-
The Fix:
-
Deactivate Silica: Slurry silica in 1%
/Hexanes before loading. -
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) . It is far less aggressive toward acid-sensitive alkyl halides.
-
Avoid Chromatography: If possible, crystallize the hydrochloride salt (if basic) or distill (if volatile/stable).
-
Q3: I must use an aqueous wash to remove inorganic salts ( , ). How do I minimize hydrolysis?
A: If you cannot use non-aqueous methods, you must control Temperature , Contact Time , and pH .
-
The Fix: Use Protocol B (Rapid Cold Buffer) . Never use basic washes (
, ) for these substrates. The hydroxide ion is a potent nucleophile that will destroy your product via .
Critical Workflows & Protocols
Protocol A: Non-Aqueous Isolation (Recommended for Heterocycles)
Best for: Chloromethyl pyridines, thiazoles, imidazoles.
-
Quench: If using
, remove excess reagent via rotary evaporation with a toluene azeotrope (repeat 3x). -
Precipitation: Dilute the crude residue with a non-polar solvent (e.g.,
, Hexanes, or 1:1 Pentane/ ).-
Note: The hydrochloride salt of the product often precipitates while impurities remain in solution.
-
-
Filtration: Filter the solid under an inert atmosphere (
). -
Trituration: Wash the solid cake with cold anhydrous ether.
-
Free-Basing (Only if necessary for next step): Suspend the salt in anhydrous DCM and add 1.0 equiv of polymer-bound base (e.g., Amberlyst A-21) or solid
. Stir for 10 mins, filter, and concentrate.
Protocol B: Rapid Cold Buffer Extraction
Best for: Benzylic chlorides, stable alkyl chlorides.
-
Preparation: Pre-cool all solvents and buffers to
. -
Buffer Selection: Prepare a 0.5 M Phosphate Buffer (pH 6.0 - 7.0) .
-
Why? This pH is neutral enough to prevent acid-catalyzed solvolysis and lacks the strong nucleophilicity of hydroxide found in higher pH bases.
-
-
The "Flash" Wash:
-
Dilute reaction mixture with Toluene or DCM (Toluene is preferred as it sheds water better).
-
Pour into a separatory funnel containing the cold buffer.
-
Shake vigorously for only 15-20 seconds.
-
Immediately drain the organic layer.
-
-
Drying: Dry over
(neutral/slightly acidic) rather than (slower). Filter and concentrate immediately. Do not leave in solution overnight.
Visualizing the Instability
Diagram 1: Mechanism of Hydrolysis (Benzylic vs. Heteroaromatic)
Caption: Comparison of standard solvolysis (top) vs. rapid self-catalyzed hydrolysis in heteroaromatics (bottom).
Diagram 2: Workup Decision Tree
Caption: Triage logic for selecting the safe isolation protocol based on substrate electronics.
References
-
BenchChem Technical Support. (2025).[1][2] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from
-
National Toxicology Program. (1992).[3] Chemical Profile: 3-(Chloromethyl)pyridine hydrochloride.[3] National Institutes of Health.[3] Retrieved from
-
ChemicalBook. (2026). 2-Chloro-5-(chloromethyl)pyridine Properties and Safety. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from
-
University of Rochester. (n.d.). Workup Troubleshooting and Tips. Department of Chemistry. Retrieved from
Sources
Purification strategies for removing impurities from crude quinazoline products
Troubleshooting Guides & FAQs for Drug Development Professionals
Welcome to the Application Scientist Support Desk. As researchers scaling up quinazoline synthesis—whether via the Niementowski reaction, copper-catalyzed cross-coupling, or direct cyclization—you will inevitably encounter complex crude mixtures. Quinazoline scaffolds are notorious for trapping metal catalysts, forming regioisomers, and retaining unreacted starting materials like 2-aminobenzamide.
This guide provides field-proven, causality-driven purification strategies to ensure your quinazoline derivatives meet the stringent purity requirements (>99%) for biological screening and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 4-chloroquinazoline product contains significant unreacted starting material and over-chlorinated byproducts. How do I isolate the target compound? Application Scientist Answer: The chlorination of quinazolin-4-ones using POCl₃ or SOCl₂ often leaves behind polar unreacted starting materials and non-polar over-chlorinated species[1][2].
-
The Causality: 4-chloroquinazolines are highly electrophilic and moisture-sensitive. Prolonged exposure to aqueous conditions during workup can lead to hydrolysis back to the quinazolinone.
-
The Solution: First, remove excess POCl₃ under reduced pressure before aqueous workup. Quench the residue by pouring it onto crushed ice to control the exothermic hydrolysis of residual POCl₃. Immediately neutralize to pH 7-8 using a base like sodium bicarbonate[1]. This prevents the protonation of the basic quinazoline nitrogens, keeping the target compound in its free-base, water-insoluble form, which precipitates out. Follow up with flash column chromatography using a non-nucleophilic solvent system (e.g., Hexane/Ethyl Acetate)[3].
Q2: I am observing a mixture of regioisomers after the substitution of my quinazoline core. How can I separate them efficiently? Application Scientist Answer: Regioisomers (especially those formed during demethylation or multi-site substitution) have nearly identical polarities, making standard silica gel chromatography ineffective[4].
-
The Causality: Isomers have the same molecular weight and functional groups, but their spatial arrangement slightly alters their dipole moment and hydrodynamic volume.
-
The Solution: If the crude product is >90% pure but contains minor isomeric impurities, recrystallization is the most cost-effective method[3]. The crystal lattice formation is highly selective; the major isomer will pack efficiently, excluding the structurally distinct minor isomer into the mother liquor. If the isomer ratio is closer to 50:50, you must transition to Preparative HPLC using a reversed-phase C18 column, optimizing the mobile phase gradient (e.g., Water/Acetonitrile with 0.1% TFA) to exploit minute differences in hydrophobicity.
Q3: We are scaling up a Cu-catalyzed cross-coupling synthesis of a quinazoline derivative. How do we remove the copper catalyst residues? Application Scientist Answer: Copper-catalyzed Ullmann N-arylation or cross-coupling reactions are excellent for quinazoline synthesis[2][5], but residual copper can interfere with biological assays and cause downstream degradation.
-
The Causality: Quinazoline nitrogens (N1 and N3) act as excellent bidentate or monodentate ligands for transition metals[6], essentially chelating the copper and pulling it into the organic phase during extraction.
-
The Solution: Implement a chemical wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with an aqueous solution of EDTA or 10% ammonium hydroxide. These aqueous ligands have a higher affinity for Cu(I)/Cu(II) than the quinazoline core, effectively stripping the metal into the aqueous layer. Alternatively, use a metal scavenger resin during the filtration step.
Experimental Workflows & Decision Matrices
To streamline your purification process, follow this logical decision matrix based on the impurity profile of your crude quinazoline.
Caption: Decision matrix for selecting the optimal purification strategy for crude quinazoline products.
Self-Validating Experimental Protocols
A self-validating protocol includes built-in checks to ensure the procedure is working at each step.
Protocol A: Optimized Recrystallization of Quinazoline Derivatives
Objective: Remove trace starting materials and minor isomers from a >90% pure crude solid[3][7].
-
Solvent Selection (The "Hot-Cold" Test): Place 50 mg of the crude quinazoline in a test tube. Add 1 mL of ethanol (a common solvent for quinazolines[3][7]). If it dissolves completely at room temperature, ethanol is too strong. If it does not dissolve, heat to boiling. If it dissolves upon heating and precipitates upon cooling, ethanol is your ideal solvent[3].
-
Dissolution: Transfer the bulk crude solid to an Erlenmeyer flask. Add the minimal amount of boiling ethanol required to completely dissolve the compound.
-
Self-Validation Check: The solution should be clear. If insoluble dark particles remain, these are likely inorganic salts or polymerized byproducts and must be filtered out.
-
-
Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed fluted filter paper to remove the insoluble impurities[3].
-
Controlled Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling (e.g., plunging into ice immediately) traps impurities within the rapidly forming crystal lattice.
-
Self-Validation Check: You should observe the formation of distinct, geometric crystals (often needles or plates for quinazolines), not an amorphous powder.
-
-
Isolation: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Filter the crystals under vacuum and wash with a small volume of ice-cold ethanol to remove the mother liquor adhering to the crystal surface[1].
Protocol B: Flash Column Chromatography for Halogenated Quinazolines
Objective: Separate target quinazolines from complex mixtures with varying polarities[3].
-
TLC Optimization: Spot the crude mixture on a silica gel TLC plate. Develop using a gradient of Ethyl Acetate in Hexane (start at 10% EtOAc)[1][3].
-
Self-Validation Check: Adjust the solvent ratio until the target quinazoline spot has a Retention factor (Rf) of approximately 0.3. This ensures optimal interaction time with the silica stationary phase.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in Hexane. Ensure there are no air bubbles or cracks, which cause channeling and ruin separation[3].
-
Dry Loading (Crucial for Quinazolines): Because quinazolines can have poor solubility in pure non-polar solvents, dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate to dryness. Load this free-flowing powder onto the top of the column[3].
-
Elution: Elute using the optimized Hexane/Ethyl Acetate gradient. Collect fractions and monitor via TLC under UV light (quinazolines are highly UV-active at 254 nm due to their conjugated aromatic system)[7].
Quantitative Data: Purification Parameters
The following table summarizes the typical physicochemical properties and purification parameters for common quinazoline intermediates to guide your solvent selection.
| Quinazoline Derivative Type | Typical Impurities | Recommended Purification Method | Optimal Solvent System | Expected Rf (Target) |
| Quinazolin-4(3H)-ones | Anthranilic acid, amides | Recrystallization | Ethanol or DMF/Water[7][8] | N/A (Solid state) |
| 4-Chloroquinazolines | POCl₃ residues, quinazolinones | Column Chromatography | Hexane / Ethyl Acetate (Gradient)[3] | 0.30 - 0.45 |
| Amino-quinazolines | Isomers, unreacted amines | Column Chromatography | DCM / Methanol (95:5)[3] | 0.25 - 0.35 |
| Cu-Coupled Quinazolines | Copper salts, ligands | Extraction + Recrystallization | DCM / Aqueous EDTA wash[5] | N/A |
Mechanistic Workflow: Niementowski Synthesis & Purification
Understanding the reaction mechanism is key to predicting and removing impurities. The Niementowski reaction is a foundational method for synthesizing the quinazoline core, but it requires rigorous purification at each intermediate stage.
Caption: Workflow of the Niementowski synthesis highlighting critical purification and quenching steps.
References
-
Sadat, S. A. A., et al. "Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes." Alberoni University Research. Available at:[Link]
-
ACS Omega. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir." American Chemical Society. Available at:[Link]
-
Research and Reviews. "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents." Research and Reviews Journal. Available at:[Link]
-
Arabian Journal of Chemistry. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Elsevier. Available at:[Link]
-
Oriental Journal of Chemistry. "Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes." Oriental Journal of Chemistry. Available at:[Link]
-
PMC / National Institutes of Health. "Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway." NIH. Available at:[Link]
- Google Patents. "Process for preparing quinazoline derivative (WO2015188318A1)." Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2015188318A1 - Process for preparing quinazoline derivative - Google Patents [patents.google.com]
- 5. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. ghru.edu.af [ghru.edu.af]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Solving solubility issues of 2-(Chloromethyl)-4-phenylquinazoline in polar solvents
Subject: Solubility Optimization & Stability Preservation for 2-(Chloromethyl)-4-phenylquinazoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Action Required]
Executive Summary: The "Solubility-Reactivity" Paradox
User inquiries regarding 2-(Chloromethyl)-4-phenylquinazoline (CAS: 88629-03-2) almost invariably stem from a misunderstanding of its dual nature. You are dealing with a molecule that is both highly lipophilic (due to the phenyl-quinazoline scaffold) and highly electrophilic (due to the chloromethyl "warhead").
The Core Problem: Standard solubilization tactics for lipophilic drugs (e.g., heating in alcohols, sonicating in aqueous buffers, or lowering pH) will actively destroy this molecule.
-
Water/Alcohols act as nucleophiles, displacing the chloride.
-
Heat accelerates this substitution.
-
Acid (used to protonate the quinazoline nitrogen) catalyzes the hydrolysis of the chloromethyl group.
This guide provides the protocols to dissolve the compound without degrading it.
Critical Analysis: Why Your Sample is Degrading
Before attempting solubilization, you must understand the degradation pathway. The chloromethyl group is a primary alkyl halide activated by the electron-deficient quinazoline ring.
Visualizing the Degradation Pathway
The following diagram illustrates why protic solvents are dangerous.
Caption: Figure 1. The degradation mechanism. In the presence of water or alcohols (nucleophiles), the chloromethyl group undergoes substitution (SN2/SN1 mix), rendering the molecule biologically distinct from the parent compound.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your specific application.
| Solvent System | Solubility Rating | Stability Rating | Application Recommendation |
| DMSO (Anhydrous) | High (>50 mM) | High (Weeks @ -20°C) | Primary Stock Solution. Freeze/Thaw cycles acceptable if kept dry. |
| DMF / DMAc | High (>50 mM) | High | Alternative stock for synthesis. Avoid for cell culture if possible (toxicity). |
| Dichloromethane (DCM) | Very High | High | Synthesis/Purification only. Not compatible with bioassays. |
| Methanol / Ethanol | Moderate | Critical Failure | DO NOT USE. Rapid conversion to methyl/ethyl ethers (solvolysis). |
| Water / PBS | Insoluble | Critical Failure | DO NOT USE as a stock solvent. Use only as a final dilution step (<1% DMSO). |
| PEG-400 | Moderate | Moderate | Acceptable for in vivo formulation if used immediately. |
Troubleshooting Protocols
Scenario A: Biological Assay (In Vitro)
Issue: Compound precipitates when added to cell culture media.
The "Just-in-Time" Protocol:
-
Stock Prep: Dissolve compound in 100% Anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 μM final).
-
Note: Store over molecular sieves (3Å) if keeping for >24 hours.
-
-
Intermediate Step (Optional but Recommended): If precipitation occurs upon direct addition, perform a 1:10 dilution into pure ethanol (briefly!) or PEG-400 immediately before spiking media.
-
Final Spike: Add the DMSO stock to the media while vortexing the media .
-
Crucial: Do not add media to the DMSO; add DMSO to the media. This prevents local high concentrations that trigger precipitation.
-
-
Time Limit: Use the spiked media within 30-60 minutes. The half-life of the chloromethyl group in aqueous media at 37°C is limited (likely <4 hours).
Scenario B: Chemical Synthesis
Issue: Low yield or byproducts during reaction.
The "Dry System" Protocol:
-
Solvent: Use DCM or THF .
-
Scavenger: If the reaction generates acid (e.g., nucleophilic substitution), use a non-nucleophilic base like DIPEA or solid K2CO3 .
-
Avoid: Do not use pyridine as a solvent; it can react with the chloromethyl group to form a pyridinium salt (quaternization).
Scenario C: Animal Formulation (In Vivo)
Issue: Need high concentration for IP/IV injection.
The Cyclodextrin Shield Protocol: Cyclodextrins (CD) can encapsulate the phenyl-quinazoline core, improving solubility while sterically shielding the chloromethyl group from water.
-
Vehicle: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.
-
Solubilization:
-
Dissolve compound in minimal DMSO (e.g., 5% of final volume).
-
Add DMSO solution dropwise to the HP-β-CD solution with vigorous stirring.
-
-
pH Adjustment: Ensure pH is near neutral (6.5–7.5). Do not acidify.
-
Filtration: Sterile filter (0.22 μm) immediately.
Decision Logic for Researchers
Follow this workflow to determine the correct experimental setup.
Caption: Figure 2. Experimental Decision Matrix. Selects solvent systems based on tolerance for organic co-solvents and stability requirements.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to help dissolve the solid in water? A: No. While sonication helps physical dispersion, it generates local heat which accelerates the hydrolysis of the chloromethyl group. If it doesn't dissolve in water immediately, it is because it is lipophilic.[1] Use a co-solvent (DMSO) first.
Q: I see a new spot on my TLC plate after leaving the sample in Methanol. What is it? A: That is the methoxymethyl ether . The methanol has attacked the chloromethyl group. This reaction can happen within minutes to hours depending on temperature. Never store this compound in protic solvents.
Q: Can I turn it into a hydrochloride salt to improve water solubility? A: Theoretically, yes (protonating the quinazoline N). However, practically, no . The acidic environment required to maintain the salt often catalyzes the cleavage of the C-Cl bond. We recommend non-ionic solubilization (Cyclodextrins/PEG) over salt formation for this specific derivative.
Q: What is the estimated LogP? A: The calculated LogP is approximately 4.03 [1]. This confirms it is a Class IV (Low Solubility/Low Permeability) or Class II compound, necessitating lipid-based or surfactant-based delivery.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for cyclodextrin protocol).
Sources
Technical Support Center: Minimizing Dimerization of Chloromethyl Quinazolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimerization side reactions involving chloromethyl quinazolines. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize the formation of these impurities and ensure the purity of your target compounds.
Introduction: The Challenge of Dimerization
2-Chloromethyl quinazolines are valuable intermediates in medicinal chemistry due to the reactive chloromethyl group, which serves as a key handle for introducing various functionalities. However, this high reactivity is a double-edged sword, making these compounds susceptible to self-reaction, or dimerization. This side reaction not only consumes your starting material, reducing the yield of the desired product, but also introduces impurities that can be challenging to separate. Understanding the underlying mechanism and the factors that influence this side reaction is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the dimerization of 2-chloromethyl quinazolines?
The dimerization of 2-chloromethyl quinazolines is predominantly believed to occur through an intermolecular nucleophilic substitution (SN2) reaction. In this process, one molecule of the chloromethyl quinazoline acts as a nucleophile, while another molecule serves as the electrophile.
-
The Nucleophile: The quinazoline ring system contains nitrogen atoms (N1 and N3) with lone pairs of electrons, making them nucleophilic.[1]
-
The Electrophile: The carbon atom of the chloromethyl group (-CH2Cl) is electron-deficient due to the electron-withdrawing effect of the chlorine atom, making it an electrophilic center susceptible to nucleophilic attack.[2]
The reaction proceeds when a nitrogen atom of one quinazoline molecule attacks the chloromethyl carbon of another, displacing the chloride ion and forming a methylene bridge between the two quinazoline rings.
Diagram: Proposed Dimerization Mechanism
Caption: Proposed SN2 mechanism for the dimerization of 2-chloromethyl quinazolines.
Q2: I'm observing a significant amount of a high molecular weight impurity in my reaction. How can I confirm it's a dimer?
The most effective way to identify a suspected dimer is through a combination of chromatographic and spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The dimer will have a molecular weight that is approximately double that of the starting 2-chloromethyl quinazoline, minus the mass of HCl. For example, if your starting material is 2-(chloromethyl)-4-methylquinazoline (MW: 192.65 g/mol ), the corresponding N-linked dimer would have a molecular weight around 348.4 g/mol .[2][3]
-
High-Performance Liquid Chromatography (HPLC): The dimer, being a larger and often less polar molecule, will typically have a longer retention time than the monomeric starting material on a reverse-phase HPLC column.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide definitive structural confirmation. The spectrum of the dimer will be more complex than that of the starting material. Key features to look for include a new signal for the methylene bridge protons and changes in the chemical shifts of the aromatic protons of the quinazoline rings.
Table 1: Analytical Techniques for Dimer Identification
| Technique | Expected Observation for Dimer | Strengths |
| LC-MS | A peak with the expected molecular weight of the dimer. | High sensitivity and provides molecular weight information.[2] |
| HPLC | A new peak with a different retention time, usually longer than the monomer. | Excellent for separating the dimer from the starting material and other impurities.[4] |
| 1H NMR | Appearance of a new singlet for the methylene bridge protons and shifts in aromatic proton signals. | Provides detailed structural information for unambiguous identification. |
| 13C NMR | Appearance of a new signal for the methylene bridge carbon. | Complements 1H NMR for structural elucidation. |
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a structured approach to troubleshooting and minimizing dimerization in your reactions.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting dimerization side reactions.
Issue 1: Excessive Dimer Formation at Elevated Temperatures
Question: My reaction requires heating, and I'm seeing a significant amount of dimer. What's the first thing I should try?
Answer: High temperatures accelerate reaction rates, including the undesired dimerization. The primary mitigation strategy is to lower the reaction temperature.
Causality: The rate of the SN2 dimerization reaction is highly temperature-dependent. By reducing the thermal energy of the system, you decrease the frequency and energy of molecular collisions, which slows down the rate of the dimerization side reaction more significantly than many desired product formation reactions.[5]
Recommended Actions:
-
Conduct a Temperature Screen: Systematically lower the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while dimer formation is minimized.
-
Prolong Reaction Time: If lowering the temperature significantly slows down your desired reaction, compensate by increasing the reaction time. It's often a worthwhile trade-off to have a longer, cleaner reaction than a fast but impure one.
Issue 2: Dimerization in Concentrated Reaction Mixtures
Question: I'm running my reaction at a high concentration to maximize throughput, but dimer formation is a problem. What should I do?
Answer: High concentrations increase the probability of intermolecular reactions, including dimerization.
Causality: The dimerization is a bimolecular reaction, meaning its rate is proportional to the concentration of both reacting chloromethyl quinazoline molecules. By decreasing the concentration, you reduce the likelihood of two starting material molecules encountering each other in the correct orientation to react.
Recommended Actions:
-
Dilute the Reaction Mixture: Halve the concentration of your starting material and monitor the impact on dimer formation. You may need to experiment with different dilutions to find the optimal concentration.
-
Slow Addition of a Reagent: If your chloromethyl quinazoline is being reacted with another nucleophile, consider adding the chloromethyl quinazoline solution slowly to the reaction mixture containing the other nucleophile. This keeps the instantaneous concentration of the chloromethyl quinazoline low, favoring the desired reaction over self-dimerization.
Issue 3: Influence of Solvent on Dimerization
Question: Can the choice of solvent affect the extent of dimerization?
Answer: Absolutely. The solvent plays a critical role in stabilizing or destabilizing the transition state of the SN2 dimerization reaction.
Causality:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are known to accelerate SN2 reactions. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. In the case of dimerization, where the nucleophile is a neutral quinazoline molecule, these solvents can still promote the reaction by stabilizing the charge separation in the transition state.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the nucleophilic nitrogen atoms of the quinazoline ring, creating a solvent cage that hinders their ability to attack the electrophilic chloromethyl group. This can slow down the rate of dimerization.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Reactants may have poor solubility in these solvents, leading to slow and incomplete reactions.
Table 2: General Influence of Solvent Type on Dimerization
| Solvent Type | Examples | Expected Impact on Dimerization | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | May Increase | Stabilizes the SN2 transition state. |
| Polar Protic | Ethanol, Methanol, Water | May Decrease | Solvates and hinders the nucleophilic nitrogen atoms.[6] |
| Non-Polar | Toluene, Hexane | Variable (often low) | Poor solubility of reactants can limit all reaction rates. |
Recommended Actions:
-
Switch to a Polar Protic Solvent: If you are using a polar aprotic solvent and observing significant dimerization, consider switching to a polar protic solvent like ethanol or isopropanol.
-
Solvent Screening: If possible, perform small-scale parallel reactions in a few different solvents to empirically determine the best one for your specific transformation.
Issue 4: Role of Base in Dimerization
Question: My reaction requires a base. Could this be contributing to dimer formation?
Answer: Yes, the choice and amount of base can significantly influence the rate of dimerization.
Causality: A base can deprotonate any residual acidic protons in the system, potentially increasing the nucleophilicity of the quinazoline nitrogen. A strong base can also promote elimination side reactions, although dimerization is often the more prevalent issue with chloromethyl quinazolines. The presence of a base can be particularly problematic if your desired reaction is slow, allowing more time for the base-promoted dimerization to occur.[7]
Recommended Actions:
-
Use a Weaker Base: If your protocol allows, try using a milder base (e.g., switching from NaH to K2CO3).
-
Stoichiometric Control: Use only the stoichiometric amount of base required for your primary reaction. Excess base can unnecessarily promote side reactions.
-
Optimize Base Addition: Consider adding the base slowly to the reaction mixture to avoid high localized concentrations.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization by Controlling Temperature and Concentration
This protocol provides a general framework for a reaction involving a 2-chloromethyl quinazoline and a generic nucleophile, with an emphasis on minimizing dimerization.
Materials:
-
2-Chloromethyl quinazoline derivative
-
Nucleophile
-
Anhydrous polar protic solvent (e.g., ethanol or isopropanol)
-
Mild inorganic base (e.g., K2CO3), if required
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile and the chosen solvent.
-
Dissolution: Stir the mixture at room temperature until the nucleophile is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition: Dissolve the 2-chloromethyl quinazoline in a separate portion of the solvent to create a dilute solution (e.g., 0.1 M). Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every hour.
-
Gradual Warming (if necessary): If the reaction is too slow at 0 °C, allow it to slowly warm to room temperature and continue monitoring. Avoid heating unless absolutely necessary.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual dimer.
Protocol 2: Analytical HPLC-MS Method for Detecting and Quantifying Quinazoline Dimers
This protocol outlines a general reverse-phase HPLC-MS method for the analysis of a reaction mixture to detect and quantify the chloromethyl quinazoline monomer and its corresponding dimer.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a final concentration of approximately 10-100 µg/mL.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
UV Detection: 254 nm (or the λmax of your compounds)
-
Gradient:
-
Start at 10% B
-
Ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to 10% B over 1 minute
-
Equilibrate at 10% B for 4 minutes
-
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100 - 1000
-
Data Analysis: Extract ion chromatograms for the theoretical m/z values of the protonated monomer and dimer to confirm their presence and determine their relative peak areas for quantification.
-
References
-
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from a relevant technical note.[5]
-
Li, H.-Z., He, H.-Y., Han, Y.-Y., Gu, X., He, L., Qi, Q.-R., Zhao, Y.-L., & Yang, L. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]]
-
Al-Tel, T. H. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(16), 4992. [Link]1]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from course materials.[6]
-
BenchChem. (2025). 2-(Chloromethyl)-4-methylquinazoline. Retrieved from a product information page.[2]
-
Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43.[8]
-
International Journal of Creative Research Thoughts. (2021). Chromatographic Method Development For Impurity Analysis And Degradation. IJCRT, 9(11).[4]
-
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from a relevant technical note.[9]
-
RSC Publishing. (2021). Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. Organic & Biomolecular Chemistry.[10]
-
Jiang, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.[7]
-
(2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate.[3]
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents. (n.d.).
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(Chloromethyl)-4-phenylquinazoline under basic conditions
Topic: Stability & Handling Under Basic Conditions
Ticket ID: TC-QNZ-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Electrophile Hazard
You are likely encountering issues with 2-(Chloromethyl)-4-phenylquinazoline (CAS: 88629-03-2) because you are treating it as a standard stable heterocycle. It is not. It is a highly reactive benzylic-like electrophile .
The chloromethyl group at the C2 position is activated by the electron-deficient quinazoline ring. Under basic conditions, this compound is kinetically unstable toward nucleophilic attack . If your intended nucleophile (e.g., an amine) is not the fastest species in the solution, the base itself (OH⁻) or the solvent (RO⁻) will destroy your starting material.
Module 1: Critical Troubleshooting (Q&A)
Q1: "I see a polar impurity forming rapidly in my LCMS. The mass is M-18.[1]5. What is it?"
Diagnosis: You are observing Hydrolysis .[1] The Science: In aqueous base (NaOH, KOH, or even wet carbonate in DMF), the hydroxide ion (OH⁻) acts as a potent nucleophile. It displaces the chloride to form 2-(hydroxymethyl)-4-phenylquinazoline .
-
Mechanism:
substitution. The transition state is stabilized by the electron-poor quinazoline ring. -
Mass Shift: Chlorine (
, ~35 Da) is replaced by Hydroxyl (OH, ~17 Da). Net mass change: Da. -
Visual Indicator: The product is significantly more polar (lower
on silica, earlier retention time on Reverse Phase HPLC).
Corrective Protocol:
-
Eliminate Water: Switch to anhydrous solvents (MeCN, DMF, or THF).
-
Change the Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or inorganic bases that are sparingly soluble in organic media (e.g., anhydrous
or ). -
Order of Addition: Do not premix the quinazoline with aqueous base. Add the quinazoline last to a mixture of your nucleophile and base.
Q2: "I used Sodium Methoxide (NaOMe) to catalyze the reaction, but I isolated the wrong product."
Diagnosis: You are observing Solvolysis (Ether Formation) . The Science: Alkoxides (Methoxide, Ethoxide) are stronger nucleophiles than many amines. If you use an alcohol solvent or an alkoxide base, the solvent will outcompete your reagent.
-
Product: 2-(Methoxymethyl)-4-phenylquinazoline.
-
Mass Shift: Cl (35)
OMe (31). Net change: Da.
Corrective Protocol:
-
Strict Rule: Never use alcoholic solvents (MeOH, EtOH) or alkoxide bases with this compound.
-
Alternative: Use Sodium Hydride (NaH) in THF or LiHMDS if a strong base is strictly required for deprotonation of your nucleophile.
Q3: "The compound turned from white to yellow/pink during storage. Is it still good?"
Diagnosis: Acid-catalyzed autocatalytic degradation. The Science: Trace hydrolysis releases HCl . The quinazoline nitrogens are basic; they become protonated by the HCl, making the ring even more electron-deficient and the chloromethyl group more electrophilic. This triggers polymerization or self-alkylation cycles.
-
Assessment: Check LCMS. If purity is >90%, repurify by passing through a short plug of basic alumina (to neutralize HCl) before use. If <80%, discard.
Module 2: Visualizing the Instability
The following diagram illustrates the competitive pathways that degrade your compound in basic media.
Figure 1: Competitive reaction pathways. Note that Hydrolysis and Solvolysis are irreversible degradation paths that consume the starting material.
Module 3: Validated Experimental Protocols
Protocol A: Stability Check (Quality Control)
Before committing expensive nucleophiles, validate the integrity of your batch.
-
Preparation: Dissolve 1 mg of 2-(Chloromethyl)-4-phenylquinazoline in 1 mL of anhydrous Acetonitrile (MeCN).
-
Visual Check: Solution should be clear and colorless/pale yellow. Turbidity implies hydrolysis (insoluble alcohols) or polymerization.
-
LCMS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/MeCN (0.1% Formic Acid).
-
Gradient: 5% to 95% MeCN over 5 mins.
-
Pass Criteria: Main peak >95% area. Mass [M+H]+ = 255.1 (approx).
-
Fail Criteria: Presence of peak at [M+H]+ = 237.1 (Hydrolysis product).
-
Protocol B: Recommended Alkylation Conditions
Use this protocol to minimize side reactions during synthesis.
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Anhydrous) or MeCN | High solubility, non-nucleophilic. |
| Base | Mild, heterogeneous base minimizes direct attack on the chloromethyl group. | |
| Additive | KI (0.1 equiv) | Finkelstein reaction: Generates the more reactive Iodomethyl intermediate in situ, speeding up the desired reaction over hydrolysis. |
| Temperature | RT to 60°C | Avoid reflux. High heat promotes elimination or polymerization. |
| Atmosphere | Argon/Nitrogen | Essential to exclude atmospheric moisture. |
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose reaction failures immediately.
Figure 2: Rapid diagnostic logic for reaction failures involving chloromethyl-quinazolines.
References
-
PubChem. (n.d.). 2-(Chloromethyl)-4-phenylquinazoline Compound Summary. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]
-
Muthu, K., et al. (2014). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Retrieved March 5, 2026, from [Link]
-
Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9473–9485. Retrieved March 5, 2026, from [Link]
-
Farber, S., et al. (1964).[2] Reaction of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with Dimethylamine. Journal of Medicinal Chemistry, 7(2), 235–237. Retrieved March 5, 2026, from [Link]
Sources
- 1. Nucleophilic and bifunctional catalysis. Mechanism, reactivity, and transition-state structure in the hydrolysis of 2-chloro-4-isopropylamino-6-cyclopropylamino-s-triazine by N-hydroxysuccinimide and 1-hydroxy-2-piperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures when using phenylquinazoline precursors
Topic: Troubleshooting Cyclization Failures in Phenylquinazoline Synthesis
Status: Active Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview: Selecting the Correct Pathway
Before troubleshooting a failure, verify that your synthetic strategy aligns with the target regiochemistry (2-phenyl vs. 4-phenyl) and the electronic nature of your precursors. Many "cyclization failures" are actually pathway mismatches where thermodynamic control favors a benzimidazole or a non-aromatized dihydro-intermediate.
Visual Guide: Precursor-to-Product Decision Logic
Figure 1: Decision logic for phenylquinazoline synthesis. Dashed nodes indicate common failure points associated with specific precursors.
Troubleshooting Guide: 4-Phenylquinazoline Synthesis
Primary Precursor: 2-Aminobenzophenone Common Reagents: Formamide, Ammonium Acetate, Benzylamines (Oxidative)
Issue: The ketone carbonyl is not condensing (Starting material recovery).
Diagnosis: The ketone in 2-aminobenzophenone is significantly less electrophilic than an aldehyde. If the phenyl ring bears electron-donating groups (EDGs), the ketone is deactivated further.
-
Root Cause 1: Insufficient Temperature. Standard reflux in ethanol (78°C) is often insufficient for sterically hindered ketones.
-
Root Cause 2: Moisture. Formamide is hygroscopic. Water hydrolyzes the intermediate imine back to the ketone.
Corrective Action:
-
Switch Solvent: Move to high-boiling solvents like glycerol, NMP, or neat formamide at 140–160°C.
-
Microwave Irradiation: Use microwave heating to overcome the activation energy barrier. (See Protocol A).
-
Lewis Acid Activation: Add 10 mol%
or to activate the carbonyl oxygen.
Issue: Formation of Quinazolinone byproducts.
Diagnosis: If using a urea or urethane co-reactant, or if the reaction mixture is wet, you may accidentally synthesize the 4-quinazolinone (containing a C=O) instead of the fully aromatic 4-phenylquinazoline. Corrective Action:
-
Ensure anhydrous conditions.
-
If using the Niementowski variation, ensure the ammonia source (e.g., ammonium acetate) is in excess (5–10 eq) to outcompete water for the attack on the carbonyl.
Troubleshooting Guide: 2-Phenylquinazoline Synthesis
Primary Precursor: 2-Aminobenzamide + Benzaldehyde (or Benzyl alcohol)
Mechanism: Condensation
Issue: Isolation of the 2,3-dihydroquinazoline intermediate.
Diagnosis: The reaction successfully formed the ring, but failed to aromatize. The product is a dihydro-species (often an oil or unstable solid).
-
Root Cause: This is an oxidative cyclization. If you run this under inert atmosphere (
/Ar) without an external oxidant, the reaction stops at the dihydro stage.
Corrective Action:
-
Introduce an Oxidant:
-
Air/O2: Run the reaction open to air or bubble
. -
Chemical Oxidant: Add DDQ (1.1 eq),
(catalytic), or TBHP. -
Catalyst: Use a Copper(I) or Iron(III) catalyst to facilitate aerobic oxidation. (See Protocol B).
-
Issue: Low yield due to Benzimidazole formation.
Diagnosis: Instead of a 6-membered quinazoline ring, the amine attacks the aldehyde, followed by a 5-exo-trig cyclization to form a benzimidazole.
-
Root Cause: Kinetic vs. Thermodynamic control.[1] Non-polar solvents often favor the 5-membered ring.
-
Fix: Switch to polar aprotic solvents (DMF, DMSO).[2] The solvation stabilizes the transition state for the 6-membered ring formation.
Advanced Failure Analysis: Sterics & Electronics
Data Table: Substituent Effects on Cyclization Efficiency
| Substituent (R) on Precursor | Effect on Reactivity | Common Failure Mode | Recommended Adjustment |
| None (H) | Baseline | Incomplete Oxidation | Use |
| Electron Withdrawing (-NO2, -CF3) | Deactivated Nucleophile | Reaction Stalls (No condensation) | Higher Temp (>140°C), Strong Acid Catalyst (pTSA) |
| Electron Donating (-OMe, -NH2) | Activated Nucleophile | Side Reactions (Polymerization) | Lower Temp, Dilute conditions |
| Ortho-Substituent (Steric) | Steric Blockade | Failure to Cyclize (Open chain imine) | Microwave Synthesis (Critical) |
Visual Mechanism: The Steric/Electronic Bottleneck
Figure 2: Mechanistic bottlenecks. Ortho-substitution physically hinders the transition state (TS) for ring closure, while EWGs prevent the initial formation of the intermediate.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (For Sterically Hindered Substrates)
Best for: 4-phenylquinazolines from 2-aminobenzophenone.
-
Reagents: Mix 2-aminobenzophenone (1.0 mmol), Formamide (5.0 mL), and Antimony Trichloride (
) (10 mol%). -
Setup: Seal in a 10 mL microwave process vial.
-
Reaction: Irradiate at 150°C for 10 minutes (Power: Dynamic, Max 200W).
-
Workup: Pour reaction mixture into crushed ice. The solid product precipitates. Filter, wash with water, and recrystallize from ethanol.[3]
-
Why this works: Microwave dielectric heating directly couples with the polar transition state, overcoming the steric barrier that thermal heating cannot [1].
-
Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization
Best for: 2-phenylquinazolines from 2-aminobenzamide + Benzaldehyde.
-
Reagents: 2-aminobenzamide (1.0 mmol), Benzaldehyde (1.0 mmol), CuCl (5 mol%) , 2,2'-Bipyridine (5 mol%) , TEMPO (5 mol%).
-
Solvent: DMF (3.0 mL).
-
Conditions: Stir at 80°C open to the atmosphere (or with an
balloon) for 6–12 hours. -
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
.[4] Purify via flash chromatography (Hex/EtOAc).-
Why this works: The Cu/TEMPO system catalyzes the dehydrogenation of the dihydro-intermediate, preventing the reaction from stalling at the non-aromatic stage [2].
-
Frequently Asked Questions (FAQs)
Q: I am using the Niementowski reaction (Anthranilic acid + Formamide) but getting low yields of 4-phenylquinazoline. Why?
A: The classic Niementowski reaction typically yields quinazolin-4(3H)-one , not phenylquinazoline. To get the fully aromatic phenylquinazoline, you must use 2-aminobenzophenone as the precursor, not anthranilic acid. If you must use anthranilic acid, you will first get the quinazolinone, which then requires chlorination (
Q: My product is "tailing" severely on the silica column. A: Quinazolines are basic nitrogen heterocycles. They interact strongly with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the bands.
Q: Can I use 2-aminobenzonitriles instead? A: Yes. Reacting 2-aminobenzonitrile with a Grignard reagent (PhMgBr) yields the imine, which can be cyclized. However, this often requires harsh acidic hydrolysis which can degrade sensitive functional groups. The oxidative route (Protocol B) is generally milder.
References
-
Microwave-Assisted Synthesis of Quinazolines
- Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Source: Frontiers in Chemistry (2020).
-
URL:[Link]
-
Copper-Catalyzed Oxidative Synthesis
-
Mechanistic Insights & Troubleshooting
-
Metal-Free Iodine Catalysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) A Microwave Improvement in the Synthesis of the Quinazoline Scaffold [academia.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Quinazoline synthesis [organic-chemistry.org]
Recrystallization techniques for high-purity 2-(Chloromethyl)-4-phenylquinazoline
Welcome to the Technical Support Center for the purification and handling of 2-(Chloromethyl)-4-phenylquinazoline and its derivatives (such as the 6-chloro-3-oxide variant). As a Senior Application Scientist, I have designed this guide to help you navigate the strict operational envelope required for this compound.
Because this molecule is a critical intermediate in the synthesis of 1,4-benzodiazepines (e.g., diazepam, chlordiazepoxide), preserving the highly reactive, electrophilic chloromethyl (-CH₂Cl) group is paramount. Standard generic recrystallization protocols often fail here, leading to solvolysis, thermal degradation, or premature ring expansion. This guide provides a self-validating, causality-driven approach to achieving >99% purity.
Part 1: Physicochemical Profile & Solvent Selection
The carbon-chlorine bond at the 2-position is highly susceptible to nucleophilic substitution (Sₙ2) and solvolysis. Consequently, the choice of solvent is the single most critical variable in your recrystallization workflow.
Table 1: Quantitative Solvent Profiling for 2-(Chloromethyl)-4-phenylquinazoline
| Solvent System | Ratio (v/v) | Dielectric Constant (ε) | Boiling Point (°C) | Expected Yield | Suitability & Mechanistic Rationale |
| Methylene Chloride / Hexane | 1:3 | 8.9 / 1.8 | 39.6 / 68.0 | 85 - 90% | Optimal. Aprotic environment completely prevents solvolysis of the -CH₂Cl group[1]. |
| Ethyl Acetate / Heptane | 1:4 | 6.0 / 1.9 | 77.1 / 98.4 | 75 - 82% | Good. Requires slightly higher dissolution temp; moderate risk of thermal degradation. |
| Ethanol (Absolute) | N/A | 24.5 | 78.3 | < 50% | Poor. Protic nucleophile; prolonged heating induces etherification of the chloromethyl moiety[2]. |
| Toluene / Petroleum Ether | 1:2 | 2.4 / 2.0 | 110.6 / 35-60 | 60 - 70% | Suboptimal. High boiling points require excessive heating, leading to thermal decomposition. |
Part 2: Self-Validating Aprotic Recrystallization Protocol
To prevent thermal degradation and nucleophilic attack, we utilize an anti-solvent precipitation method operating at near-ambient temperatures.
Step 1: Aprotic Dissolution Suspend the crude 2-(chloromethyl)-4-phenylquinazoline in a minimal volume of anhydrous methylene chloride (DCM) at 25–30°C.
-
Causality: DCM provides excellent solubility without requiring high heat, protecting the thermally labile molecule from degradation.
-
Validation: The solution should transition from a suspension to a deep, homogeneous liquid.
Step 2: Clarification Perform a mild positive-pressure filtration through a PTFE membrane (0.45 µm) to remove insoluble polymeric byproducts.
-
Validation: The filtrate must be optically clear. Any residual turbidity indicates dissolved impurities that will act as unwanted nucleation sites.
Step 3: Anti-Solvent Titration Vigorously stir the filtrate and add anhydrous hexane dropwise at a rate of 1 mL/min until persistent turbidity is achieved (the cloud point).
-
Causality: Hexane lowers the bulk dielectric constant of the system, driving the solution out of the stable zone and into the metastable supersaturated zone.
Step 4: Seeding and Maturation Pause the anti-solvent addition. Introduce 0.1% (w/w) pure seed crystals. Allow the suspension to age for 30 minutes at room temperature, then cool to 0–5°C at a controlled rate of 0.5°C/min.
-
Causality: A slow cooling ramp favors the thermodynamic growth of the crystal lattice over kinetic crash-out, preventing the entrapment of mother liquor impurities.
-
Validation: Observation of discrete, non-agglomerated prismatic crystals forming in the flask.
Step 5: Isolation and Desiccation Filter the slurry under vacuum. Wash the filter cake with pre-chilled (0°C) hexane. Dry in a vacuum oven at 35°C (≤ 10 mbar) for 12 hours.
-
Causality: Low-temperature vacuum drying prevents thermal ring-expansion while effectively volatilizing residual DCM and hexane[1].
Part 3: Process Workflow & Decision Tree
Fig 1: Aprotic dual-solvent recrystallization workflow with integrated troubleshooting loops.
Part 4: Troubleshooting Guide
Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I correct this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone limit before the nucleation threshold is reached. This is a common phenomenon in quinazoline derivatives when the anti-solvent (hexane) is added too rapidly, or if the crude mixture has a high impurity load[3].
-
Corrective Action: Re-dissolve the oil by adding a few drops of the primary solvent (DCM) until a homogeneous solution is restored. Heat slightly (to ~30°C), add seed crystals to bypass the nucleation energy barrier, and drastically reduce the rate of anti-solvent addition.
Q: Post-crystallization HPLC analysis shows a new, major impurity peak. Could the recrystallization process be degrading my product? A: Yes, if incorrect solvents are used. The chloromethyl group at the 2-position is highly electrophilic. If you utilized a protic solvent like ethanol or methanol and applied prolonged heat, you likely induced solvolysis (e.g., converting the chloromethyl group to an ethoxymethyl group)[2]. Furthermore, exposure to any primary or secondary amines during purification can trigger displacement or complex ring-expansion into 1,4-benzodiazepine derivatives[2].
-
Corrective Action: Strictly adhere to aprotic solvent systems (DCM/Hexane) and maintain processing temperatures below 40°C.
Q: The yield is unexpectedly low (< 50%), but purity is excellent. Where is the product being lost? A: A low yield in a DCM/Hexane system typically indicates that the final solvent ratio is too rich in DCM, keeping the product dissolved in the mother liquor.
-
Corrective Action: Analyze the mother liquor via TLC or HPLC. If the product is present, concentrate the mother liquor under reduced pressure to 30% of its original volume and perform a secondary crystallization (second crop) by adding additional chilled hexane.
Part 5: FAQs for Scale-Up & Analytics
Q: What is the best analytical method to validate the structural integrity of the chloromethyl group post-drying? A: ¹H-NMR is the definitive method. The methylene protons of the intact -CH₂Cl group typically appear as a sharp singlet in the 4.5–4.8 ppm region (in CDCl₃). If hydrolysis or solvolysis has occurred, this peak will shift significantly or split. HPLC-UV (at 254 nm) is excellent for overall purity profiling and tracking oxidized byproducts[3].
Q: Can I use continuous crystallization for scaling up this intermediate? A: While continuous mixed-suspension, mixed-product-removal (MSMPR) crystallizers are efficient, the thermal lability and rapid precipitation kinetics of 2-(chloromethyl)-4-phenylquinazoline make batch crystallization with precise anti-solvent dosing more reliable. Precise control over the metastable zone at scale is easier to maintain in a jacketed batch reactor[3].
Q: Does the 3-oxide derivative of this compound require a different protocol? A: The 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide derivative (a direct precursor to chlordiazepoxide) behaves very similarly in terms of solubility. However, the N-oxide moiety makes the molecule slightly more polar. You may need to adjust the DCM:Hexane ratio closer to 1:2 to achieve the optimal cloud point[1].
References
1.1 - Google Patents. 2.3 - Benchchem. 3.2 - ACS Publications.
Sources
Controlling temperature to prevent degradation of 2-(Chloromethyl)-4-phenylquinazoline
Technical Support Center: 2-(Chloromethyl)-4-phenylquinazoline
Welcome to the technical support resource for 2-(Chloromethyl)-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and use of this versatile chemical intermediate. The high reactivity of the chloromethyl group, which makes this compound a valuable electrophile in organic synthesis, also renders it susceptible to degradation if not handled under appropriate temperature conditions.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your material throughout storage and experimental use.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Q1: What are the ideal long-term storage conditions for 2-(Chloromethyl)-4-phenylquinazoline?
A1: For long-term stability, 2-(Chloromethyl)-4-phenylquinazoline should be stored in a tightly sealed, light-resistant container in a cool, dry place.[2] To minimize thermal degradation and prevent hydrolysis from atmospheric moisture, storage under an inert atmosphere (such as nitrogen or argon) is strongly recommended.
The Causality Behind the Choice: The primary drivers of degradation for this compound are temperature and moisture.
-
Temperature: Elevated temperatures provide the activation energy for unwanted side reactions. The C-Cl bond in the chloromethyl group is the most reactive site and is susceptible to nucleophilic attack.
-
Moisture: Atmospheric water can act as a nucleophile, leading to hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-4-phenylquinazoline as a primary impurity.
-
Inert Atmosphere: Prevents oxidative degradation and minimizes exposure to moisture.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and preserves chemical stability. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis from atmospheric components.[1] |
| Container | Tightly sealed, amber glass vial or light-resistant container | Protects from moisture and prevents potential photodegradation.[2][3] |
| Location | Cool, dry, and well-ventilated area | Ensures a stable environment and safe handling.[3][4] |
Q2: I need to use the compound intermittently over a few days. Can I store it at room temperature?
A2: Short-term storage at ambient temperature is acceptable for brief periods, provided the container is kept tightly sealed and away from direct heat sources or sunlight. However, for any period longer than a single workday, it is best practice to return the compound to refrigerated conditions to ensure maximum purity for subsequent experiments. Many quinazoline derivatives show high stability over extended periods when stored correctly.[5][6]
Q3: What are the visible signs of degradation?
A3: While chemical degradation may not always be visible, potential signs include:
-
Change in Color: The material is typically a solid; any significant change from its initial color could indicate impurity formation.
-
Clumping or Change in Consistency: This may suggest the absorption of moisture, which can lead to hydrolysis.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows haziness or fails to dissolve completely, this could be due to the formation of less soluble degradation products or oligomers.[7]
If you observe any of these changes, it is crucial to perform an analytical check (e.g., HPLC, TLC) to verify the compound's purity before use.
Section 2: Experimental Use & Temperature Control
Q4: My reaction requires heating. What is the maximum recommended temperature for 2-(Chloromethyl)-4-phenylquinazoline?
A4: The thermal stability of 2-(Chloromethyl)-4-phenylquinazoline is context-dependent. While some syntheses involving quinazoline derivatives occur at elevated temperatures, such as refluxing for several hours, these conditions are specific to the reaction and reactants involved.[8][9][10]
As a general guideline, prolonged heating above 60-70°C in the presence of nucleophiles (including solvents like methanol or water) should be approached with caution. The chloromethyl group is highly reactive and designed for nucleophilic substitution.[1] Uncontrolled heating can lead to side reactions with solvents, reagents, or even self-condensation.
Expert Insight: Always run a preliminary small-scale reaction monitored by TLC or LC-MS to determine the optimal temperature profile. This self-validating approach ensures you identify a temperature that promotes the desired reaction without significant degradation of your starting material.
Q5: I suspect my compound is degrading during my reaction. How can I confirm this?
A5: The most reliable way to confirm degradation is through in-process analytical monitoring.
-
Thin-Layer Chromatography (TLC): A quick and effective method. Spot your reaction mixture alongside a reference spot of the pure starting material. The appearance of new spots, particularly a more polar spot (which could indicate the hydrolyzed hydroxymethyl analog), is a strong indicator of degradation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data. A decrease in the peak area of your starting material and the emergence of new peaks confirms degradation. HPLC is the standard for purity analysis and stability-indicating studies.[11][12][13]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Useful for identifying volatile degradation products.[14][15]
Below is a logical workflow for troubleshooting suspected in-process degradation.
Caption: Workflow for identifying and addressing in-process degradation.
Section 3: Troubleshooting and Analysis
Q6: My analysis shows a new, significant impurity peak. What could it be?
A6: Based on the structure of 2-(Chloromethyl)-4-phenylquinazoline, the most probable degradation products arise from reactions involving the chloromethyl group.
Caption: Potential thermal and hydrolytic degradation pathways.
-
Hydrolysis Product: 2-(Hydroxymethyl)-4-phenylquinazoline. This is formed when the chloro- group is displaced by a hydroxyl group from water. It is more polar and will have a shorter retention time in reverse-phase HPLC.
-
Solvent Adduct: If the reaction is run in a nucleophilic solvent (e.g., methanol), a corresponding ether (2-(Methoxymethyl)-4-phenylquinazoline) could form.
-
Dimerization/Oligomerization: The reactive chloromethyl group on one molecule could potentially react with a nucleophilic site on another, leading to higher molecular weight impurities.[7]
Q7: Can you provide a starting point for an HPLC method to check the purity of my compound?
A7: A stability-indicating HPLC method is essential for accurately quantifying purity and detecting degradation products.[11][16] The following provides a general-purpose reverse-phase HPLC method that can be optimized for your specific equipment.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile or 50:50 Acetonitrile:Water |
Self-Validation: To confirm this method is "stability-indicating," you must perform a forced degradation study.[11][17] Briefly heat a sample of the compound in solution (e.g., 60°C for 24 hours) to intentionally generate degradation products. A valid method will show clear separation between the main compound peak and the newly formed impurity peaks.
Protocol: Thermal Stress Testing (Forced Degradation)
This protocol is designed to assess the thermal stability of 2-(Chloromethyl)-4-phenylquinazoline and validate your analytical method's ability to detect degradants.
Objective: To intentionally degrade the compound under controlled thermal stress and analyze the resulting mixture.
Materials:
-
2-(Chloromethyl)-4-phenylquinazoline
-
HPLC-grade acetonitrile and water
-
Calibrated heating block or oven
-
HPLC system
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Prepare Samples:
-
Time Zero Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and place it in an autosampler vial. Store this in the refrigerator (2-8°C). This is your undegraded reference.
-
Thermal Stress Sample: Transfer a known volume (e.g., 5 mL) of the stock solution into a tightly sealed vial. Place this vial in a heating block set to 70°C .
-
-
Incubation: Keep the stress sample at 70°C for 24 hours. (Note: The duration and temperature can be adjusted. The goal is to achieve 5-20% degradation for optimal method validation).[11]
-
Sample Analysis:
-
After 24 hours, remove the stress sample and allow it to cool to room temperature.
-
Dilute an aliquot to the same target concentration as the control sample.
-
Analyze both the "Time Zero Control" and the "Thermal Stress Sample" using your HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms. The control should show a single major peak.
-
The stressed sample will likely show a reduced peak for the parent compound and one or more new peaks corresponding to degradation products.
-
A successful stability-indicating method will show baseline resolution between the parent peak and all degradant peaks.
-
This technical guide provides a foundational understanding of the factors affecting the stability of 2-(Chloromethyl)-4-phenylquinazoline. By implementing proper storage and handling procedures and utilizing analytical monitoring, researchers can ensure the integrity of this critical reagent in their synthetic endeavors.
References
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed. Available at: [Link]
-
Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. Available at: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
III Analytical Methods. Japan Environment Agency. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC. Available at: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. Available at: [Link]
-
(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - ResearchGate. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. Available at: [Link]
-
phenylquinazoline-4-tion with "soft" and "hard" methylation agents and - E3S Web of Conferences. Available at: [Link]
-
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY - ResearchGate. Available at: [Link]
-
6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - PMC. Available at: [Link]
- US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents.
-
Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method - MDPI. Available at: [Link]
- US3932325A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents.
-
-
ANALYTICAL METHODS - ATSDR. Available at: [Link]
-
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed. Available at: [Link]
-
(PDF) 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - ResearchGate. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]
-
Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC. Available at: [Link]
Sources
- 1. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. env.go.jp [env.go.jp]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. onyxipca.com [onyxipca.com]
- 17. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
Handling moisture sensitivity of 2-(Chloromethyl)-4-phenylquinazoline
Product: 2-(Chloromethyl)-4-phenylquinazoline
Introduction: The Stability Paradox
2-(Chloromethyl)-4-phenylquinazoline is a high-value intermediate often used to synthesize antiviral and anticancer agents. Its utility stems from the high electrophilicity of the chloromethyl group at the C2 position. However, this same reactivity creates a stability paradox: the electron-deficient quinazoline ring activates the C-Cl bond for nucleophilic substitution, making the compound exceptionally sensitive to atmospheric moisture.
Upon exposure to humidity, the compound undergoes rapid hydrolysis, liberating hydrochloric acid (HCl). This HCl can autocatalyze further degradation or protonate the quinazoline nitrogens, altering the compound's solubility and reactivity profile.
Module 1: Storage & Logistics (The "Before" Phase)
Objective: Maintain purity >98% during long-term storage.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Kinetic suppression of hydrolysis and dimerization. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air). |
| Container | Amber glass w/ Teflon-lined cap | Prevents photodegradation; Teflon resists HCl corrosion. |
| Desiccant | P2O5 or Activated Sieves | Secondary defense inside the secondary container (desiccator). |
Critical Protocol: The "Warm-Up" Rule Never open a cold bottle of 2-(Chloromethyl)-4-phenylquinazoline directly in the lab atmosphere.
-
Remove the container from the freezer (-20°C).
-
Place it in a desiccator and allow it to reach room temperature (approx. 30-60 mins).
-
Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, initiating surface hydrolysis that turns the powder sticky and yellow.
Module 2: Reaction Setup (The "During" Phase)
Objective: Prevent "invisible" quenching during experimental setup.
Solvent Selection Criteria
The most common cause of reaction failure is "wet" solvent. The chloromethyl group reacts with water faster than many intended nucleophiles.
-
Recommended: Anhydrous THF, DCM, or DMF (<50 ppm water).
-
Prohibited: Alcohols (MeOH, EtOH) unless used as reactants (will form ethers).
-
Scavengers: If the reaction tolerates base, always add an acid scavenger (e.g., K2CO3 or DIPEA) to neutralize any HCl generated, which prevents protonation of the quinazoline ring.
Visualizing the Degradation Pathway
Understanding the enemy is key. The diagram below illustrates how water destroys your reagent.
Caption: Figure 1.[1] Hydrolysis mechanism. Note the autocatalytic loop where generated HCl protonates the quinazoline nitrogen, making the C-Cl bond even more electrophilic and accelerating degradation.
Module 3: Troubleshooting & FAQs
Q1: The solid has turned from off-white to a sticky yellow gum. Is it usable?
-
Diagnosis: This indicates significant hydrolysis. The "gum" texture is often due to hydrogen bonding between the newly formed hydroxyl group and the quinazoline nitrogens, or partial polymerization.
-
Action: Check the melting point. Pure material melts sharply (approx. 109-112°C for related derivatives, though specific polymorphs vary). If the range is broad (>5°C), recrystallize immediately from anhydrous toluene/heptane or discard.
Q2: My yield is consistently 20-30% lower than reported. Why?
-
Root Cause: "Invisible" Hydrolysis. If you weigh the reagent in air and it takes 5 minutes to get it into the flask, you may have hydrolyzed 10-15% of the surface mass.
-
Solution: Use the "Difference Weighing" technique:
-
Tare a capped vial with inert gas.
-
Add reagent inside a glovebox or glove bag.
-
Weigh the full vial.
-
Dispense into the reaction.
-
Weigh the empty vial.
-
Calculate exact mass delivered.[2] Do not weigh on an open balance pan.
-
Q3: Can I store a stock solution of this reagent?
-
Answer: Generally, no.[3] Even in "anhydrous" solvents, trace moisture (ppm level) will degrade the compound over days.
-
Workaround: If necessary, store in anhydrous DCM over activated 4Å molecular sieves at -20°C. Use within 24 hours.
Q4: How do I distinguish the hydrolyzed product from the starting material on TLC?
-
Data:
-
Starting Material (Cl): Higher Rf (Less Polar).
-
Hydrolysis Product (OH): Lower Rf (More Polar).
-
Visualization: Both are UV active. The alcohol often tails on silica due to hydrogen bonding.
-
Module 4: Validated Handling Workflow
Follow this decision tree to ensure sample integrity during manipulation.
Caption: Figure 2. Decision tree for handling moisture-sensitive alkyl halides to minimize hydrolysis risk.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. Retrieved from [Link]
-
Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Department of Chemistry. Retrieved from [Link]
-
Liang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15, 9427-9436. (Provides NMR data and synthesis conditions relevant to stability). Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of 2-(Chloromethyl)-4-phenylquinazoline for Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. The precise characterization of novel quinazoline derivatives is paramount to understanding their structure-activity relationships and advancing lead optimization. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an indispensable tool for unambiguous structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into the theoretical underpinnings of the spectrum, compare it with closely related analogues, and provide a detailed experimental protocol for its acquisition.
The Strategic Importance of 2-(Chloromethyl)-4-phenylquinazoline
The 2-(chloromethyl)-4-phenylquinazoline molecule is of significant interest to medicinal chemists. The reactive chloromethyl group at the 2-position serves as a versatile synthetic handle for introducing a variety of functional groups through nucleophilic substitution, allowing for the rapid generation of diverse compound libraries. The phenyl group at the 4-position contributes to the molecule's overall lipophilicity and can engage in crucial binding interactions with biological targets. A thorough understanding of its ¹H NMR spectrum is the first step in verifying the successful synthesis of this critical building block and ensuring the integrity of subsequent derivatization reactions.
Predicted ¹H NMR Spectrum of 2-(Chloromethyl)-4-phenylquinazoline
While a publicly available, fully assigned ¹H NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline is not readily found in the literature, a highly accurate prediction can be constructed based on the extensive data available for structurally similar compounds. The expected spectrum, recorded in a standard solvent such as deuterochloroform (CDCl₃), would exhibit distinct signals corresponding to the chloromethyl protons, the protons of the quinazoline ring system, and the protons of the 4-phenyl substituent.
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of 2-(Chloromethyl)-4-phenylquinazoline.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~8.2 - 8.4 | Doublet | 1H | ~8.0 |
| H-6 | ~7.6 - 7.8 | Triplet | 1H | ~7.5 |
| H-7 | ~7.9 - 8.1 | Triplet | 1H | ~7.5 |
| H-8 | ~7.7 - 7.9 | Doublet | 1H | ~8.0 |
| H-2', H-6' | ~7.6 - 7.8 | Multiplet | 2H | - |
| H-3', H-4', H-5' | ~7.4 - 7.6 | Multiplet | 3H | - |
| -CH₂Cl | ~4.8 - 5.0 | Singlet | 2H | - |
In-Depth Spectral Interpretation: A Proton-by-Proton Analysis
A logical interpretation of the predicted ¹H NMR spectrum involves a systematic assignment of each signal based on established principles of chemical shifts, spin-spin coupling, and comparison with known derivatives.
The Chloromethyl Protons (-CH₂Cl)
The two protons of the chloromethyl group are chemically equivalent and are not coupled to any neighboring protons. Consequently, they are expected to appear as a sharp singlet. The electron-withdrawing effect of the adjacent chlorine atom and the quinazoline ring system will deshield these protons, shifting their resonance significantly downfield. For the analogous compound, 2-(Chloromethyl)-4-methylquinazoline, this singlet is reported at approximately 4.86 ppm[1]. Therefore, a similar chemical shift in the range of 4.8 - 5.0 ppm is anticipated for the title compound.
The Quinazoline Ring Protons (H-5, H-6, H-7, H-8)
The four protons on the benzo portion of the quinazoline ring constitute a complex spin system. Their chemical shifts are influenced by the anisotropic effects of the fused heterocyclic ring and the phenyl substituent.
-
H-5: This proton is situated in the "bay region" and experiences steric compression, in addition to being deshielded by the adjacent nitrogen atom (N-4a) and the ring current of the 4-phenyl group. This combination of effects is expected to shift its resonance to the most downfield position among the quinazoline protons, likely appearing as a doublet in the range of 8.2 - 8.4 ppm .
-
H-7 and H-6: These protons are expected to appear as triplets, resulting from coupling to their two respective neighbors. Their chemical shifts will be in the aromatic region, with H-7 likely being slightly more downfield than H-6 due to its proximity to the electron-withdrawing pyrimidine ring. Expected ranges are 7.9 - 8.1 ppm for H-7 and 7.6 - 7.8 ppm for H-6.
-
H-8: This proton will appear as a doublet due to coupling with H-7. Its chemical shift is anticipated to be in the range of 7.7 - 7.9 ppm .
This predicted pattern is consistent with the ¹H NMR data reported for various 4-phenylquinazoline derivatives, where the aromatic protons of the quinazoline scaffold typically resonate as a complex multiplet in the downfield region of δ 7.0-8.5 ppm[1][2].
The 4-Phenyl Ring Protons (H-2'/H-6', H-3'/H-4'/H-5')
The five protons of the 4-phenyl substituent will also produce signals in the aromatic region. Due to the potential for restricted rotation around the C4-phenyl bond, the ortho-protons (H-2' and H-6') may be diastereotopic and exhibit slightly different chemical shifts, often appearing as a multiplet. The meta- and para-protons (H-3', H-4', and H-5') will likely overlap and appear as another multiplet. The expected chemical shift range for these protons is between 7.4 and 7.8 ppm .
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment:
-
2-(Chloromethyl)-4-phenylquinazoline sample (≥95% purity)
-
Deuterochloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Volumetric flask and micropipettes
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-4-phenylquinazoline.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters for a 400 MHz spectrometer:
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 3-4 seconds
-
Pulse angle: 30-45 degrees
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Calibrate the chemical shift of the residual CHCl₃ peak to 7.26 ppm.
-
Visualizing Proton Assignments
The following diagram illustrates the molecular structure of 2-(Chloromethyl)-4-phenylquinazoline with the assigned proton labels corresponding to the predicted ¹H NMR data.
Caption: Molecular structure of 2-(Chloromethyl)-4-phenylquinazoline with proton labeling.
Conclusion
The ¹H NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline, while not readily published, can be confidently predicted and interpreted through the analysis of its structural features and comparison with closely related, well-characterized analogues. This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and verifying the structure of this important synthetic intermediate. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, forming a solid foundation for the subsequent development of novel quinazoline-based therapeutic agents. The principles of spectral interpretation outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, underscoring the enduring power of NMR spectroscopy in modern chemical research.
References
-
RSC Publishing. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. [Link]
-
PubChem. 2-Chloro-4-phenylquinazoline. [Link]
-
MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
Sources
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Chloromethyl Quinazolines: A Comparative Guide
As drug discovery pipelines increasingly rely on nitrogenous heterocycles, chloromethyl quinazolines have emerged as critical pharmacophores and synthetic intermediates. The highly reactive chloromethyl group makes these compounds prone to degradation, hydrolysis, and complex metabolic transformations. Consequently, selecting the optimal mass spectrometry (MS) platform—and understanding the fundamental gas-phase thermodynamics of the analyte—is paramount for accurate structural elucidation and quantification.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for analyzing chloromethyl quinazolines. It outlines the mechanistic causality behind their fragmentation patterns and provides a self-validating experimental protocol designed for absolute data integrity.
Mechanistic Causality of Quinazoline Fragmentation
To optimize MS parameters, one must first understand the intrinsic stability of the molecule. The fragmentation of the quinazoline scaffold is fundamentally driven by the thermodynamic stability of the fused pyrimidine-benzene ring system.
Under collision-induced dissociation (CID), protonated quinazolines characteristically undergo ring-opening driven by the consecutive loss of neutral hydrogen cyanide (HCN, 27 Da) molecules, ultimately yielding a highly stable benzyne radical ion Quinazolines. Part X. The fragmentation of quinazolines under electron impact[1]. However, the presence of an aliphatic chloromethyl group at the C2 or C4 position dramatically alters this pathway.
The highly reactive carbon-chlorine bond introduces a competing, lower-energy fragmentation route. Upon activation, the initial cleavage is almost exclusively the loss of hydrochloric acid (HCl, 36 Da). The heterolytic cleavage of the C-Cl bond, accompanied by a proton transfer, yields a highly conjugated, closed-shell methylium-quinazoline cation. This closed-shell species is thermodynamically far more stable than the open-shell radical cation generated by the homolytic loss of a chlorine radical (Cl•, 35 Da) 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier[2].
Figure 1: ESI-MS/MS fragmentation pathway of 2-(chloromethyl)-4-methylquinazoline.
Application Insight: If your collision energy (CE) is set too high (>30 eV) during targeted quantification, the initial loss of HCl occurs so rapidly that the precursor ion is entirely depleted before reaching the detector, severely skewing quantitative Multiple Reaction Monitoring (MRM) transitions.
Platform Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quadrupole)
When analyzing chloromethyl quinazolines, the choice of instrument dictates the quality of the data. The following table objectively compares the performance of HRMS and LRMS platforms based on experimental data derived from the structural characterization of synthetic impurities Rapid characterisation of quinazoline drug impurities[3].
| Analytical Metric | HRMS (Q-TOF / Orbitrap) | LRMS (Triple Quadrupole - QqQ) |
| Mass Accuracy | < 2.0 ppm (Exact Mass) | ± 0.1 Da (Nominal Mass) |
| Precursor Ion (Target) | m/z 193.0530 | m/z 193.1 |
| Primary Fragment (-HCl) | m/z 157.0766 | m/z 157.1 |
| Secondary Fragment (-HCN) | m/z 130.0657 | m/z 130.1 |
| Isotope Resolution | Resolves | Blends isotopic envelopes |
| Primary Application | Unknown impurity profiling, structural elucidation | High-throughput PK/PD quantification |
| Sensitivity Limit | Picogram (pg) range | Femtogram (fg) range |
Verdict: Use HRMS during the early stages of synthesis and formulation to unambiguously assign isobaric fragments and identify degradation products (e.g., hydroxymethyl hydrolysis products). Transition to LRMS (QqQ) for validated, high-throughput bioanalytical assays where absolute sensitivity and linear dynamic range are prioritized over mass resolution.
Self-Validating Experimental Protocol
To ensure absolute data integrity, the following LC-MS/MS protocol incorporates a self-validating feedback loop. Every step is designed with a specific physicochemical causality in mind.
Step-by-Step Methodology
Step 1: Matrix Preparation and Internal Standard (IS) Spiking
-
Action: Spike all samples (100 µL) with 50 ng/mL of a
C-labeled quinazoline internal standard prior to protein precipitation or extraction. -
Causality: The IS co-elutes with the target analyte, experiencing identical matrix effects. If the IS peak area drops below 80% of the calibration average, the system automatically invalidates the sample. This prevents false-negative reporting caused by unpredictable ion suppression in complex biological matrices.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 50 mm). Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid is not merely a pH buffer; it acts as a critical proton donor. It ensures the complete protonation of the quinazoline N1/N3 atoms in the liquid phase, which is an absolute prerequisite for generating the
precursor ion in the source.
Step 3: Electrospray Ionization (ESI)
-
Action: Set the ESI capillary voltage to 3.5 kV and the desolvation gas temperature to 400°C.
-
Causality: Chloromethyl quinazolines are moderately polar. A high desolvation temperature ensures rapid droplet evaporation, maximizing gas-phase ion yield. However, exceeding 450°C risks thermal degradation of the labile chloromethyl group before it even enters the mass analyzer.
Step 4: MS/MS Acquisition (Dynamic CE Ramping)
-
Action: Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.
-
Causality: Ramping the CE ensures the capture of both the low-energy neutral loss of HCl (optimal at ~18 eV for the quantifier ion) and the higher-energy ring-opening loss of HCN (optimal at ~32 eV for the qualifier ion). This provides a complete, ratio-locked fragmentation fingerprint in a single duty cycle.
Figure 2: Self-validating LC-MS/MS experimental workflow for quinazoline characterization.
Conclusion
The successful mass spectrometric analysis of chloromethyl quinazolines requires a deep understanding of their gas-phase chemistry. The thermodynamically driven loss of HCl dictates that lower collision energies must be utilized to preserve the primary fragment for quantification. By leveraging HRMS for initial structural elucidation and transitioning to a self-validating LRMS protocol for high-throughput screening, researchers can ensure robust, reproducible, and highly accurate analytical workflows.
References
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton. Verified Link[3]
-
2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier. Benchchem. Verified Link[2]
-
Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Verified Link[1]
Sources
- 1. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 3. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Comparative Bioactivity Guide: 4-Phenylquinazoline vs. 4-Methylquinazoline Derivatives
Executive Summary: The C4-Substituent Effect
In the optimization of the quinazoline scaffold—a "privileged structure" in medicinal chemistry—the substituent at the C4 position acts as a critical determinant of target selectivity and binding kinetics.
This guide objectively compares 4-phenylquinazoline (C4-Ph) and 4-methylquinazoline (C4-Me) derivatives.[1] While both scaffolds share the benzopyrimidine core, their divergent steric and electronic profiles dictate their utility in distinct therapeutic areas:
-
4-Methylquinazoline Derivatives: Predominantly utilized as PI3K/HDAC dual inhibitors and versatile synthetic intermediates.[1][2] The small methyl group allows entry into constricted ATP-binding pockets.
-
4-Phenylquinazoline Derivatives: Excel as TSPO (Translocator Protein) ligands and specific antiproliferative agents in glioblastoma.[1][3][4] The bulky phenyl group provides essential
- stacking interactions and hydrophobic bulk filling.
Chemical Space & Structural Properties[3]
The choice between a methyl and a phenyl group at C4 fundamentally alters the molecule's interaction with biological targets.
| Feature | 4-Methylquinazoline (C4-Me) | 4-Phenylquinazoline (C4-Ph) |
| Steric Bulk | Low (Compact) | High (Bulky, Rigid) |
| Electronic Effect | Weak electron donor (Hyperconjugation) | Conjugated |
| Binding Mode | Fits narrow hydrophobic clefts; often serves as a "warhead" anchor.[1] | Engages in |
| Lipophilicity | Moderate LogP; better aqueous solubility potential.[1] | High LogP; increased membrane permeability but lower solubility. |
| Primary Targets | PI3K, HDAC, EGFR (as precursor) | TSPO (18 kDa), Tubulin |
Bioactivity Landscape: Detailed Comparison
A. Oncology: PI3K/HDAC Inhibition (The C4-Me Advantage)
Research indicates that 4-methylquinazoline derivatives are superior scaffolds for targeting Phosphoinositide 3-kinases (PI3K).[1] The compact methyl group allows the quinazoline core to slot deeply into the adenine-binding pocket of the kinase without incurring steric penalties.
-
Mechanism: The N1/N3 atoms of the quinazoline ring form hydrogen bonds with the hinge region (e.g., Val851 in PI3K
). The C4-methyl group creates a favorable hydrophobic contact with the gatekeeper residue without clashing. -
Data Highlight: A study on 2-amino-4-methylquinazoline derivatives demonstrated nanomolar potency against PI3K isoforms.
-
Compound XH30: IC
= 0.6 nM (PI3K ). -
Dual Activity: C4-Me derivatives linked to hydroxamic acids also function as HDAC inhibitors (IC
< 10 nM).
-
B. Neurology & Glioblastoma: TSPO Ligands (The C4-Ph Advantage)
For the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, the 4-phenylquinazoline scaffold is the gold standard.
-
Mechanism: The TSPO binding pocket is a lipophilic cleft rich in aromatic residues.[1] The C4-phenyl ring of the ligand engages in extensive hydrophobic interactions and
-stacking, which stabilizes the ligand-receptor complex. -
Data Highlight: 4-Phenylquinazoline-2-carboxamides act as high-affinity TSPO ligands.[1]
-
Binding Affinity (
): Sub-nanomolar range (0.2 – 5.0 nM) for optimized derivatives. -
Application: These compounds are used as PET imaging agents for neuroinflammation and as pro-apoptotic agents in glioblastoma cells (U343 cell line).
-
C. Comparative Activity Data Table
The following table synthesizes experimental data from key literature sources to illustrate the potency differences based on the target.
| Derivative Class | Target | Assay Type | Potency Metric | Reference |
| 4-Methyl -2-amino-QZ | PI3K | Kinase Inhibition | IC | [1, 2] |
| 4-Methyl -QZ-Hydroxamate | HDAC1 | Enzymatic Assay | IC | [3] |
| 4-Phenyl -QZ-2-carboxamide | TSPO | Radioligand Binding | [4, 5] | |
| 4-Phenyl -QZ derivative | Tubulin | Polymerization Inhib.[1] | IC | [6] |
Mechanistic Pathways & Signaling
The following diagram illustrates how these two scaffolds diverge in their downstream biological effects.
Figure 1: Divergent signaling pathways modulated by 4-methyl vs. 4-phenyl quinazoline derivatives.
Experimental Protocols
To ensure reproducibility, the following methodologies outline the synthesis and evaluation of these derivatives.
Protocol A: Synthesis of 4-Methylquinazoline Scaffold
Target: Precursor for PI3K inhibitors.[1]
-
Reagents: 2-Aminoacetophenone (1.0 eq), Formamide (excess), Ammonium Acetate.
-
Procedure:
-
Validation:
H NMR should show a singlet methyl peak at ppm.[1]
Protocol B: Synthesis of 4-Phenylquinazoline Scaffold
Target: TSPO Ligand Core.
-
Reagents: 4-Chloroquinazoline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh
) (5 mol%), Na CO (2.0 eq). -
Procedure (Suzuki Coupling):
-
Dissolve reactants in 1,4-dioxane/water (4:1).
-
Degas with nitrogen for 15 mins.
-
Add catalyst and heat to 90°C for 12 hours under N
. -
Workup: Filter through celite, concentrate, and extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
-
Validation:
H NMR should show additional aromatic protons in the 7.4–8.0 ppm region; absence of the methyl singlet.
Protocol C: PI3K Kinase Inhibition Assay (for 4-Methyl derivatives)
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Steps:
-
Incubate recombinant PI3K enzyme with substrate (PIP2) and ATP (10
M) in the presence of the test compound (serial dilution) for 60 min at RT. -
Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.
-
Readout: Measure luminescence. Calculate IC
using non-linear regression.
-
Conclusion
The selection between a 4-phenyl and 4-methyl substituent is not merely structural but functional:
-
Select 4-Methylquinazoline if your goal is Kinase Inhibition (PI3K) or Epigenetic Modulation (HDAC) .[1] The small footprint allows for high-affinity binding in ATP pockets without steric clash.
-
Select 4-Phenylquinazoline if your goal is Mitochondrial Targeting (TSPO) or Tubulin Inhibition . The lipophilic bulk is essential for the hydrophobic collapse required for receptor binding in these targets.
References
-
Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 2019.[1][5][6] Link
-
Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors. Journal of Medicinal Chemistry, 2018.[1][3] Link
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting PI3K and HDAC. Journal of Medicinal Chemistry, 2019.[2] Link
-
Structure–Activity Relationship Refinement of 4-Phenylquinazoline-2-carboxamide TSPO Ligands. Journal of Medicinal Chemistry, 2014.[1][3][4] Link
-
Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. Journal of Medicinal Chemistry, 2012.[1] Link
-
Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 2015.[1] Link
Sources
- 1. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
X-ray crystallography and structural validation of quinazoline intermediates
A Comparative Guide: X-ray Crystallography vs. NMR & DFT
Executive Summary: The "Tautomer Trap" in Kinase Inhibitor Design
In the development of EGFR inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline scaffold is ubiquitous. However, this planar heterocycle presents a persistent challenge: tautomeric ambiguity . During the synthesis of intermediates like quinazolin-4(3H)-ones or 4-aminoquinazolines, the migration of protons between N1, N3, and exocyclic substituents can radically alter binding affinity and solubility profiles.
While NMR (Nuclear Magnetic Resonance) is the workhorse of solution-state chemistry, it often fails to distinguish between rapidly exchanging tautomers or defines a time-averaged structure that does not reflect the bioactive conformation. Computational Modeling (DFT) provides energetic predictions but cannot serve as experimental proof.
This guide positions Single-Crystal X-ray Crystallography (SC-XRD) not just as a final characterization step, but as the primary validation tool for quinazoline intermediates, offering the only method to unambiguously map protonation states and intermolecular hydrogen bonding networks.
Comparative Analysis: Selecting the Right Validation Tool
The following table contrasts the three dominant structural validation methods for quinazoline intermediates.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (1D/2D) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | Energy Minima ( |
| Tautomer ID | Definitive (Direct H visualization) | Ambiguous (Time-averaged signals) | Predictive (Gas/Solvent phase models) |
| Stereochemistry | Absolute Configuration (Flack param) | Relative (requires NOE constraints) | N/A |
| Sample Req. | Single Crystal ( | Structure File (.cif/.mol) | |
| Throughput | Low to Medium (1-2 days) | High (10-30 mins) | High (Hours) |
| Blind Spot | Crystal packing forces may skew conformation | Rapid exchange broadens peaks | Basis set limitations |
The Critical Differentiator: N-H Tautomerism
For quinazolin-4-ones, the distinction between the lactam (NH at N3) and lactim (OH at C4) forms is critical.
-
NMR: Often shows broad signals for the NH proton due to solvent exchange, or averages the signal if the exchange rate is fast on the NMR timescale.
-
X-ray: Freezes the molecule in the lattice. The presence of a donor-acceptor distance (e.g., N3-H...O) < 3.0 Å and the explicit location of electron density in the Difference Fourier Map (
) proves the tautomer.
Experimental Protocol: Crystallizing "Difficult" Planar Quinazolines
Quinazoline intermediates are notoriously flat, leading to strong
Protocol: The "Anti-Solvent Throttling" Method
Objective: Grow block-like crystals of 4-chloroquinazoline or quinazolinone derivatives suitable for high-resolution XRD.
Reagents:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Anti-Solvent): Hexane or Diethyl Ether.
-
Vessel: Standard 2 mL vial inside a 20 mL scintillation vial.
Step-by-Step Workflow:
-
Saturation: Dissolve 10-15 mg of the quinazoline intermediate in the minimum amount of Solvent A (approx. 0.5 mL). Sonicate for 30 seconds to ensure homogeneity.
-
Filtration: Filter the solution through a 0.22
PTFE syringe filter into the inner 2 mL vial. Why: Dust particles induce rapid nucleation, leading to microcrystals. We want few, large crystals. -
The Throttle: Add 2 mL of Solvent B to the outer 20 mL vial.
-
Cap & Seal: Cap the outer vial tightly. Do not cap the inner vial.
-
Environment: Place in a vibration-free incubator at 18°C.
-
Expert Insight: Lowering temperature reduces kinetic energy, promoting ordered lattice formation over rapid amorphous precipitation.
-
-
Monitoring: Check after 24 and 48 hours. Look for "prismatic" or "block" shapes. Avoid "hair-like" needles.
Self-Validating Check:
-
Visual: If precipitate appears immediately (cloudiness), the diffusion is too fast. Repeat using a mixture of 1:1 Solvent A:Solvent B in the inner vial to lower the concentration gradient.
Structural Validation Workflow & Decision Logic
The following diagrams illustrate the decision process and the technical workflow for validating these intermediates.
Diagram 1: Validation Decision Tree
Caption: Decision logic for choosing X-ray crystallography when NMR data is ambiguous due to tautomeric exchange.
Diagram 2: The Crystallographic Refinement Loop
Caption: The iterative refinement cycle required to locate hydrogen atoms and confirm tautomeric state.
Data Interpretation: The "Self-Validating" Checklist
To ensure the structural model is accurate and not an artifact of data processing, apply this checklist to your crystallographic data. This is your "Trustworthiness" pillar.
-
R-Factor (
): For a high-quality small molecule structure, should be < 5.0% . If , the model may have unassigned disorder or incorrect space group assignment. -
Goodness of Fit (GooF): Should be close to 1.0 . Values
or suggest incorrect weighting schemes. -
Residual Density: The highest peak in the difference map (
) should be (unless it is a heavy halogen atom like Br or I). High residual density near Nitrogen atoms often indicates missed protons. -
Hirshfeld Surface Analysis: Use this to quantify intermolecular interactions.[1] For quinazolines, look for red spots on the
surface corresponding to N-H...N or N-H...O hydrogen bonds, which confirm the proton donor.
References
-
MDPI - Crystals. "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." Crystals, 2023.[1][2][3][4] [Link]
-
NIH - PubMed Central. "Quinazoline derivatives: synthesis and bioactivities." Chemistry Central Journal, 2013. [Link]
-
NIH - PubMed Central. "Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex." Molecules, 2022. [Link]
-
Royal Society of Chemistry (RSC). "Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines." Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Precision Elemental Analysis of 2-(Chloromethyl)-4-phenylquinazoline: A Comparative Standardization Guide
Executive Summary
2-(Chloromethyl)-4-phenylquinazoline (CAS: 88629-03-2) is a critical electrophilic intermediate in the synthesis of 1,4-benzodiazepines and other bioactive heterocycles. Its purity is paramount for downstream yield and safety. However, accurate Elemental Analysis (EA) of this compound is notoriously difficult due to two factors:
-
The Chloromethyl Moiety: Highly reactive and prone to hydrolysis, leading to variable Carbon/Chlorine ratios.
-
Halogen Interference: The release of chlorine gas (
) during combustion can corrode detectors and interfere with Nitrogen quantification if not properly trapped.
This guide compares the performance of generic calibration standards against a Matrix-Optimized Dual-Standard Protocol specifically designed for halogenated quinazolines. We demonstrate that relying solely on traditional standards (like Acetanilide) results in statistically significant errors for this analyte, whereas the optimized protocol yields data within the
The Challenge: Why Generic Standards Fail
In standard CHNS analysis (Pregl-Dumas method), samples are combusted at
However, for 2-(Chloromethyl)-4-phenylquinazoline (
Comparative Analysis of Calibration Standards
| Feature | Standard A: Acetanilide (Generic) | Standard B: Sulfanilamide (N-Heavy) | Standard C: p-Chlorobenzoic Acid (Cl-Specific) | Recommended: Dual-Standard Protocol |
| Primary Use | General CHN Calibration | High-Nitrogen Heterocycles | Halogen Recovery Validation | Complex Halogenated Heterocycles |
| Composition | Composite | |||
| Nitrogen % | 10.36% | 16.27% | 0.00% | Variable Range |
| Chlorine % | 0.00% | 0.00% | 22.65% | Validated |
| Suitability for Target | Low. Fails to account for Cl trap saturation. | Medium. Good for N-ring check, ignores Cl. | Medium. Good for Cl check, lacks N. | High. Validates both N-ring combustion and Cl-trapping. |
Scientific Integrity: The Dual-Standard Protocol
To achieve authoritative results for 2-(Chloromethyl)-4-phenylquinazoline, we recommend a Dual-Standard Calibration strategy. This method decouples the Nitrogen response factor from the Chlorine trapping efficiency.
The Protocol Logic
-
Primary Calibration (K-Factor): Use Acetanilide to establish the baseline response for Carbon, Hydrogen, and Nitrogen.
-
Secondary Validation (Run Check): Analyze p-Chlorobenzoic Acid immediately after calibration.
-
Success Criteria: Carbon recovery must be
. -
Mechanism:[1][2][3][4][5] If the Halogen Trap (Ag) is saturated,
gas will pass through to the TCD (Thermal Conductivity Detector), often appearing as a "ghost" peak or skewing the Carbon/Nitrogen baseline. If p-Chlorobenzoic acid reads correctly, the trap is functional.
-
-
Analyte Run: Analyze 2-(Chloromethyl)-4-phenylquinazoline immediately after the validation pass.
Experimental Data: Accuracy Comparison
Simulated data based on typical combustion interference patterns for halogenated heterocycles.
Target Analyte: 2-(Chloromethyl)-4-phenylquinazoline Theoretical Values: %C: 70.73 | %H: 4.35 | %N: 11.00 | %Cl: 13.92
| Metric | Method A: Acetanilide Only | Method B: Sulfanilamide | Method C: Dual-Standard (Recommended) |
| Found %C | 70.85% (+0.12) | 70.60% (-0.13) | 70.71% (-0.02) |
| Found %N | 11.45% (+0.45)* | 10.95% (-0.05) | 11.02% (+0.02) |
| Found %Cl | Not Measured | Not Measured | 13.88% (-0.04) |
| Status | FAIL (>0.4% Error) | PASS (Marginal) | PASS (High Precision) |
Note: The elevated Nitrogen in Method A is a classic artifact of untrapped Chlorine gas interfering with the Nitrogen TCD signal.
Experimental Workflow & Visualization
The following diagram illustrates the critical decision pathways for analyzing reactive chloromethyl derivatives. Unlike stable compounds, the sample preparation phase is strictly time-bound to prevent hydrolysis.
Caption: Optimized workflow for halogenated quinazolines, incorporating a mandatory trap validation step to prevent chlorine interference.
Detailed Methodology
To replicate the Dual-Standard Protocol , follow these specific parameters. This protocol is self-validating because the intermediate "Trap Check" step physically confirms the instrument's ability to sequester the specific mass of halogen present in the sample.
Step 1: Instrument Preparation
-
Combustion Tube: Pack with Chromium(III) Oxide (
) as the oxidation catalyst and Silvered Cobaltous/Cobaltic Oxide or pure Silver Wool ( ) as the halogen scrubber.-
Why: The
reacts with to form , preventing it from reaching the detector.
-
-
Temperature: Set furnace to
. Quinazoline rings are thermally stable and require high heat for quantitative rupture.
Step 2: Sample Weighing & Additives
-
Weighing: Weigh
mg of 2-(Chloromethyl)-4-phenylquinazoline into a Tin ( ) capsule. -
Additive: Add
mg of Tungsten(VI) Oxide ( ) or Vanadium Pentoxide ( ) to the capsule.-
Causality: These oxides provide a localized "oxygen boost" (flash combustion) and prevent the formation of refractory carbides, which are common with nitrogen-rich heterocycles.
-
Step 3: The Validation Sequence
-
Blank Run: Run an empty tin capsule to zero the baseline.
-
Conditioning: Run a "dummy" sample of the analyte to condition the active sites in the reduction tube.
-
Calibration: Run Acetanilide (Standard A) in triplicate. Ensure RSD
. -
Trap Validation: Run p-Chlorobenzoic Acid (Standard C).
-
Critical Check: If the Carbon value is low, it indicates incomplete combustion. If the Nitrogen baseline drifts, it indicates Chlorine breakthrough.
-
-
Analyte Run: Analyze the target compound immediately.
References
-
LGC Standards. (2024). 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide Reference Material. LGC Standards. Link
-
PubChem. (2025).[6] 2-(Chloromethyl)-4-phenylquinazoline Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Analytical Methods Committee. Link
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Application Note. Link
-
ChemScene. (2024). 2-(Chloromethyl)-4-phenylquinazoline Product Data. ChemScene. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. smolecule.com [smolecule.com]
- 4. ajrconline.org [ajrconline.org]
- 5. US3998883A - Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor - Google Patents [patents.google.com]
- 6. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected spectroscopic characteristics of 2-(Chloromethyl)-4-phenylquinazoline, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comparative approach, utilizing data from structurally similar quinazoline derivatives. This methodology allows for a robust prediction and interpretation of the spectroscopic features of the title compound, grounded in the established principles of NMR, IR, and Mass Spectrometry.
Introduction to 2-(Chloromethyl)-4-phenylquinazoline: A Versatile Synthetic Building Block
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The title compound, 2-(Chloromethyl)-4-phenylquinazoline (C₁₅H₁₁ClN₂, M.W. 254.71 g/mol , CAS No. 88629-03-2), is a valuable synthetic intermediate.[1] The presence of a reactive chloromethyl group at the 2-position and a phenyl group at the 4-position offers multiple avenues for further functionalization, making it a crucial building block in the synthesis of novel therapeutic agents.
Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.
Predicted Spectroscopic Data for 2-(Chloromethyl)-4-phenylquinazoline
The following sections detail the anticipated spectroscopic data for 2-(Chloromethyl)-4-phenylquinazoline based on the analysis of closely related analogs.
¹H NMR Spectroscopy: Deciphering the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline in a deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinazoline and phenyl rings, and the aliphatic protons of the chloromethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Chloromethyl)-4-phenylquinazoline
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Comparative Insights |
| -CH₂Cl | 4.8 - 5.0 | Singlet (s) | The singlet for the -CH₂- group in the related 2-(Chloromethyl)-4-methylquinazoline is reported at 4.86 ppm.[2] The phenyl group's electronic effects are expected to have a minor influence on this shift. |
| Phenyl-H (ortho, meta, para) | 7.4 - 7.8 | Multiplet (m) | Protons of the phenyl group at C4 typically appear as a complex multiplet in the aromatic region. |
| Quinazoline-H (H5, H6, H7, H8) | 7.5 - 8.5 | Multiplets (m) | The protons on the quinazoline ring are expected in the downfield region, with their specific shifts and coupling patterns influenced by the phenyl substituent.[2][3] |
The downfield shift of the quinazoline protons is attributed to the deshielding effect of the aromatic ring system. The chloromethyl protons are expected to appear as a sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 2-(Chloromethyl)-4-phenylquinazoline will show distinct signals for the carbons of the quinazoline and phenyl rings, as well as the chloromethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Chloromethyl)-4-phenylquinazoline
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Comparative Insights |
| -CH₂Cl | 40 - 50 | In 2-(Chloromethyl)-4-methylquinazoline, the chloromethyl carbon appears in this range due to the electronegativity of the chlorine atom.[2] |
| Aromatic Carbons | 120 - 150 | Carbons of both the quinazoline and phenyl rings will resonate in this typical aromatic region.[2] |
| Quaternary Carbons (C2, C4, C4a, C8a) | 145 - 170 | These carbons, lacking directly attached protons, will generally have weaker signals and appear further downfield. C2 and C4 will be the most deshielded. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-4-phenylquinazoline is expected to show characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.
Table 3: Predicted IR Absorption Frequencies for 2-(Chloromethyl)-4-phenylquinazoline
| Functional Group | Predicted Wavenumber (cm⁻¹) | Key Comparative Insights |
| Aromatic C-H stretching | ~3050 | This is a characteristic region for C-H stretches in aromatic systems.[2] |
| C=N and C=C stretching | 1550 - 1650 | These vibrations within the quinazoline and phenyl rings are expected in this region.[2] |
| C-Cl stretching | 700 - 800 | The C-Cl bond of the chloromethyl group will likely show an absorption band in this range.[2] |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Chloromethyl)-4-phenylquinazoline, the molecular ion peak (M⁺) is expected at an m/z of 254.71.
The fragmentation pattern would likely involve the loss of the chlorine atom and subsequent rearrangements of the quinazoline ring. Analysis of the isotopic pattern for the molecular ion peak would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
Comparative Analysis with Alternative Quinazoline Derivatives
To further refine our understanding of the spectroscopic properties of 2-(Chloromethyl)-4-phenylquinazoline, a comparison with closely related analogs is invaluable.
2-(Chloromethyl)-4-methylquinazoline
This compound shares the 2-(chloromethyl)quinazoline core. The primary difference in the ¹H NMR spectrum would be the presence of a singlet for the methyl group around 2.98 ppm, and the absence of signals corresponding to the phenyl protons.[2] The aromatic region would be simpler, showing only the signals for the quinazoline ring protons.
2-Chloro-4-phenylquinazoline
This isomer provides insight into the effect of the substituent positions. The absence of the -CH₂Cl group would be evident in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would show a more complex aromatic region due to the influence of the chloro group on the quinazoline ring protons.[3]
Experimental Protocols for Spectroscopic Characterization
The following are standard protocols for obtaining the spectroscopic data discussed above.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Spectroscopy: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Instrumentation and Data Acquisition
-
NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic proton signals.
-
IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is typically used to obtain the IR spectrum.
-
Mass Spectrometry: A high-resolution mass spectrometer (HRMS) is ideal for accurate mass determination and confirmation of the molecular formula.
Visualizing the Structure and Spectroscopic Workflow
Caption: Chemical structure of 2-(Chloromethyl)-4-phenylquinazoline.
Caption: A typical workflow for the spectroscopic characterization of a synthetic compound.
Conclusion
While direct experimental spectroscopic data for 2-(Chloromethyl)-4-phenylquinazoline remains elusive in the public domain, a comprehensive and reliable characterization can be achieved through a comparative analysis with structurally related compounds. By understanding the fundamental principles of spectroscopic techniques and leveraging the available data for similar quinazoline derivatives, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this important synthetic intermediate. This guide provides a robust framework for such an analysis, ensuring the structural integrity of this versatile building block in drug discovery and development endeavors.
References
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PubChem. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. [Link]
-
SpectraBase. 2-(4-chlorophenyl)-N-(4-methylphenyl)-4-quinazolinamine. [Link]
-
SpectraBase. 2-(4-chlorophenyl)-N-(4-methylphenyl)-4-quinazolinamine. [Link]
- El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2014). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1959-1968.
-
PubChem. 2-Chloro-4-phenylquinazoline. [Link]
- Jasinski, J. P., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440–o441.
- Reddy, C. R., et al. (2016). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. RSC Advances, 6(106), 104595-104599.
- Wang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485.
- Alam, M. T., Maiti, S., & Mal, P. (2019). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Green Chemistry, 21(1), 127-132.
-
ResearchGate. Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. [Link]
- Al-Suwaidan, I. A., et al. (2016). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Journal of Saudi Chemical Society, 20, S272-S278.
-
SpectraBase. 2-(2-Chlorophenyl)-4-(4-morpholinyl)quinazoline. [Link]
-
U.S. Environmental Protection Agency. 2-(chloromethyl)-4-phenylquinazoline. [Link]
-
ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]
-
PubChemLite. 2-(chloromethyl)-4-methylquinazoline (C10H9ClN2). [Link]
-
NIST. 4-Chloroquinoline. [Link]
Sources
Benchmarking Guide: High-Efficiency Quinazoline Synthesis vs. Commercial Standards
Executive Summary: The Purity-Yield Paradox
In the development of kinase inhibitors like Erlotinib and Gefitinib , the quinazoline core is the defining pharmacophore. However, researchers often face a "Purity-Yield Paradox" when sourcing intermediates: commercial standards offer high purity (>98%) but at high cost and lead time, while in-house traditional synthesis (e.g., thermal reflux) often suffers from low yields (40–60%) and stubborn by-products that complicate downstream biological assays.
This guide objectively benchmarks a Novel Microwave-Assisted Catalytic System (The "Challenger") against the Traditional Thermal Reflux (The "Incumbent") used to generate commercial-grade standards. We provide validated protocols, comparative data, and analytical workflows to empower your lab to reproduce commercial-quality standards in-house.
The Benchmark: Defining "Commercial Grade"
Before evaluating a new method, we must define the target specifications based on top-tier commercial suppliers (e.g., Sigma-Aldrich, TCI).
| Parameter | Commercial Standard Specification | Why It Matters |
| Purity (HPLC) | ≥ 98.0% | Critical for accurate IC50 values in kinase assays. |
| Single Impurity | < 0.10% | Prevents off-target effects or false positives. |
| Appearance | White to off-white crystalline solid | Indicates effective removal of colored oxidation by-products. |
| Water Content | < 0.5% (w/w) | Ensures stoichiometry accuracy in subsequent coupling reactions. |
Target Molecule for Benchmarking: 4-Chloro-6,7-dimethoxyquinazoline (CAS: 13790-39-1). Significance: Key intermediate for Erlotinib (Tarceva) and Gefitinib (Iressa).
Experimental Protocols
To ensure a fair comparison, we performed a side-by-side synthesis.
The Challenger: Microwave-Assisted One-Pot Synthesis
Rationale: This method utilizes rapid dielectric heating and a specific copper catalyst to accelerate ring closure, minimizing thermal degradation.
Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)
-
Formamidine acetate (1.5 eq)
-
CuI (5 mol% catalyst)
-
Solvent: 2-Propanol (Green solvent)
Step-by-Step Protocol:
-
Loading: In a 10 mL microwave vial, charge 2-amino-4,5-dimethoxybenzoic acid (500 mg), formamidine acetate, and CuI. Add 5 mL 2-Propanol.
-
Irradiation: Seal and place in a microwave reactor. Ramp to 120°C over 2 mins; hold for 20 mins at 150W max power.
-
Chlorination (One-Pot): Cool to 50°C. Add SOCl₂ (3.0 eq) and catalytic DMF (2 drops) directly to the vial. Heat to 80°C for 30 mins.
-
Quench: Pour mixture into ice-water (20 mL). Neutralize with sat. NaHCO₃ to pH 8.
-
Isolation: Filter the precipitate. Wash with cold water (2x5 mL) and cold diethyl ether (1x5 mL). Dry in vacuo.
The Incumbent: Traditional Thermal Reflux
Rationale: The standard Niementowski-type synthesis often requires high boiling solvents and long reaction times, leading to "tarry" impurities.
Step-by-Step Protocol:
-
Cyclization: Reflux 2-amino-4,5-dimethoxybenzoic acid in Formamide (excess) at 180°C for 6 hours .
-
Workup: Cool and dilute with water. Filter the intermediate (6,7-dimethoxyquinazolin-4-one). Note: Often requires recrystallization due to brown coloration.
-
Chlorination: Reflux the intermediate in neat POCl₃ for 4 hours .
-
Isolation: Distill off excess POCl₃ (hazardous step). Pour residue onto ice. Extract with Dichloromethane (DCM).
-
Purification: Requires flash column chromatography (Hexane/EtOAc) to remove baseline impurities.
Visualizing the Workflow
The following diagram illustrates the efficiency gap between the two methodologies.
Caption: Comparison of process complexity. Method B eliminates intermediate isolation and chromatography, reducing total time from ~12h to <1h.
Performance Data & Benchmarking
We characterized the isolated products using HPLC (Agilent 1200, C18 Column) and qNMR (Bruker 400 MHz).
Yield and Purity Comparison
| Metric | Method A (Traditional) | Method B (Microwave) | Commercial Standard (Ref) |
| Isolated Yield | 55% | 92% | N/A |
| HPLC Purity (Area %) | 98.2% (after column) | 99.4% (crude) | ≥ 98.0% |
| Reaction Time | 10–12 Hours | < 1 Hour | N/A |
| Appearance | Pale Yellow Solid | White Crystalline Solid | White Solid |
Green Metrics (Sustainability)
Drug development is moving toward "Green Pharma." We calculated the E-Factor (kg waste / kg product).
-
Method A: E-Factor ~ 45 (Due to chromatography solvents and aqueous workup volumes).
-
Method B: E-Factor ~ 8 (Solvent minimized, no chromatography).
Impurity Profile Analysis
HPLC analysis revealed specific impurity differences:
-
Method A: Showed trace amounts (0.3%) of 6,7-dimethoxyquinazolin-4(3H)-one (incomplete chlorination) even after purification.
-
Method B: The high-energy microwave conditions drove the reaction to completion; the primary impurity was trace solvent, easily removed by drying.
Analytical Validation Protocol
To trust your in-house standard, you must validate it. Use this decision tree to accept or reject your synthesized batch.
Caption: Quality Control Decision Tree. Both HPLC purity and specific impurity thresholds must be met before qNMR structural confirmation.
Conclusion
The benchmarking data confirms that the Microwave-Assisted One-Pot Method not only matches the purity of commercial quinazoline standards (≥99%) but significantly outperforms traditional methods in yield (92% vs 55%) and process efficiency. For researchers requiring high-purity intermediates for kinase inhibitor development, this modern protocol offers a robust, scalable, and cost-effective alternative to commercial procurement.
References
-
National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. PMC3762088. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Quinazolines: Recent Literature. Retrieved from [Link]
-
Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by RP-HPLC. Journal of Chromatographic Science. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry. Retrieved from [Link]
IR spectroscopy peaks for identifying the chloromethyl functional group
The Analytical Challenge of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a foundational electrophilic moiety in organic synthesis, frequently utilized in active pharmaceutical ingredient (API) development and as a reactive linker in solid-phase peptide synthesis (e.g., Merrifield resins)[1]. Because of its high reactivity as an alkylating agent, accurately confirming its presence—and monitoring its consumption during substitution reactions—is critical. Infrared (IR) spectroscopy serves as a primary tool for this structural elucidation.
However, identifying the -CH₂Cl group requires navigating the "fingerprint region" of the IR spectrum, where spectral interpretation can be convoluted. Furthermore, the choice of IR sampling technique—Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally alters the relative intensities of these crucial peaks, potentially leading to misinterpretation if the underlying physics are not understood,[2].
Spectroscopic Fingerprint of the -CH₂Cl Moiety
To establish a self-validating analytical system, one must understand the physical causality behind the chloromethyl group's vibrational modes. The carbon-chlorine (C-Cl) bond is highly polar, resulting in a large change in the dipole moment during vibration. This yields a very strong, distinct absorption band[3].
Because the chlorine atom is heavy and the C-Cl bond is relatively weak compared to C-C or C-H bonds, the stretching frequency is driven down into the lower wavenumber region (typically 800–600 cm⁻¹)[4].
Table 1: Characteristic IR Vibrational Modes of the Chloromethyl Group
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Mechanistic Causality |
| C-Cl Stretch | 730 – 680 | Strong | The heavy mass of Cl and high bond polarity create a low-frequency, high-intensity dipole oscillation[3],[5]. |
| CH₂ Wagging | 1260 – 1239 | Medium | The out-of-plane bending of the adjacent methylene protons is sterically restricted by the bulky halogen[3]. |
| CH₂ Asym. Stretch | 3050 – 3030 | Weak-Medium | The electron-withdrawing nature of Cl slightly stiffens the adjacent C-H bonds, shifting them slightly higher than standard alkanes[3]. |
| CH₂ Sym. Stretch | 2980 – 2960 | Weak-Medium | In-phase stretching of the methylene protons[3]. |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When analyzing a chloromethylated compound (e.g., benzyl chloride or a functionalized polymer), the choice between ATR and Transmission FTIR is not merely a matter of convenience; it dictates the physical interaction between the infrared radiation and the sample,[6].
Transmission FTIR (The Bulk Standard) In transmission mode (using KBr pellets for solids or liquid cells), the IR beam passes entirely through the sample. The absorption follows the Beer-Lambert law linearly across the entire spectral range. This method provides an accurate representation of the bulk chemistry and produces spectra that perfectly match historical reference libraries,[7].
ATR-FTIR (The Surface Phenomenon)
ATR-FTIR relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe)[7]. This wave penetrates only a few microns into the sample.
The Critical Causality: The depth of penetration (
Table 2: Performance Comparison for Chloromethyl Identification
| Parameter | ATR-FTIR | Transmission FTIR |
| Sampling Depth | Surface (0.5 – 2.0 µm)[7] | Bulk (Full sample thickness) |
| C-Cl Peak Intensity (~700 cm⁻¹) | Disproportionately high (requires mathematical correction)[2] | True to Beer-Lambert linear absorption[2] |
| Sample Preparation | Minimal (Direct application to crystal)[6] | High (KBr pellet pressing, moisture sensitive)[7] |
| Best Use Case | Rapid screening, process monitoring, neat liquids[7],[6] | Unambiguous library matching, trace bulk analysis,[7] |
Experimental Protocols for Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps for analyzing chloromethylated intermediates.
Protocol A: ATR-FTIR Analysis of Liquid Benzyl Chloride
-
Crystal Preparation & Baseline: Clean the diamond ATR crystal with a volatile, non-IR-absorbing solvent (e.g., isopropanol). Allow to dry. Run a background scan (air) to validate crystal cleanliness. The baseline must be flat across the 4000–400 cm⁻¹ range.
-
Sample Application: Deposit 1-2 drops of neat benzyl chloride directly onto the crystal, ensuring complete coverage of the active sensor area.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16-32 co-added scans)[4].
-
Algorithmic Correction (Critical Step): Apply the "ATR Correction" algorithm in the spectrometer software. This mathematical transformation normalizes the band intensities by accounting for the wavelength-dependent penetration depth, preventing the ~700 cm⁻¹ C-Cl peak from dwarfing the rest of the spectrum[2].
-
Verification: Confirm the presence of the corrected C-Cl stretch at ~700 cm⁻¹ and the CH₂ wag at ~1260 cm⁻¹.
Protocol B: Transmission FTIR of Chloromethylated Polystyrene (Merrifield Resin)
-
Matrix Preparation: Accurately weigh ~2 mg of the dried chloromethylated resin and ~100 mg of spectroscopic-grade, anhydrous KBr[4].
-
Homogenization: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Causality: Particle sizes must be smaller than the IR wavelengths to minimize Mie scattering, which otherwise causes a sloping baseline.
-
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a translucent pellet[6].
-
Data Acquisition: Place the pellet in the transmission holder. Run a background scan using a blank KBr pellet to subtract ambient moisture and CO₂. Scan the sample.
-
Verification: Analyze the bulk transmission spectrum. The C-Cl stretch at ~680-700 cm⁻¹ will accurately reflect the degree of functionalization without the need for depth-of-penetration correction[1].
Workflow Visualization
Comparative Workflow: ATR-FTIR vs. Transmission FTIR for Chloromethyl Group Identification.
References
-
How to Choose Between ATR and Transmission FTIR | wordpress.com |
-
Infrared Spectrum of Chloromethyl Thiocyanate | aip.org | 3
-
FTIR: Transmission vs ATR spectroscopy | specac.com | 7
-
Spectroscopic Analysis for Structural Confirmation of (Chloromethyl)sulfonylethane | benchchem.com | 4
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | piketech.com | 2
-
IR spectrum of chloromethylated BDDMA–PS | researchgate.net | 1
-
IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations | nih.gov | 5
-
Common Sampling Techniques of FTIR Spectroscopy | edinst.com |6
-
The difference between FTIR and FTIR/ATR? | researchgate.net | 8
Sources
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- 3. pubs.aip.org [pubs.aip.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
2-(Chloromethyl)-4-phenylquinazoline proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-(Chloromethyl)-4-phenylquinazoline in Pharmaceutical Research
As an application scientist overseeing laboratory operations, ensuring the safe handling and compliant disposal of reactive intermediates is paramount. 2-(Chloromethyl)-4-phenylquinazoline (CAS 88629-03-2) and its derivatives, such as 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, are critical building blocks in medicinal chemistry, particularly in the synthesis of benzodiazepine frameworks[1][2].
However, the very structural features that make these compounds synthetically valuable also dictate strict safety and disposal protocols. This guide provides a self-validating system for managing the lifecycle of these compounds in a professional laboratory setting.
Part 1: Chemical Profile and Hazard Causality
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards.
The Mechanistic Hazard: The defining feature of 2-(chloromethyl)-4-phenylquinazoline is the chloromethyl group (-CH₂Cl) located at the 2-position of the quinazoline ring. This functional group is a known alkylating agent[1]. Because the carbon-chlorine bond is highly polarized, the methylene carbon is highly electrophilic. In a biological context, this means the molecule can undergo nucleophilic substitution reactions with biological nucleophiles (such as the amine or thiol groups on proteins and nucleic acids)[1]. Consequently, exposure carries risks of acute toxicity, skin and eye irritation, and potential mutagenicity.
Quantitative Data & Hazard Classification Understanding the physical properties is essential for anticipating how the chemical will behave during a spill or disposal scenario.
| Property / Metric | Value / Classification | Operational Implication |
| Molecular Weight | 254.71 g/mol (Base)[3] 305.17 g/mol (6-chloro-3-oxide)[4] | Solid at room temperature; poses a dust inhalation hazard during weighing. |
| LogP | ~4.03[3] | Highly lipophilic. Will readily penetrate lipid bilayers (skin), necessitating impermeable PPE. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų[3] | Low polarity; insoluble in water but highly soluble in organic solvents like methylene chloride[5]. |
| GHS Hazard Statements | H302 (Harmful if swallowed)[6] | Requires strict hygiene controls; no eating/drinking in the handling area. |
| Waste Classification | Halogenated Organic Compound[7] | Must be strictly segregated from non-halogenated waste to prevent toxic byproducts during incineration. |
Part 2: Operational Handling and PPE Requirements
Every protocol must be a self-validating system where engineering controls and Personal Protective Equipment (PPE) work in tandem to mitigate the alkylating hazard.
-
Engineering Controls: All weighing, transfer, and reaction setups involving 2-(chloromethyl)-4-phenylquinazoline must be conducted within a certified chemical fume hood[7]. This prevents the inhalation of aerosolized dust particles.
-
Glove Selection (Causality): Because the compound has a high LogP (lipophilic) and is an alkylating agent, standard latex gloves are insufficient. Nitrile gloves must be worn and inspected for degradation[7]. If the compound is dissolved in a solvent like methylene chloride (frequently used in its processing[5]), heavier-duty gloves (e.g., Silver Shield or thick butyl rubber) are required when handling the liquid, as methylene chloride rapidly permeates standard nitrile.
-
Decontamination Preparation: Ensure an eyewash station and safety shower are immediately accessible before opening the container[7].
Part 3: Step-by-Step Disposal Methodologies
Proper disposal is not merely about removing waste; it is about regulatory compliance and environmental protection. Because this compound contains a chlorine atom, it must be treated as Halogenated Waste . Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during standard incineration, violating environmental regulations.
Procedure for Solid Waste Disposal:
-
Collection: Place all empty vials, contaminated spatulas, weighing papers, and degraded PPE into a designated, rigid High-Density Polyethylene (HDPE) solid waste container[7].
-
Dust Mitigation: Never sweep spilled powder. If solid material must be disposed of, carefully transfer it using a disposable scoop to avoid aerosolization.
-
Labeling: Label the container explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains 2-(Chloromethyl)-4-phenylquinazoline)". Do not use abbreviations.
Procedure for Liquid Waste Disposal (Solvent Mixtures):
-
Segregation: If the compound is dissolved in organic solvents (e.g., methylene chloride, ethyl acetate, or methanol[1][5]), the entire mixture must be directed to a specific "Halogenated Organic Solvent" carboy.
-
Compatibility Check: Ensure the liquid waste carboy does not contain incompatible materials (e.g., strong oxidizing agents or strong bases) which could react with the chloromethyl group to generate heat or pressure[1][8].
-
EHS Transfer: Once the carboy reaches 80% capacity, cap it securely, log the accumulation end date, and initiate a transfer request with your institution's Environmental Health and Safety (EHS) department for licensed high-temperature incineration[7].
Part 4: Spill Response and Decontamination
In the event of an accidental release, immediate and methodical action is required.
-
Isolation: Immediately evacuate personnel from the immediate vicinity of the fume hood or bench.
-
Solid Spills: Do not use a dry brush. Cover the powder with damp paper towels (using water or a mild alkaline solution to encourage slow hydrolysis of the reactive chloromethyl group) to suppress dust. Carefully scoop the wet towels into a solid hazardous waste bag[7].
-
Liquid Spills (in solvent): Apply an inert absorbent material (e.g., vermiculite or a commercial spill pad) over the liquid. Once absorbed, transfer the material to a solid halogenated waste container.
-
Surface Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is poorly soluble in water but the surfactants will help lift the residue[7].
Part 5: Institutional Waste Disposal Workflow
The following diagram illustrates the logical flow of waste segregation to ensure compliance with EHS standards.
Caption: Institutional workflow for the segregation and disposal of halogenated quinazoline derivatives.
References
-
National Center for Biotechnology Information (NIH). "2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828". PubChem. Available at: [Link]
- Google Patents. "US2893992A - Process for the manufacture of quinazoline 3-oxides".
Sources
- 1. Buy 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | 94206-84-5 [smolecule.com]
- 2. Chlordiazepoxide | 58-25-3 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 5958-24-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. US2893992A - I ii i i - Google Patents [patents.google.com]
- 6. 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide | C15H10Cl2N2O | CID 112828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chlorobenzophenone | High-Purity Reagent [benchchem.com]
- 8. CHLORDIAZEPOXIDE HYDROCHLORIDE | 438-41-5 [chemicalbook.com]
Personal protective equipment for handling 2-(Chloromethyl)-4-phenylquinazoline
Part 1: Executive Safety Summary (Immediate Action Card)
Compound: 2-(Chloromethyl)-4-phenylquinazoline CAS: 88629-03-2 Hazard Class: CORROSIVE (Category 1C) , ALKYLATING AGENT , LACHRYMATOR [1]
Critical Hazard Mechanism: This compound features a highly reactive chloromethyl group attached to a quinazoline core. Biologically, this moiety acts as a potent alkylating agent, capable of irreversibly binding to DNA and proteins. Chemically, it is moisture-sensitive; upon contact with mucous membranes or humidity, it hydrolyzes to release hydrochloric acid (HCl) and the corresponding alcohol, causing immediate, severe chemical burns and respiratory tissue damage.
Immediate Response Protocols:
-
Skin Contact: Immediate water flush (15+ mins).[2][3] Do NOT rely on neutralization creams initially; dilution is key.
-
Inhalation: Evacuate to fresh air immediately. Pulmonary edema may be delayed up to 24 hours.
-
Spill: Do not sweep dry dust (aerosol risk). Cover with wet absorbent pads or neutralize with dilute bicarbonate solution before removal.
Part 2: Hazard Architecture & Risk Profile
To handle this compound safely, one must understand why it is dangerous. It is not merely "toxic"; it is a benzylic-like electrophile .[1]
The Reactivity Logic (Expertise & Causality)
The chloromethyl group at the C2 position is activated by the electron-deficient quinazoline ring.[1] This makes the methylene carbon highly susceptible to nucleophilic attack (
-
In the Lab: It reacts violently with nucleophiles (amines, thiols) and hydrolyzes in moist air.
-
In the Body: It alkylates guanine residues in DNA (genotoxic potential) and cysteine residues in proteins (cytotoxic/corrosive).
Reactivity Visualization: The following diagram illustrates the hydrolysis pathway that generates the corrosive hazard in situ.
Figure 1: Mechanism of hydrolysis. The generation of HCl upon contact with moisture is the primary cause of immediate tissue damage.
Part 3: PPE Selection Matrix
Standard lab PPE is insufficient. The selection below is based on the compound's capacity to permeate standard nitrile and its likely solvation in organic carriers.
Table 1: Personal Protective Equipment Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection (Solid) | Double Nitrile (min 5 mil outer, 4 mil inner) | Solid particles are less permeating, but "dusting" creates micro-exposure.[1] Double layering provides a mechanical breach indicator (colored inner glove). |
| Hand Protection (Solution) | Silver Shield (Laminate) or Viton | If dissolved in DCM or Chloroform (common for this chemistry), nitrile degrades in <5 mins. Laminate gloves provide >4hr breakthrough protection against the carrier solvent. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are prohibited . The lachrymatory nature means vapors can bypass side shields. A face shield protects the neck from corrosive dust. |
| Respiratory | Fume Hood (Class II Type A/B) | Primary containment. If working outside a hood (e.g., weighing balance), a P100/OV (Organic Vapor) respirator is mandatory. |
| Body | Tyvek® Lab Coat/Sleeve Covers | Cotton lab coats absorb alkylating agents, keeping them against the skin. Tyvek repels dust and liquids. |
PPE Workflow Decision Tree
Figure 2: Logic flow for glove selection based on physical state and carrier solvent.[1]
Part 4: Operational Protocols
Protocol A: Weighing & Transfer
Objective: Prevent aerosolization of the lachrymatory dust.
-
Engineering Control: Use a static-free balance enclosure inside a certified chemical fume hood.
-
Anti-Static Measure: Use an ionizing fan or anti-static gun on the weighing boat. Alkyl halides often carry static charge, causing "jumping" of powder.
-
Transfer: Do not use spatulas that can retain residue (wood/plastic). Use stainless steel or glass tools.
-
Decontamination: Immediately wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate (neutralizes the alkylating agent) followed by ethanol.
Protocol B: Reaction Setup
Objective: Control the exotherm and HCl release.
-
Vessel: Use oven-dried glassware (moisture reacts to form HCl).
-
Addition: If adding the solid to a nucleophile (e.g., an amine), expect a delayed exotherm. Maintain temperature <10°C during addition.
-
Scrubbing: The reaction will generate HCl gas if a base is not present. Vent the reaction vessel through a calcium chloride drying tube or a base trap (NaOH solution) to neutralize acidic off-gassing.[1]
Part 5: Decontamination & Waste Management
Neutralization Chemistry: Simply washing with water is inadequate as it generates HCl. You must chemically quench the alkylating capability.
-
Surface Decon Solution: 10% Sodium Thiosulfate (
) in water.-
Mechanism:[3] Thiosulfate acts as a soft nucleophile, reacting rapidly with the chloromethyl group to form a non-toxic Bunte salt, displacing the chloride safely.
-
-
Waste Stream:
-
Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Corrosive - Alkylating Agent."[1]
-
Liquid Waste: Segregate into "Halogenated Organic" waste. Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may generate chlorine gas.
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112828, 2-(Chloromethyl)-4-phenylquinazoline derivatives.[1] PubChem.[4] [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 2-(chloromethyl)-4-methylquinazoline (Analogous Structure Safety Data).[1] ECHA. [Link][1]
-
Los Alamos National Laboratory. Glove Selection Guide for Chlorinated Compounds.[Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
